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  • Product: Methicillin sodium salt, >=85% (HPLC)
  • CAS: 132-92-3

Core Science & Biosynthesis

Foundational

A Deep Dive into the Molecular Mechanisms of Methicillin's Interaction with PBP2a

A Technical Guide for Researchers and Drug Development Professionals Introduction: The Rise of a Superbug and the Central Role of PBP2a The introduction of penicillin in the 1940s revolutionized the treatment of bacteria...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Rise of a Superbug and the Central Role of PBP2a

The introduction of penicillin in the 1940s revolutionized the treatment of bacterial infections. However, the widespread use of this antibiotic led to the emergence of penicillin-resistant Staphylococcus aureus strains that produced β-lactamase, an enzyme that inactivates the antibiotic.[1][2] To counter this, semi-synthetic penicillins like methicillin, designed to be resistant to β-lactamase, were developed and introduced in 1959.[1][2] This victory was short-lived, as the first methicillin-resistant S. aureus (MRSA) strain was identified just two years later.[1][2]

The primary mechanism of this resistance is not the degradation of the antibiotic, but a fundamental alteration of its molecular target.[3] MRSA acquires a mobile genetic element known as the Staphylococcal Cassette Chromosome mec (SCCmec), which carries the mecA gene.[4][5][6] This gene encodes a unique penicillin-binding protein, PBP2a.[3][4][5][6] While most bacteria, including methicillin-susceptible S. aureus (MSSA), rely on a set of native PBPs for the final steps of peptidoglycan synthesis, MRSA possesses PBP2a, which is intrinsically resistant to inhibition by methicillin and nearly all other β-lactam antibiotics.[3][5][6][7] This allows MRSA to continue building its cell wall even in the presence of these drugs, rendering them ineffective.[2][5] PBP2a's low affinity for β-lactams is a key factor in its ability to confer resistance.[5][8]

The Molecular Architecture of Resistance: A Tale of Two Proteins

To comprehend the mechanism of methicillin's inefficacy against PBP2a, it is essential to first understand the structures of both the drug and its target.

Methicillin Sodium Salt: A Bulky β-Lactam

Methicillin is a semi-synthetic derivative of penicillin, characterized by the presence of a β-lactam ring, the pharmacophore responsible for its antibacterial activity. The key structural feature of methicillin is the presence of two methoxy groups on the phenyl ring of its acyl side chain. These bulky groups sterically hinder the binding of β-lactamases, protecting the labile β-lactam ring from hydrolysis. However, as we will see, this steric hindrance also plays a role in its poor interaction with the active site of PBP2a.

PBP2a: A Fortress with a Guarded Active Site

PBP2a is a high-molecular-weight, class B penicillin-binding protein.[2] Crystallographic studies have revealed that PBP2a has a multi-domain structure, including a non-penicillin-binding domain and a C-terminal transpeptidase domain which contains the active site.[2] A critical feature of the apo-PBP2a structure is that its active site is in a "closed" conformation.[2][9] This conformation is a result of specific folding that effectively buries the active site serine (Ser403) deep within a groove, making it inaccessible to incoming β-lactam antibiotics.[2][9][10]

The Mechanism of (In)action: Why Methicillin Fails to Inhibit PBP2a

The resistance of PBP2a to methicillin is a multi-faceted phenomenon rooted in both structural and kinetic factors.

The "Closed" Active Site: A Physical Barrier

The primary reason for methicillin's inability to effectively inhibit PBP2a is the restricted access to the enzyme's active site.[2] In its native state, the entrance to the active site cleft of PBP2a is too narrow to accommodate the bulky methicillin molecule.[2][10] This steric hindrance prevents the β-lactam ring of methicillin from reaching the nucleophilic Ser403 residue, which is necessary for the formation of a covalent acyl-enzyme complex that would inactivate the enzyme.[2]

Allosteric Regulation: A Glimmer of Hope for Drug Design

Interestingly, the activity of PBP2a is regulated by an allosteric mechanism.[2][11] Binding of peptidoglycan fragments at an allosteric site, located approximately 60 Å from the active site, induces a conformational change that opens the active site, allowing it to accommodate its natural substrate for cell wall synthesis.[2][12][13] This allosteric opening is a crucial aspect of PBP2a's physiological function.[12] While this mechanism is essential for peptidoglycan cross-linking, it also presents a potential avenue for therapeutic intervention.[12] Certain newer cephalosporins, like ceftaroline, have been shown to bind to this allosteric site, promoting an open conformation that makes the active site more susceptible to inhibition.[12]

Kinetic Considerations: A Slow and Inefficient Interaction

Even if methicillin could gain some access to the active site, the kinetics of the interaction are highly unfavorable for inhibition. The acylation of PBP2a by β-lactams is a two-step process: a reversible binding to form a Michaelis complex, followed by the irreversible formation of the acyl-enzyme intermediate.[2][14] For methicillin, the affinity for PBP2a (reflected in the dissociation constant, Kd) is very low, and the rate of acylation (k2) is extremely slow.[14][15] This results in a very inefficient inhibition of the enzyme.

Parameter Methicillin-Susceptible PBPs PBP2a
Active Site Conformation Open and accessibleClosed and restricted[2][9]
Affinity for Methicillin (Kd) HighVery Low[15]
Acylation Rate (k2) FastExtremely Slow[14]
Overall Inhibition EfficientInefficient

Experimental Protocols for Studying the Methicillin-PBP2a Interaction

A thorough understanding of the methicillin-PBP2a interaction relies on a combination of biochemical and biophysical techniques.

Expression and Purification of Recombinant PBP2a

Objective: To obtain a sufficient quantity of pure, soluble PBP2a for in vitro assays.

Methodology:

  • Gene Cloning: The mecA gene, lacking the N-terminal transmembrane anchor for solubility, is cloned into an expression vector (e.g., pET series) with a purification tag (e.g., His-tag).

  • Protein Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Protein expression is induced by the addition of IPTG.

  • Cell Lysis and Solubilization: Bacterial cells are harvested and lysed by sonication or high-pressure homogenization.

  • Affinity Chromatography: The soluble PBP2a is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

  • Size-Exclusion Chromatography: Further purification and buffer exchange are performed using size-exclusion chromatography to ensure a homogenous protein preparation.

  • Purity Assessment: The purity of the recombinant PBP2a is assessed by SDS-PAGE.

PBP2a Inhibition Assays

Objective: To quantify the inhibitory activity of methicillin and other compounds against PBP2a.

Methodology: Continuous Spectrophotometric Assay using Nitrocefin [16]

  • Principle: Nitrocefin is a chromogenic cephalosporin that undergoes a color change upon hydrolysis of its β-lactam ring by PBP2a. The rate of this color change is proportional to the enzyme's activity.

  • Procedure:

    • Purified PBP2a is pre-incubated with varying concentrations of methicillin (or other test compounds) in a suitable buffer.

    • The reaction is initiated by the addition of a known concentration of nitrocefin.

    • The change in absorbance over time is monitored using a spectrophotometer.

    • The initial reaction rates are calculated and plotted against the inhibitor concentration to determine the IC50 value.

Workflow for PBP2a Inhibition Assay

PBP2a_Inhibition_Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis PBP2a Purified PBP2a Preincubation Pre-incubation (PBP2a + Inhibitor) PBP2a->Preincubation Inhibitor Methicillin (Varying Conc.) Inhibitor->Preincubation Buffer Reaction Buffer Buffer->Preincubation Nitrocefin Add Nitrocefin (Substrate) Preincubation->Nitrocefin Initiate Reaction Measurement Spectrophotometric Measurement Nitrocefin->Measurement Rate_Calc Calculate Initial Reaction Rates Measurement->Rate_Calc IC50_Det Determine IC50 Rate_Calc->IC50_Det

Caption: Workflow for determining the IC50 of an inhibitor against PBP2a.

Binding Affinity Determination using Isothermal Titration Calorimetry (ITC)

Objective: To directly measure the thermodynamic parameters of the interaction between methicillin and PBP2a.

Methodology:

  • Principle: ITC measures the heat change that occurs upon the binding of a ligand (methicillin) to a macromolecule (PBP2a).

  • Procedure:

    • A solution of PBP2a is placed in the sample cell of the ITC instrument.

    • A solution of methicillin is placed in the injection syringe.

    • Small aliquots of the methicillin solution are injected into the PBP2a solution.

    • The heat released or absorbed during each injection is measured.

    • The data is fitted to a binding model to determine the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n) of the interaction.

Future Directions: Overcoming Methicillin Resistance

The detailed understanding of the methicillin-PBP2a interaction has paved the way for the development of novel strategies to combat MRSA. These include:

  • Development of new β-lactams that can effectively bind to the allosteric site of PBP2a , thereby promoting the open, susceptible conformation of the active site.[12]

  • Design of non-β-lactam inhibitors that can bind to and inactivate PBP2a through alternative mechanisms.[16]

  • Combination therapies that utilize a PBP2a inhibitor in conjunction with a traditional β-lactam antibiotic.

Conclusion

The mechanism of action of methicillin sodium salt on PBP2a is fundamentally a story of molecular incompatibility. The unique structural features of PBP2a, particularly its closed active site and the allosteric regulation of its activity, render it impervious to inhibition by methicillin. A deep, technical understanding of this resistance mechanism is paramount for the rational design of the next generation of antibiotics capable of overcoming the formidable challenge posed by MRSA.

References

  • Methicillin-resistant Staphylococcus aureus - Wikipedia. [Link]

  • Fishovitz, J., Hermoso, J. A., Chang, M., & Mobashery, S. (2014). Mechanisms of Methicillin Resistance in Staphylococcus aureus. Accounts of Chemical Research, 47(10), 3027-3035. [Link]

  • The Mechanism of MRSA Drug Resistance and Its Detection - Mantacc. (2024, October 8). [Link]

  • Taylor, T., & Unakal, C. (2023). Methicillin Resistant Staphylococcus Aureus. In StatPearls. StatPearls Publishing. [Link]

  • Lakhundi, S., & Zhang, K. (2018). Methicillin-Resistant Staphylococcus aureus: Molecular Characterization, Evolution, and Epidemiology. Clinical Microbiology Reviews, 31(4), e00020-18. [Link]

  • Fuda, C., Suvorov, M., Vakulenko, S. B., & Mobashery, S. (2004). The Basis for Resistance to β-Lactam Antibiotics by Penicillin-Binding Protein 2a of Methicillin-Resistant Staphylococcus aureus. Journal of Biological Chemistry, 279(39), 40802-40806. [Link]

  • Otero, L. H., Rojas-Altuve, A., Llarrull, L. I., Carrasco-López, C., Hermoso, J. A., & Mobashery, S. (2013). How allosteric control of Staphylococcus aureus penicillin binding protein 2a enables methicillin resistance and physiological function. Proceedings of the National Academy of Sciences, 110(42), 16808-16813. [Link]

  • Mahasenan, K. V., Molina, R., Bouley, R., Batuecas, M. T., Fisher, J. F., Hermoso, J. A., Chang, M., & Mobashery, S. (2017). Conformational dynamics in penicillin-binding protein 2a of methicillin-resistant Staphylococcus aureus, allosteric communication network and enablement of catalysis. Journal of the American Chemical Society, 139(6), 2102-2110. [Link]

  • Lim, D., & Strynadka, N. C. (2002). Structural basis for the beta lactam resistance of PBP2a from methicillin-resistant Staphylococcus aureus. Nature Structural Biology, 9(11), 870-876. [Link]

  • Understanding antibiotic resistance: 3.2.1 PBP2a – a PBP that doesn't bind cephalosporins. (n.d.). OpenLearn. [Link]

  • Lim, D., & Strynadka, N. C. J. (2002). Structural basis for the β lactam resistance of PBP2a from methicillin-resistant Staphylococcus aureus. Nature structural biology, 9(11), 870-876. [Link]

  • Lim, D. (2003). Crystallographic studies of bacterial proteins involved in β-lactam resistance (Doctoral dissertation, University of British Columbia). [Link]

  • Otero, L. H., Rojas-Altuve, A., Llarrull, L. I., Carrasco-López, C., Hermoso, J. A., & Mobashery, S. (2013). How allosteric control of Staphylococcus aureus penicillin binding protein 2a enables methicillin resistance and physiological function. Proceedings of the National Academy of Sciences, 110(42), 16808–16813. [Link]

  • Brown, A. G. (2004). Microtiter Plate-Based Assay for Inhibitors of Penicillin-Binding Protein 2a from Methicillin-Resistant Staphylococcus aureus. Antimicrobial Agents and Chemotherapy, 48(5), 1672-1677. [Link]

  • Ghuysen, J. M. (1994). Penicillin-binding proteins and β-lactam resistance. FEMS Microbiology Reviews, 103(3-4), 234-258. [Link]

  • Wu, S., Piscitelli, C., de Lencastre, H., & Tomasz, A. (1996). Purification, properties, and kinetics of enzymatic acylation with beta-lactams of soluble penicillin-binding protein 2a. A major factor in methicillin-resistant Staphylococcus aureus. The Journal of biological chemistry, 271(26), 15904–15909. [Link]

  • Lu, W., & Lu, Y. (2001). Penicillin-Binding Protein 2a from Methicillin-Resistant Staphylococcus aureus. Biochemistry, 40(42), 12571-12578. [Link]

  • Otero, L. H., Rojas-Altuve, A., Llarrull, L. I., Carrasco-López, C., Hermoso, J. A., & Mobashery, S. (2013). Fig. 1. Domains of PBP2a and key ligands. (A) The chemical structures... ResearchGate. [Link]

  • Brown, A. G., 3rd, Du, Y., & Shaw, K. J. (2004). Microtiter plate-based assay for inhibitors of penicillin-binding protein 2a from methicillin-resistant Staphylococcus aureus. Antimicrobial agents and chemotherapy, 48(5), 1672–1677. [Link]

  • Fishovitz, J., Hermoso, J. A., Chang, M., & Mobashery, S. (2014). Mechanisms of methicillin resistance in Staphylococcus aureus. Accounts of chemical research, 47(10), 3027–3035. [Link]

  • Kumar, A., Singh, V., & Kumar, S. (2023). A Review on Five and Six-Membered Heterocyclic Compounds Targeting the Penicillin-Binding Protein 2 (PBP2A) of Methicillin-Resistant Staphylococcus aureus (MRSA). Molecules (Basel, Switzerland), 28(20), 7035. [Link]

  • Stapleton, P. D., & Taylor, P. W. (2002). Methicillin resistance in Staphylococcus aureus: mechanisms and modulation. Science progress, 85(Pt 1), 57–72. [Link]

  • Yip, D. W., & Gerriets, V. (2023). Penicillin. In StatPearls. StatPearls Publishing. [Link]

  • Romesberg, E. T., & Mobashery, S. (2014). Discovery of a New Class of Non-β-lactam Inhibitors of Penicillin-Binding Proteins with Gram-Positive Antibacterial Activity. Journal of the American Chemical Society, 136(8), 3124-3127. [Link]

  • Pinho, M. G., de Lencastre, H., & Tomasz, A. (2001). Role of Penicillin-Binding Protein 2 (PBP2) in the Antibiotic Susceptibility and Cell Wall Cross-Linking of Staphylococcus aureus: Evidence for the Cooperative Functioning of PBP2, PBP4, and PBP2A. Journal of Bacteriology, 183(22), 6525-6531. [Link]

Sources

Exploratory

An In-Depth Technical Guide to the In Vitro Application of Methicillin Sodium Salt (≥85%)

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of methicillin sodium salt, focusing on its chemical properties and its application in in vitro anti...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of methicillin sodium salt, focusing on its chemical properties and its application in in vitro antimicrobial susceptibility testing. The information herein is curated to ensure scientific integrity and provide actionable, field-proven insights.

Introduction: The Enduring Role of a Classic Antibiotic

Methicillin is a narrow-spectrum, semi-synthetic β-lactam antibiotic of the penicillin class.[1][2] Although its clinical use has largely been superseded by more stable and orally bioavailable alternatives like flucloxacillin and dicloxacillin, methicillin remains an indispensable tool in the microbiology laboratory.[3] Its primary contemporary role is for in vitro susceptibility testing, serving as the classic agent for the identification of methicillin-resistant Staphylococcus aureus (MRSA), a pathogen of global significance.[3][4] Understanding its chemical properties is paramount for generating accurate, reproducible data in a research setting.

Physicochemical Properties of Methicillin Sodium Salt

Methicillin is typically supplied as its sodium salt, a fine, white crystalline powder, to enhance its solubility in aqueous media.[5] The sodium salt form is the standard for preparing solutions for in vitro assays.[3] Key properties are summarized below.

PropertyValueSource(s)
Chemical Formula C₁₇H₁₉N₂NaO₆S[6][7]
Molecular Weight 402.4 g/mol [3][6]
CAS Number 132-92-3[7][8][9]
Appearance White to off-white crystalline powder[5][9]
Storage (Solid Form) -20°C, protected from light and moisture. Stable for ≥ 4 years.[3][7][10]
Melting Point 196-197°C (with decomposition)[9]
UV Maximum 281 nm, 330 nm[7][11]
Solubility (approx.) Water: Slightly soluble (>300 mg/mL)[3][9][11]
PBS (pH 7.2): ~10 mg/mL[3][6]
DMSO: ≥100 mg/mL[1][10]
Ethanol: ~2-40 mg/mL (solubility varies by source)[3][6][11]
Methanol: Freely soluble[3][5]

Preparation of Methicillin Stock Solutions for In Vitro Assays

The accuracy of any in vitro study hinges on the correct preparation and storage of the antimicrobial agent. Methicillin's stability is pH and temperature-dependent, and aqueous solutions are particularly labile.[5]

Causality Behind the Protocol:
  • Choice of Solvent: Dimethyl sulfoxide (DMSO) is the preferred solvent for preparing high-concentration primary stock solutions.[10] Its ability to dissolve methicillin at high concentrations (e.g., 10-100 mg/mL) provides a stable, freezable stock that can be diluted into aqueous culture media with minimal impact from the organic solvent.[1][6] Direct dissolution in aqueous buffers is possible but not recommended for long-term storage, as solutions lose potency and should be made fresh daily.[6][8]

  • Sterilization: Stock solutions must be sterile to prevent contamination of experiments. Since β-lactam antibiotics are heat-sensitive, heat sterilization (autoclaving) is not an option. Instead, sterile filtration using a 0.22 µm filter is the required method.

  • Storage: Aliquoting the stock solution into single-use volumes is critical. This practice prevents repeated freeze-thaw cycles, which can degrade the antibiotic and compromise its potency.[1] Stocks stored at -80°C are stable for up to 6 months.[1]

Step-by-Step Protocol for 10 mg/mL Stock Solution in DMSO
  • Aseptic Technique: Perform all steps in a laminar flow hood or biological safety cabinet to maintain sterility.

  • Weighing: Accurately weigh the required amount of methicillin sodium salt powder. For example, to make 10 mL of a 10 mg/mL stock, weigh 100 mg of the powder.

  • Dissolution: Add the powder to a sterile container and add the appropriate volume of sterile, high-purity DMSO (e.g., 10 mL). Mix gently by vortexing or swirling until the powder is completely dissolved. Sonication can be used to aid dissolution if necessary.[10]

  • Sterile Filtration: Draw the solution into a sterile syringe. Attach a 0.22 µm syringe filter and dispense the sterile stock solution into a new sterile tube.

  • Aliquoting and Storage: Dispense the filtered stock solution into sterile, single-use microcentrifuge tubes. Label clearly with the compound name, concentration, date, and solvent. Store immediately at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1]

In Vitro Assay: Minimum Inhibitory Concentration (MIC) Determination

The MIC assay is the gold standard for quantifying the in vitro potency of an antibiotic.[12] The broth microdilution method, as outlined by the Clinical and Laboratory Standards Institute (CLSI), is a widely accepted protocol.[13]

Workflow Overview

The workflow involves preparing serial dilutions of the antibiotic in a 96-well plate, inoculating the wells with a standardized bacterial suspension, and determining the lowest concentration that inhibits visible bacterial growth after incubation.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_readout Incubation & Readout Stock Prepare Methicillin Stock Solution (e.g., 10 mg/mL) Dilution Perform 2-fold Serial Dilutions of Methicillin in 96-Well Plate (in Cation-Adjusted Mueller-Hinton Broth) Stock->Dilution Dilute Inoculum Prepare 0.5 McFarland Bacterial Suspension Inoculate Inoculate Wells with Standardized Bacterial Suspension (Final ~5x10^5 CFU/mL) Inoculum->Inoculate Standardize Controls Include Growth Control (No Drug) & Sterility Control (No Bacteria) Incubate Incubate Plate (35°C for 16-24h) Controls->Incubate Proceed Read Visually Inspect for Growth (Turbidity) Incubate->Read Result Determine MIC: Lowest Concentration with No Visible Growth Read->Result

Caption: Workflow for MIC determination via broth microdilution.

Self-Validating Protocol for MIC Assay
  • Prepare Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of the methicillin stock solution in Cation-Adjusted Mueller-Hinton Broth (CAMHB). A typical concentration range for S. aureus might be 0.06 to 128 µg/mL.[13] The final volume in each well after dilution should be 50 µL.

  • Prepare Inoculum: From a fresh (18-24 hour) culture plate, suspend several colonies of the test organism (e.g., S. aureus) in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[13]

  • Standardize Inoculum: Dilute the 0.5 McFarland suspension 1:150 in CAMHB to achieve a final target density of approximately 5 x 10⁵ CFU/mL.[13]

  • Inoculate Plate: Add 50 µL of the standardized bacterial inoculum to each well containing the antibiotic dilutions. This brings the final volume in each well to 100 µL.

  • Integrate Controls (Trustworthiness Pillar):

    • Growth Control: At least one well should contain 100 µL of inoculated broth with no antibiotic. This well must show turbidity after incubation to validate that the bacteria can grow under the assay conditions.

    • Sterility Control: At least one well should contain 100 µL of uninoculated broth. This well must remain clear to validate the sterility of the medium.

    • Quality Control (QC) Strain: A reference strain with a known methicillin MIC range, such as S. aureus ATCC® 25923 or ATCC® 29213, must be run in parallel.[14][15][16] The resulting MIC for this strain must fall within the established acceptable range for the assay to be considered valid.

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-24 hours in ambient air.[12]

  • Read Results: The MIC is the lowest concentration of methicillin at which there is no visible growth (i.e., the first clear well).[12]

Mechanism of Action: Inhibition of Cell Wall Synthesis

Methicillin, like all β-lactam antibiotics, exerts its bactericidal effect by disrupting the synthesis of the bacterial cell wall.[2]

  • Target: The primary targets are Penicillin-Binding Proteins (PBPs), which are bacterial transpeptidase enzymes.[2][17]

  • Inhibition: PBPs are responsible for the final step in peptidoglycan synthesis: cross-linking the peptide side chains of the glycan strands to form the rigid cell wall.[17]

  • Mechanism: Methicillin's β-lactam ring is a structural analog of the D-Ala-D-Ala moiety of the peptidoglycan precursor. It binds to the active site of PBPs and acylates the serine residue, forming a stable, covalent bond.[2] This action competitively inhibits the transpeptidase enzyme.[5]

  • Outcome: The inactivation of PBPs prevents peptidoglycan cross-linking, weakening the cell wall. The high internal osmotic pressure of the bacterium then leads to cell lysis and death.[17] The steric hindrance provided by the 2,6-dimethoxybenzoyl group protects methicillin from hydrolysis by many staphylococcal β-lactamase enzymes.[2]

Mechanism_of_Action cluster_pathway Bacterial Cell Wall Synthesis Methicillin Methicillin PBP Penicillin-Binding Protein (PBP) (Transpeptidase) Methicillin->PBP Binds to & Inactivates (Competitive Inhibition) Crosslinking Peptidoglycan Cross-linking PBP->Crosslinking Catalyzes PBP->Crosslinking Inhibited Peptidoglycan Peptidoglycan Precursors (with D-Ala-D-Ala) Peptidoglycan->PBP Binds to CellWall Stable Bacterial Cell Wall Crosslinking->CellWall Forms Lysis Cell Lysis & Death CellWall->Lysis Weakened Wall Leads to

Caption: Methicillin's inhibition of bacterial cell wall synthesis.

References

  • PubChem. (n.d.). Methicillin. National Center for Biotechnology Information. Retrieved from [Link][5]

  • PubChem. (n.d.). Methicillin Sodium. National Center for Biotechnology Information. Retrieved from [Link][17]

  • Wikipedia. (n.d.). Methicillin. Retrieved from [Link][2]

  • Alkali Scientific. (n.d.). Methicillin Sodium Salt. Retrieved from [Link][18]

  • British Society for Antimicrobial Chemotherapy. (n.d.). Quality Control of Antimicrobial Susceptibility Testing. Retrieved from [Link][14]

  • DrugFuture. (n.d.). Methicillin Sodium. Retrieved from [Link][11]

  • Microbiology Class. (2023). Standard Quality Control Strains for Antibiogram. Retrieved from [Link][15]

  • O'Neill, A. J., & Chopra, I. (2007). Minimum inhibitory concentration (MIC) analysis and susceptibility testing of MRSA. Methods in Molecular Biology, 391, 29-49. Retrieved from [Link][4]

  • Nguyen, T. K. A., et al. (2024). Antimicrobial Susceptibility Profile of Methicillin-Resistant Staphylococcus Aureus Isolated from Clinical Samples at Bac Ninh Provincial General Hospital, Vietnam. Infection and Drug Resistance, 17, 2469–2479. Retrieved from [Link][16]

  • Spacova, A., et al. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Nature Protocols. Retrieved from [Link][12]

Sources

Foundational

The Surrogate Marker: Deconstructing the Scientific Rationale for Oxacillin's Ascendancy Over Methicillin in MRSA Research

An In-depth Technical Guide for Researchers Abstract For decades, the term Methicillin-Resistant Staphylococcus aureus (MRSA) has been a cornerstone of clinical and research microbiology. However, the eponymous antibioti...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers

Abstract

For decades, the term Methicillin-Resistant Staphylococcus aureus (MRSA) has been a cornerstone of clinical and research microbiology. However, the eponymous antibiotic, methicillin, is no longer the agent of choice for laboratory detection. This guide delves into the nuanced yet critical differences between methicillin and its successor, oxacillin, for the purposes of MRSA research and susceptibility testing. We will explore the biochemical properties, historical context, and methodological superiorities that have established oxacillin as the definitive surrogate for detecting mecA-mediated resistance. This transition is not merely preferential; it is rooted in the fundamental need for accuracy, stability, and the reliable detection of complex resistance phenotypes like heteroresistance. This paper will provide researchers with the foundational knowledge and practical protocols necessary to understand why oxacillin is the current standard, ensuring the integrity and reproducibility of their MRSA-related research.

Introduction: A Tale of Two Penicillins

The introduction of penicillin in the 1940s was a watershed moment in medicine, but its efficacy against Staphylococcus aureus was short-lived due to the rapid emergence of penicillinase-producing strains. This selective pressure led to the development of penicillinase-stable semisynthetic penicillins in 1959, with methicillin being the first of its class.[1] For a brief period, it was the definitive answer to penicillin-resistant S. aureus. However, by 1961, the first strains of MRSA were identified in the UK, signaling a new, formidable challenge.[1][2]

The primary mechanism of this new resistance was not enzymatic degradation of the antibiotic, but a fundamental alteration of its target. MRSA acquires a mobile genetic element, the Staphylococcal Cassette Chromosome mec (SCCmec), which carries the mecA gene.[3] This gene encodes a unique Penicillin-Binding Protein, PBP2a, which exhibits an exceptionally low affinity for virtually all β-lactam antibiotics, including methicillin and oxacillin.[1][4] While the native PBPs of S. aureus are acylated and inactivated by the antibiotic, PBP2a continues to catalyze the transpeptidation reactions necessary for peptidoglycan cell wall synthesis, rendering the organism resistant.[3]

Initially, methicillin was the logical choice for in vitro testing. However, as our understanding of the expression of mecA-mediated resistance grew, the limitations of methicillin became apparent, paving the way for oxacillin to become the superior diagnostic tool.

Molecular and Chemical Dissection: Methicillin vs. Oxacillin

While both methicillin and oxacillin are penicillinase-stable penicillins designed to resist degradation by staphylococcal β-lactamases, their subtle structural differences have significant practical implications for laboratory use.

Key Differentiating Properties:

  • Stability: This is the paramount reason for the shift to oxacillin. Methicillin solutions are notoriously unstable, degrading under common storage and incubation conditions. Oxacillin demonstrates far greater stability, maintaining its activity and ensuring that susceptibility test results are consistent and reproducible.[5] This stability is critical for the standardization of minimum inhibitory concentration (MIC) testing and the preparation of reliable screening agars.

  • Detection of Heteroresistance: MRSA strains do not always express resistance uniformly. Many exhibit "heteroresistance," a phenomenon where only a small subpopulation of cells (e.g., 1 in 10⁵) expresses the resistance phenotype, while the majority appear susceptible.[5][6] Detecting this resistant subpopulation is crucial for accurate classification. Oxacillin has proven to be more reliable than methicillin in detecting these heteroresistant strains.[5] The reasons are multifactorial, relating to its stability and its ability to effectively induce the expression of the mecA gene.

  • Historical Context and Commercial Availability: Although methicillin was the first-line agent for testing, it is no longer commercially available in the United States for this purpose.[5] Oxacillin has supplanted it as the universally accepted and available agent for routine testing. The term "MRSA" persists due to its historical significance, but it is oxacillin resistance that is phenotypically measured in the modern laboratory.[5]

Comparative Data Summary
FeatureMethicillin SodiumOxacillin Sodium
Primary Role Historical "first-in-class" agent for testing.Current CLSI-recommended agent for S. aureus susceptibility testing.[5]
Chemical Stability Poor; prone to degradation in solution and during incubation.Good; maintains bioactivity in storage and under test conditions.[5]
Heteroresistance Detection Less reliable; may fail to detect subpopulations expressing resistance.More reliable; better at detecting heteroresistant strains.[5]
Commercial Availability (US) No longer commercially available for susceptibility testing.[5]Widely available and the standard for testing.
Potency Generally considered less potent than oxacillin.Higher intrinsic activity against susceptible strains.

The Core of Resistance: PBP2a and its Interaction with β-Lactams

The resistance conferred by mecA is not absolute and can vary depending on the specific β-lactam antibiotic. PBP2a's low affinity for these drugs allows it to function when other PBPs are inhibited.[4] Studies have shown that the level of protection conferred by PBP2a varies between different β-lactams. For instance, one study demonstrated that PBP2a expression led to a 16-fold increase in the MIC for oxacillin, while only a four-fold increase for imipenem.[4][7] This highlights that while PBP2a provides broad protection, its effectiveness is not uniform across the entire class of β-lactams. Interestingly, the affinity of PBP2a itself can differ for various drugs; one homolog, PBP2ALGA, was found to have a higher relative affinity for oxacillin compared to cefoxitin, contrasting with the typical PBP2a protein.[8]

The expression of mecA is tightly regulated by the mecI repressor and the mecR1 signal transducer.[3] In the presence of a β-lactam, MecR1 initiates a signaling cascade that leads to the cleavage of the MecI repressor, allowing for the transcription of mecA and subsequent production of PBP2a. Some β-lactams are better inducers of this system than others. Cefoxitin, a cephalosporin, is recognized as a particularly potent inducer of mecA expression, which is why it is now widely used as an alternative and often superior surrogate marker for detecting MRSA, especially in disk diffusion tests.[5][9]

Caption: Mechanism of Oxacillin Action in MSSA vs. MRSA.

Laboratory Protocols: The Gold Standard for Detection

The Clinical and Laboratory Standards Institute (CLSI) provides the definitive guidelines for antimicrobial susceptibility testing.[10] For S. aureus, oxacillin MIC determination is a reference method, while cefoxitin disk diffusion is often used as a reliable surrogate for routine screening.[5][11]

Workflow for MRSA Identification

The accurate identification of MRSA requires a multi-step approach, often combining phenotypic testing with genotypic confirmation for discordant or critical results.

MRSA_Identification_Workflow start S. aureus Isolate pheno_test Phenotypic Test (Cefoxitin Disk or Oxacillin MIC) start->pheno_test susceptible Susceptible (MSSA) pheno_test->susceptible Cefoxitin ≥22mm Oxacillin MIC ≤2µg/ml resistant Resistant (MRSA) pheno_test->resistant Cefoxitin ≤21mm Oxacillin MIC ≥4µg/ml confirm Confirm with mecA PCR or PBP2a Agglutination susceptible->confirm If clinical suspicion is high or for OS-MRSA investigation resistant->confirm Report as MRSA

Caption: Standard laboratory workflow for MRSA identification.

Protocol 1: Oxacillin Broth Microdilution (MIC Determination)

This method determines the minimum inhibitory concentration (MIC) of oxacillin required to inhibit the growth of the S. aureus isolate.

  • Prepare Inoculum: From a fresh (18-24 hour) culture on a non-selective agar plate, suspend several colonies in sterile saline to match a 0.5 McFarland turbidity standard.

  • Dilute Inoculum: Within 15 minutes, dilute the standardized suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microdilution panel.

  • Inoculate Panel: Using a prepared commercial or in-house panel, inoculate wells containing serial two-fold dilutions of oxacillin (e.g., 0.12 to 16 µg/mL) in cation-adjusted Mueller-Hinton broth (CAMHB) supplemented with 2% NaCl. The salt is essential for the expression of resistance.

  • Incubation: Incubate the panel at 33-35°C for a full 24 hours. Incubation at temperatures above 35°C may suppress the expression of resistance and lead to false-susceptible results.[5][12]

  • Reading Results: The MIC is the lowest concentration of oxacillin that completely inhibits visible bacterial growth.

  • Interpretation (CLSI M100):

    • Susceptible: MIC ≤ 2 µg/mL

    • Resistant: MIC ≥ 4 µg/mL

Protocol 2: Cefoxitin Disk Diffusion (Kirby-Bauer Test)

This method is a reliable and widely used surrogate for predicting mecA-mediated oxacillin resistance. Cefoxitin is a better inducer of mecA expression, providing clearer endpoints.[5]

  • Prepare Inoculum: Prepare a 0.5 McFarland standardized suspension of the isolate as described above.

  • Inoculate Plate: Within 15 minutes, use a sterile cotton swab to evenly streak the inoculum over the entire surface of a Mueller-Hinton agar plate.

  • Apply Disk: Aseptically place a 30 µg cefoxitin disk onto the inoculated agar surface.

  • Incubation: Incubate the plate at 33-35°C for 16-20 hours (up to 24 hours for Staphylococcus spp.).

  • Measure Zone of Inhibition: Measure the diameter of the zone of no growth around the disk to the nearest millimeter.

  • Interpretation (CLSI M100 for S. aureus):

    • Susceptible: Zone diameter ≥ 22 mm

    • Resistant: Zone diameter ≤ 21 mm

The Challenge of OS-MRSA

A significant challenge in MRSA diagnostics is the existence of Oxacillin-Susceptible mecA-Positive S. aureus (OS-MRSA).[6][13] These are strains that carry the mecA gene but fail to express resistance under standard test conditions, yielding a susceptible phenotype (e.g., oxacillin MIC ≤ 2 µg/mL).[13][14] This discrepancy can arise from mutations in the mecA gene or its regulatory elements, or from extremely heterogeneous expression where the resistant subpopulation is too small to be detected by conventional methods.[15][16]

OS-MRSA poses a significant clinical risk, as treatment with a β-lactam antibiotic can fail and may select for revertants that express high-level resistance.[6][16] This phenomenon underscores the importance of using a reliable inducing agent like cefoxitin for screening and considering genotypic tests (e.g., mecA PCR) when there is a discrepancy between phenotypic results and clinical suspicion.[17][18]

Conclusion: A Clearer Path to Accurate Detection

The transition from methicillin to oxacillin in MRSA research and diagnostics was a critical evolution driven by the need for scientific rigor and accuracy. Oxacillin's superior chemical stability ensures the consistency of testing platforms, while its enhanced ability to detect the subtle phenotype of heteroresistance prevents the misclassification of resistant isolates.[5] While the historic "MRSA" acronym remains, it is oxacillin (and its surrogate, cefoxitin) that provides the reliable, reproducible data essential for modern research. For any scientist or drug development professional working on S. aureus, understanding the scientific rationale behind this standard is fundamental to producing trustworthy and impactful results. Adherence to standardized protocols, like those from CLSI, and an awareness of complex phenotypes such as OS-MRSA are paramount for navigating the ongoing challenge posed by this adaptable pathogen.

References

  • Title: Laboratory Testing for Methicillin (oxacillin)-resistant Staphylococcus aureus (MRSA) Source: Centers for Disease Control and Prevention (CDC) URL: [Link]

  • Title: Comparison of four diagnostic methods for detection of methicillin resistant Staphylococcus aureus Source: Jundishapur Journal of Microbiology (via PMC) URL: [Link]

  • Title: CLSI Oxacillin in Combination with Cefoxitin Screen Breakpoints for MicroScan Dried Gram Positive MIC Panels from a Multicenter Source: Beckman Coulter URL: [Link]

  • Title: M100: Performance Standards for Antimicrobial Susceptibility Testing, 27th Edition Source: Clinical and Laboratory Standards Institute (CLSI) URL: [Link]

  • Title: Penicillin‐binding protein PBP2a provides variable levels of protection toward different β‐lactams in Staphylococcus aureus RN4220 Source: MicrobiologyOpen (via PMC) URL: [Link]

  • Title: Case Commentary: The hidden side of oxacillin resistance in Staphylococcus aureus Source: Antimicrobial Agents and Chemotherapy (ASM Journals) URL: [Link]

  • Title: Overview of Changes to the Clinical and Laboratory Standards Institute Performance Standards for Antimicrobial Susceptibility Testing, M100, 31st Edition Source: Journal of Clinical Microbiology (via PMC) URL: [Link]

  • Title: Detection of Oxacillin-Susceptible mecA-Positive Staphylococcus aureus Isolates by Use of Chromogenic Medium MRSA ID Source: Journal of Clinical Microbiology (via PMC) URL: [Link]

  • Title: Clonal Diversity, Low-Level and Heterogeneous Oxacillin Resistance of Oxacillin Sensitive MRSA Source: Infection and Drug Resistance (via PMC) URL: [Link]

  • Title: CLSI M100-ED34: Performance Standards for Antimicrobial Susceptibility Testing, 34th Edition Source: Clinical and Laboratory Standards Institute (CLSI) URL: [Link]

  • Title: Methicillin-resistant Staphylococcus aureus Source: Wikipedia URL: [Link]

  • Title: Role of Oxacillin Susceptibility Testing Strategy in Changing Scenario of mecA Positive Staphylococcus aureus Isolates (OS-MRSA) Detection Source: Journal of Pure and Applied Microbiology URL: [Link]

  • Title: Spread of an MRSA clone with heteroresistance to oxacillin in the Netherlands Source: Eurosurveillance (via PubMed) URL: [Link]

  • Title: Comparison of Different Phenotypic Approaches To Screen and Detect mecC-Harboring Methicillin-Resistant Staphylococcus aureus Source: Journal of Clinical Microbiology (ASM Journals) URL: [Link]

  • Title: Evaluation of different methods for detecting methicillin (oxacillin) resistance in Staphylococcus aureus Source: Journal of Antimicrobial Chemotherapy URL: [Link]

  • Title: Penicillin-binding protein PBP2a provides variable levels of protection toward different β-lactams in Staphylococcus aureus RN4220 Source: MicrobiologyOpen (via PubMed) URL: [Link]

  • Title: Properties of a Novel PBP2A Protein Homolog from Staphylococcus aureus Strain LGA251 and Its Contribution to the β-Lactam-resistant Phenotype Source: The Journal of Biological Chemistry (via PMC) URL: [Link]

  • Title: Penicillin Source: Wikipedia URL: [Link]

  • Title: Emergence of Oxacillin Resistance in Stealth Methicillin-Resistant Staphylococcus aureus Due to mecA Sequence Instability Source: Antimicrobial Agents and Chemotherapy (ASM Journals) URL: [Link]

  • Title: Penicillin-Binding Protein 2a of Methicillin-Resistant Staphylococcus aureus Source: Annual Review of Biochemistry (via PMC) URL: [Link]

  • Title: Emergence of Oxacillin Resistance in Stealth Methicillin-Resistant Staphylococcus aureus Due to mecA Sequence Instability Source: Semantic Scholar URL: [Link]

  • Title: Comparison of Susceptibility Testing Methods with mecA Gene Analysis for Determining Oxacillin (Methicillin) Resistance in Clinical Isolates of Staphylococcus aureus and Coagulase-Negative Staphylococcus spp Source: Journal of Clinical Microbiology (via PMC) URL: [Link]

  • Title: Evolution of methicillin-resistant Staphylococcus aureus towards increasing resistance Source: Journal of Antimicrobial Chemotherapy (Oxford Academic) URL: [Link]

  • Title: Methicillin-Resistant Staphylococcus aureus: Comparison of Susceptibility Testing Methods and Analysis of mecA-Positive Susceptible Strains Source: Journal of Clinical Microbiology (via PMC) URL: [Link]

  • Title: Evaluation of laboratory methods for the classification of oxacillin-resistant and oxacillin-susceptible Staphylococcus aureus Source: Diagnostic Microbiology and Infectious Disease (via PubMed) URL: [Link]

  • Title: Laboratory Detection of: Oxacillin/Methicillin-resistant Staphylococcus aureus Source: Centers for Disease Control and Prevention (CDC) URL: [Link]

  • Title: Population Pharmacokinetic Analysis Proves Superiority of Continuous Infusion in PK/PD Target Attainment with Oxacillin in Staphylococcal Infections Source: Pharmaceutics (MDPI) URL: [Link]

  • Title: Comparative Evaluation of Oxacillin and Cefoxitin disk Diffusion Method in Detection of Methicillin- resistant Staphylococcus Aureus Source: International Journal of Scientific Study URL: [Link]

  • Title: Restoring susceptibility to β-lactam antibiotics in methicillin-resistant Staphylococcus aureus Source: Nature Communications URL: [Link]

  • Title: Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods Source: Antibiotics (MDPI) URL: [Link]

  • Title: Reversion From Methicillin Susceptibility to Methicillin Resistance in Staphylococcus aureus During Treatment of Bacteremia Source: The Journal of Infectious Diseases (via PMC) URL: [Link]

  • Title: Detection of Methicillin Resistant Staphylococcus aureus and Determination of Minimum Inhibitory Concentration of Vancomycin for Staphylococcus aureus Isolated from Pus/Wound Swab Samples of the Patients Attending a Tertiary Care Hospital in Kathmandu, Nepal Source: BioMed Research International (via PMC) URL: [Link]

Sources

Exploratory

Molecular weight and solubility of Methicillin sodium salt CAS 132-92-3

Physicochemical Properties, Solubility Dynamics, and Experimental Protocols Executive Summary Methicillin sodium (CAS 132-92-3) is the sodium salt form of methicillin, a semi-synthetic beta-lactam antibiotic derived from...

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Properties, Solubility Dynamics, and Experimental Protocols

Executive Summary

Methicillin sodium (CAS 132-92-3) is the sodium salt form of methicillin, a semi-synthetic beta-lactam antibiotic derived from penicillin.[1][2][3] Historically significant as the first penicillinase-resistant penicillin, it remains a critical tool in microbiology for studying peptidoglycan synthesis and defining resistance phenotypes (MRSA).

This guide addresses a common failure point in experimental workflows: the assumption of stability. Unlike many antibiotics, Methicillin sodium is highly acid-labile and hydrolytically unstable in aqueous solutions. Successful application requires strict adherence to cold-chain handling and pH-buffered reconstitution protocols.

Physicochemical Profile

The following data distinguishes the Sodium Salt form from the Free Acid form. Researchers must use the Sodium Salt MW (402.42 g/mol ) for molarity calculations to avoid dosing errors.

PropertySpecification
CAS Number 132-92-3
Chemical Name Sodium (2S,5R,6R)-6-(2,6-dimethoxybenzamido)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
Formula

Molecular Weight 402.42 g/mol (Sodium Salt) (Note: Free Acid is ~380.4 g/mol )
Appearance White to off-white crystalline powder
pKa 2.8 (Carboxyl group)
Hygroscopicity Moderate; store desiccated

Solubility & Stability Dynamics

Solubility Profile

Methicillin sodium is an ionic salt, rendering it freely soluble in water and polar organic solvents, but insoluble in non-polar solvents.

SolventSolubility LimitComments
Water / PBS (pH 7.2) ~50 mg/mLPreferred. Dissolves rapidly. Highly unstable over time.[4]
Methanol > 100 mg/mLFreely soluble. Useful for non-aqueous stock concentration.
DMSO ~16–20 mg/mLGood for high-concentration stocks; improves freeze-thaw stability slightly.
Ethanol ~2 mg/mLPoor. Not recommended for stock preparation.
The Stability Paradox (Critical Technical Insight)

While Methicillin sodium dissolves easily in water, it suffers from rapid hydrolytic degradation. The beta-lactam ring is strained and susceptible to nucleophilic attack by water molecules, a process catalyzed by both acid and base.

  • Acid Lability: Methicillin is inactivated by gastric acid (pH < 3) within minutes. In the lab, unbuffered water that absorbs atmospheric

    
     (becoming slightly acidic) can accelerate degradation.
    
  • Aqueous Half-Life: At 25°C in aqueous solution, potency decreases significantly within 24 hours.

  • Temperature Sensitivity: Spontaneous hydrolysis occurs even at 4°C.

Core Directive: Never store aqueous Methicillin stocks at 4°C for more than 24 hours. Always freeze at -20°C or -80°C.

Experimental Protocol: Reconstitution & Storage

This protocol ensures sterility and maximizes the functional half-life of the antibiotic.

Reconstitution Workflow

Objective: Prepare a 10 mg/mL Stock Solution (10 mL total).

  • Weighing: Weigh 100 mg of Methicillin Sodium powder.

  • Solvent Choice:

    • For immediate use: Sterile distilled water or PBS (pH 7.2).

    • For frozen stock: PBS (pH 7.[2][3]2) is preferred over water to buffer against pH shifts during freezing.

  • Dissolution: Add 10 mL of solvent. Vortex gently. The powder should dissolve instantly.

  • Sterilization: Syringe-filter through a 0.22 µm PES (Polyethersulfone) membrane.

    • Caution: Do not autoclave. Heat destroys the beta-lactam ring.

  • Aliquot & Storage: Dispense into single-use aliquots (e.g., 500 µL) to prevent freeze-thaw cycles. Store at -20°C.

Visualization: Reconstitution Logic

The following diagram illustrates the critical control points (Temperature and pH) during preparation.

Methicillin_Workflow Start Methicillin Na Powder (Store Desiccated) Weigh Weigh 100mg Start->Weigh Solvent Add Solvent (PBS pH 7.2) Weigh->Solvent Dissolve Vortex to Dissolve Solvent->Dissolve Filter Filter Sterilize (0.22 µm PES) Dissolve->Filter No Heat! Aliquot Aliquot (Single Use) Filter->Aliquot Store Store at -20°C (Avoid Freeze-Thaw) Aliquot->Store

Figure 1: Step-by-step reconstitution workflow emphasizing cold-chain and pH control to prevent hydrolysis.

Mechanism of Action & Biological Application[6]

Molecular Mechanism

Methicillin functions as a structural analog of the D-alanyl-D-alanine moiety of the nascent peptidoglycan pentapeptide.[5][6]

  • Binding: Methicillin covalently binds to the active site serine residue of Penicillin-Binding Proteins (PBPs).[6]

  • Acylation: The beta-lactam ring opens, irreversibly acylating the PBP.

  • Inhibition: This inactivates the transpeptidase activity of the PBP.

  • Lysis: Cross-linking of the peptidoglycan cell wall is blocked.[5][6] Autolysins (bacterial enzymes) continue to break down the wall, but no new wall is built, leading to osmotic lysis.

The MRSA Distinction[8]
  • Susceptible Strains: Methicillin binds PBP1, PBP2, and PBP3 with high affinity.

  • Resistant Strains (MRSA): These strains acquire the mecA gene, which encodes PBP2a .[6][7][8] Methicillin has a very low affinity for PBP2a. Consequently, PBP2a continues cell wall synthesis even when other PBPs are inhibited.[8]

Visualization: PBP Inhibition Pathway

Mechanism_Action Methicillin Methicillin Sodium PBP Penicillin-Binding Protein (Transpeptidase Active Site) Methicillin->PBP  Structural Mimicry   Complex Acyl-Enzyme Complex (Irreversible Inhibition) PBP->Complex  Beta-Lactam Ring Opening   Peptidoglycan Peptidoglycan Synthesis Complex->Peptidoglycan  Inhibits   CrossLink Cross-Linking Blocked Peptidoglycan->CrossLink Lysis Cell Wall Collapse (Osmotic Lysis) CrossLink->Lysis

Figure 2: Pharmacological pathway showing the irreversible inhibition of PBPs leading to bacterial cell lysis.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 23667627, Methicillin Sodium. Retrieved from [Link]

  • Lim, D., & Strynadka, N. C. (2002). Structural basis for the beta-lactam resistance of PBP2a from methicillin-resistant Staphylococcus aureus. Nature Structural Biology. Retrieved from [Link]

  • Gold Standard/Elsevier (2024). Clinical Pharmacology: Methicillin Monograph. (Historical Data). Retrieved from [Link]

Sources

Foundational

The Role of Methicillin Sodium in the Inhibition of Peptidoglycan Synthesis: A Technical Guide

This in-depth technical guide provides a comprehensive exploration of the molecular mechanisms underpinning the antibacterial activity of methicillin sodium, with a specific focus on its role as an inhibitor of peptidogl...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive exploration of the molecular mechanisms underpinning the antibacterial activity of methicillin sodium, with a specific focus on its role as an inhibitor of peptidoglycan synthesis. Designed for researchers, scientists, and drug development professionals, this document synthesizes established scientific principles with practical, field-proven insights to offer a thorough understanding of this critical antibiotic-target interaction.

The Indispensable Bastion: Peptidoglycan and Bacterial Viability

The bacterial cell wall is a complex and essential organelle that provides structural integrity, counteracts osmotic pressure, and dictates cell shape.[1][2] In most bacteria, the primary component of the cell wall is peptidoglycan, a massive polymer composed of repeating disaccharide units of N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) cross-linked by short peptide chains.[3][4] This intricate, mesh-like structure, often referred to as the sacculus, is unique to bacteria, making the enzymes involved in its biosynthesis prime targets for antimicrobial agents.[2][4]

The biosynthesis of peptidoglycan is a highly coordinated process that can be broadly divided into three stages:

  • Cytoplasmic Synthesis: The initial steps occur in the cytoplasm, where the precursor molecules, UDP-N-acetylglucosamine and UDP-N-acetylmuramic acid-pentapeptide, are synthesized.[3][5]

  • Membrane Translocation: These precursors are then transported across the cytoplasmic membrane by a lipid carrier, bactoprenol.[1]

  • Periplasmic Polymerization and Cross-linking: In the periplasmic space (or on the outer surface of the cytoplasmic membrane in Gram-positive bacteria), the disaccharide-pentapeptide monomers are polymerized into long glycan chains by transglycosylases.[3] The final and crucial step is the cross-linking of these glycan chains, a reaction catalyzed by a family of enzymes known as penicillin-binding proteins (PBPs).[6][7][8] This transpeptidation reaction forms the peptide bridges that give the peptidoglycan layer its strength and rigidity.[9]

Diagram 1: Overview of the Peptidoglycan Synthesis Pathway

Peptidoglycan_Synthesis cluster_cytoplasm Cytoplasm cluster_membrane Cytoplasmic Membrane cluster_periplasm Periplasm UDP_GlcNAc UDP-GlcNAc UDP_MurNAc UDP-MurNAc UDP_GlcNAc->UDP_MurNAc MurA, MurB UDP_MurNAc_Penta UDP-MurNAc-pentapeptide UDP_MurNAc->UDP_MurNAc_Penta MurC-F Lipid_I Lipid I UDP_MurNAc_Penta->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG Bactoprenol Bactoprenol Glycan_Chain Nascent Glycan Chain Lipid_II->Glycan_Chain Transglycosylase (PBP) Bactoprenol->Glycan_Chain Flippase (MurJ) Crosslinked_PG Cross-linked Peptidoglycan Glycan_Chain->Crosslinked_PG Transpeptidase (PBP)

Caption: The multi-stage process of peptidoglycan biosynthesis.

Methicillin Sodium: A Targeted Disruption of Cell Wall Integrity

Methicillin sodium is a semisynthetic derivative of penicillin, belonging to the β-lactam class of antibiotics.[10] Its primary mechanism of action is the inhibition of bacterial cell wall synthesis.[6][10][11] Unlike some other penicillins, methicillin was specifically designed to be resistant to the hydrolytic action of β-lactamase enzymes produced by many resistant bacterial strains.[6][10]

The Molecular Mimicry of Methicillin

The antibacterial efficacy of methicillin and other β-lactam antibiotics stems from their structural similarity to the D-alanyl-D-alanine terminus of the pentapeptide side chains of peptidoglycan precursors.[6][8] This structural mimicry allows them to bind to the active site of penicillin-binding proteins (PBPs).[6][7]

Irreversible Acylation of Penicillin-Binding Proteins

PBPs are a group of bacterial enzymes that catalyze the final steps of peptidoglycan synthesis, specifically the transpeptidation reaction that cross-links adjacent glycan chains.[12][13] When methicillin enters the active site of a PBP, the highly reactive β-lactam ring is attacked by a serine residue within the enzyme's active site.[8][13] This results in the opening of the β-lactam ring and the formation of a stable, covalent acyl-enzyme intermediate.[8][14] This acylation is effectively irreversible, leading to the inactivation of the PBP.[14]

With their essential PBPs inactivated, the bacteria are unable to properly synthesize and repair their peptidoglycan cell wall.[15] This leads to a weakening of the cell wall, rendering the bacterium susceptible to osmotic lysis and ultimately causing cell death.[7][13]

Diagram 2: Mechanism of Methicillin Inhibition

Methicillin_Inhibition cluster_binding Competitive Binding PBP Active PBP (Transpeptidase) Methicillin Methicillin (β-lactam) Inactive_PBP Inactive Acyl-PBP Complex PBP->Inactive_PBP Forms Covalent Bond PG_Precursor Peptidoglycan Precursor (D-Ala-D-Ala) Crosslinking Peptidoglycan Cross-linking PBP->Crosslinking Catalyzes Methicillin->PBP Binds to Active Site No_Crosslinking Inhibited Cross-linking Inactive_PBP->No_Crosslinking Prevents PG_Precursor->PBP Normal Substrate Cell_Lysis Cell Lysis No_Crosslinking->Cell_Lysis

Caption: Methicillin competitively inhibits PBPs, preventing peptidoglycan cross-linking.

The Rise of Resistance: The Role of PBP2a

The clinical utility of methicillin has been severely hampered by the emergence of methicillin-resistant Staphylococcus aureus (MRSA).[10][16] The primary mechanism of methicillin resistance in S. aureus is the acquisition of the mecA gene, which is carried on a mobile genetic element called the staphylococcal cassette chromosome mec (SCCmec).[15][16] The mecA gene encodes a unique penicillin-binding protein, PBP2a (also known as PBP2').[9][16][17]

PBP2a has a very low affinity for methicillin and other β-lactam antibiotics.[16][17][18] This is due to a conformational change in the active site of PBP2a that hinders the binding of β-lactams.[7] Consequently, in the presence of methicillin, while the native PBPs of S. aureus are inhibited, PBP2a remains active and can take over the transpeptidation reactions necessary for peptidoglycan synthesis, allowing the bacterium to survive and proliferate.[9][15][19]

Table 1: Affinity of Methicillin for Penicillin-Binding Proteins

Penicillin-Binding Protein (PBP)Affinity for MethicillinRole in Susceptible StrainsRole in Resistant Strains (MRSA)
PBP1, PBP2, PBP3, PBP4HighEssential for cell wall synthesisInhibited by methicillin
PBP2a (mecA gene product)LowNot presentBypasses inhibited native PBPs to continue cell wall synthesis

Experimental Protocols for Studying Methicillin's Effect on Peptidoglycan Synthesis

A variety of experimental approaches can be employed to investigate the inhibition of peptidoglycan synthesis by methicillin. The choice of assay depends on the specific research question, ranging from whole-cell effects to the kinetics of enzyme inhibition.

Whole-Cell Assay for Peptidoglycan Biosynthesis Inhibition

This assay provides a holistic view of the inhibitory effect of a compound on the entire peptidoglycan synthesis pathway within a cellular context.

Causality Behind Experimental Choices:

  • Osmotically Stabilized Cells: Using osmotically stabilized cells (e.g., spheroplasts) is crucial to prevent cell lysis due to weakened cell walls, allowing for the measurement of peptidoglycan synthesis inhibition without the confounding factor of cell death.

  • Radiolabeled Precursor: The use of a radiolabeled precursor, such as [14C]-UDP-N-acetylglucosamine ([14C]-UDP-GlcNAc), enables direct and sensitive detection of newly synthesized peptidoglycan.[20][21]

  • Permeabilization: Freeze-thawing or treatment with agents like ether is used to permeabilize the cells, allowing the radiolabeled substrate and the test compound (methicillin) to enter the cytoplasm and access the biosynthetic enzymes.[20]

Step-by-Step Methodology:

  • Preparation of Osmotically Stabilized Cells:

    • Grow a bacterial culture (e.g., E. coli or S. aureus) to mid-log phase.

    • Harvest the cells by centrifugation and wash them with a buffer containing an osmotic stabilizer (e.g., sucrose).

    • Resuspend the cells in the same buffer.

  • Permeabilization:

    • Subject the cell suspension to a series of freeze-thaw cycles or treat with a permeabilizing agent.

  • Inhibition Assay:

    • In a reaction mixture, combine the permeabilized cells, a buffer, and varying concentrations of methicillin sodium.

    • Initiate the reaction by adding [14C]-UDP-GlcNAc.

    • Incubate the mixture at a temperature optimal for bacterial enzyme activity (e.g., 37°C).

  • Detection of Radiolabeled Peptidoglycan:

    • Stop the reaction by adding a strong acid (e.g., trichloroacetic acid) to precipitate the macromolecules, including the newly synthesized peptidoglycan.

    • Filter the mixture through a glass fiber filter to capture the precipitate.

    • Wash the filter to remove any unincorporated radiolabeled precursor.

    • Quantify the radioactivity on the filter using a scintillation counter.

  • Data Analysis:

    • Plot the amount of incorporated radioactivity against the concentration of methicillin to determine the half-maximal inhibitory concentration (IC50).

Diagram 3: Workflow for Whole-Cell Peptidoglycan Synthesis Assay

Assay_Workflow Start Start: Bacterial Culture Harvest Harvest and Wash Cells Start->Harvest Permeabilize Permeabilize Cells (e.g., Freeze-Thaw) Harvest->Permeabilize Incubate Incubate with Methicillin and [14C]-UDP-GlcNAc Permeabilize->Incubate Stop_Reaction Stop Reaction and Precipitate Peptidoglycan Incubate->Stop_Reaction Filter_Wash Filter and Wash Stop_Reaction->Filter_Wash Quantify Quantify Radioactivity (Scintillation Counting) Filter_Wash->Quantify Analyze Analyze Data (IC50) Quantify->Analyze

Caption: A streamlined workflow for assessing peptidoglycan synthesis inhibition.

Penicillin-Binding Protein (PBP) Binding Assay

This assay directly measures the affinity of methicillin for its target proteins.

Causality Behind Experimental Choices:

  • Membrane Fraction Preparation: PBPs are typically membrane-associated, necessitating the isolation of the cell membrane fraction to enrich for these proteins.

  • Competition Assay: A competitive binding format, using a radiolabeled or fluorescently tagged β-lactam (e.g., [3H]-penicillin G) and unlabeled methicillin, allows for the determination of the binding affinity of methicillin.

Step-by-Step Methodology:

  • Preparation of Cell Membranes:

    • Lyse bacterial cells (e.g., by sonication or French press).

    • Separate the membrane fraction from the cytosolic components by ultracentrifugation.

  • Competitive Binding Assay:

    • Incubate the membrane preparation with a fixed concentration of a radiolabeled β-lactam and varying concentrations of unlabeled methicillin.

    • Allow the binding to reach equilibrium.

  • Detection and Quantification:

    • Separate the PBP-β-lactam complexes from the unbound β-lactam using SDS-PAGE.

    • Visualize the radiolabeled PBPs by autoradiography or fluorography.

    • Quantify the band intensities to determine the concentration of methicillin required to inhibit 50% of the binding of the radiolabeled β-lactam to each PBP.

Conclusion

Methicillin sodium serves as a classic example of a targeted antibacterial agent, effectively disrupting a fundamental bacterial process—peptidoglycan synthesis. Its mechanism of action, involving the irreversible acylation of penicillin-binding proteins, highlights the elegance of molecular mimicry in drug design. However, the evolution of resistance mechanisms, exemplified by the emergence of PBP2a in MRSA, underscores the ongoing challenge of antimicrobial resistance and the critical need for continued research into novel therapeutic strategies. The experimental protocols outlined in this guide provide a framework for investigating the intricate interplay between antibiotics, their bacterial targets, and the mechanisms of resistance, thereby empowering researchers in the vital pursuit of new antimicrobial agents.

References

  • Stapleton, F., & Taylor, P. W. (2002). Methicillin resistance in Staphylococcus aureus. Science Progress, 85(1), 57–72.
  • Typas, A., Banzhaf, M., Gross, C. A., & Vollmer, W. (2012). From the regulation of peptidoglycan synthesis to bacterial growth and morphology. Nature Reviews Microbiology, 10(2), 123–136. Available at: [Link]

  • Ghuysen, J. M. (1991). Serine beta-lactamases and penicillin-binding proteins. Annual Review of Microbiology, 45, 37–67.
  • Gladwin, M., & Trattler, B. (2004). Clinical Microbiology made ridiculously simple (3rd ed.). MedMaster, Inc.
  • Baylor College of Medicine. (n.d.). Methicillin-Resistant Staphylococcus Aureus (MRSA). Available at: [Link]

  • Slideshare. (2014, October 29). Biosynthesis of peptidoglycan. Available at: [Link]

  • Wikipedia. (2024, February 6). Peptidoglycan. Available at: [Link]

  • Taylor, P. (2002).
  • CD Biosynsis. (n.d.). Peptidoglycan Biosynthesis. Available at: [Link]

  • YouTube. (2022, September 16). MRSA - What You NEED to Know!. Available at: [Link]

  • Hugonnet, J. E., Arthur, M., & Mainardi, J. L. (2017). Reversible inactivation of a peptidoglycan transpeptidase by a β-lactam antibiotic mediated by β-lactam-ring recyclization in the enzyme active site. Scientific Reports, 7(1), 9136. Available at: [Link]

  • El-Kazzar, W., Tawar, M., & Wright, G. D. (2007). Development of a Whole-Cell Assay for Peptidoglycan Biosynthesis Inhibitors. Antimicrobial Agents and Chemotherapy, 51(5), 1840–1846. Available at: [Link]

  • Mantacc. (n.d.). The Mechanism of MRSA Drug Resistance and Its Detection. Available at: [Link]

  • PDB-101. (n.d.). Methicillin. Available at: [Link]

  • Bush, K. (2013). β-Lactams and β-Lactamase Inhibitors: An Overview. Cold Spring Harbor Perspectives in Medicine, 3(8), a009723. Available at: [Link]

  • Wikipedia. (2024, January 21). Penicillin-binding proteins. Available at: [Link]

  • Sauvage, E., Kerff, F., Terrak, M., Ayala, J. A., & Charlier, P. (2008). The penicillin-binding proteins: structure and role in peptidoglycan biosynthesis. FEMS Microbiology Reviews, 32(2), 234–258. Available at: [Link]

  • Utsui, Y., & Yokota, T. (1985). Role of an altered penicillin-binding protein in methicillin- and cephem-resistant Staphylococcus aureus. Antimicrobial Agents and Chemotherapy, 28(3), 397–403. Available at: [Link]

  • YouTube. (2025, April 6). Pharmacology of Methicillin ; Pharmacokinetics, Mechanism of action, Uses, Effects. Available at: [Link]

  • Chambers, H. F., & Sachdeva, M. (1990). Binding of beta-lactam antibiotics to penicillin-binding proteins in methicillin-resistant Staphylococcus aureus. The Journal of Infectious Diseases, 161(6), 1170–1176.
  • Wikipedia. (2024, February 5). β-Lactam antibiotic. Available at: [Link]

  • Fuda, C., Suvorov, M., & Mobashery, S. (2015). Penicillin-Binding Protein 2a of Methicillin-Resistant Staphylococcus aureus. The Journal of Biological Chemistry, 290(9), 5258–5269. Available at: [Link]

  • El-Kazzar, W., Tawar, M., & Wright, G. D. (2007). Development of a Whole-Cell Assay for Peptidoglycan Biosynthesis Inhibitors [PDF]. Antimicrobial Agents and Chemotherapy, 51(5), 1840–1846.
  • ResearchGate. (2019, July 26). Assay for inhibition of peptidoglycan biosynthesis in bacteria. Available at: [Link]

  • ResearchGate. (2017). (PDF) Reversible inactivation of a peptidoglycan transpeptidase by a β-lactam antibiotic mediated by β-lactam-ring recyclization in the enzyme active site. Available at: [Link]

  • Patsnap Synapse. (2024, June 21). What are Peptidoglycan inhibitors and how do they work?. Available at: [Link]

  • Britannica. (2026, February 6). Methicillin. Available at: [Link]

  • Wikipedia. (2024, January 29). Methicillin-resistant Staphylococcus aureus. Available at: [Link]

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Exploratory

The Molecular Chronology of Resistance: From Phenotype to the mecA Regulon

Executive Summary The discovery of methicillin resistance in Staphylococcus aureus (MRSA) represents a seminal chapter in microbial genetics and pharmacology. It challenges the simplistic "lock-and-key" model of antibiot...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The discovery of methicillin resistance in Staphylococcus aureus (MRSA) represents a seminal chapter in microbial genetics and pharmacology. It challenges the simplistic "lock-and-key" model of antibiotic inhibition, introducing the concept of target modification via horizontal gene transfer. This guide reconstructs the scientific timeline from the initial phenotypic observation of "Celbenin" resistance in 1961 to the molecular crystallization of the mecA regulon. It serves as a technical resource for researchers to understand the causality between early phenotypic anomalies (heteroresistance) and the sophisticated genetic architecture of the Staphylococcal Cassette Chromosome mec (SCCmec).

Part 1: The Phenotypic Era (1959–1980)

The "Celbenin" Promise and Immediate Failure

In 1959, Beecham Research Laboratories introduced methicillin (BRL-1241, trade name "Celbenin"). Unlike benzylpenicillin, methicillin possessed a bulky dimethoxy-phenyl side chain designed to sterically hinder the active site of staphylococcal


-lactamases (blaZ gene products).

However, the "invincible" status of methicillin was short-lived. In 1961, less than a year after clinical deployment, Patricia Jevons at the Central Public Health Laboratory (Colindale, UK) identified three strains of S. aureus that grew in the presence of methicillin.

Key Technical Observation (Jevons, 1961): Jevons noted that resistance was not due to drug destruction (enzymatic hydrolysis) but rather "tolerance." This was the first hint of intrinsic resistance —a mechanism independent of


-lactamase activity.
The Heteroresistance Paradox

For two decades, researchers struggled to define the resistance mechanism due to heteroresistance . In a single clinical isolate, only a small sub-population (


 in 

to

cells) expressed high-level resistance, while the majority appeared susceptible.

Factors Influencing Phenotype:

  • Osmolarity: High salt (NaCl) concentrations promoted expression.

  • Temperature: Resistance was often thermosensitive (suppressed at 42°C).

  • pH: Acidic environments suppressed resistance.

Experimental Protocol 1: Population Analysis Profile (PAP-AUC)

To quantify heteroresistance, the standard MIC (Minimum Inhibitory Concentration) test is insufficient. The PAP-AUC method remains the gold standard for characterizing the resistance sub-population.

Objective: Determine the frequency of resistant colonies at increasing antibiotic concentrations.

  • Inoculum Preparation: Grow isolate overnight in Tryptic Soy Broth (TSB). Adjust to

    
     CFU/mL (0.5 McFarland).
    
  • Dilution Series: Prepare serial 10-fold dilutions of the inoculum (

    
     to 
    
    
    
    ) in saline.
  • Plate Preparation: Prepare Mueller-Hinton Agar (MHA) plates containing increasing concentrations of methicillin (or oxacillin): 0, 0.5, 1, 2, 4, 8, 16, ..., 1024

    
    g/mL.
    
  • Inoculation: Spot 10

    
    L of each dilution onto the antibiotic plates.
    
  • Incubation: Incubate at 35°C for 48 hours.

  • Analysis: Count colonies and plot

    
     vs. Antibiotic Concentration. Calculate the Area Under the Curve (AUC) relative to a susceptible control (e.g., S. aureus ATCC 29213).
    

Part 2: The Biochemical Breakthrough (1980–1985)

By the early 1980s, the focus shifted from phenotype to membrane proteins.


-lactams function by covalently binding to Penicillin-Binding Proteins (PBPs), which are transpeptidases essential for cross-linking peptidoglycan.[1]
Discovery of PBP2a

In 1984, Hartman and Tomasz utilized radioactive penicillin (


-benzylpenicillin) fluorography to visualize PBPs. They compared methicillin-susceptible (MSSA) and methicillin-resistant (MRSA) isogenic strains.[2]

The Finding: MRSA strains possessed an extra protein band at 78 kDa that was absent in MSSA.[3] This protein, designated PBP2a (or PBP2'), exhibited a remarkably low affinity for


-lactams.[4][5]

Mechanism of Action:

  • Blockade: Methicillin saturates the native PBPs (PBP1, 2, 3, 4), inactivating their transpeptidase activity.

  • Bypass: PBP2a remains uninhibited due to its closed active site conformation.

  • Survival: PBP2a cooperates with the transglycosylase domain of native PBP2 to continue cell wall cross-linking.

Visualization: The PBP2a Bypass Mechanism

PBP2a_Mechanism BetaLactam Beta-Lactam Antibiotic NativePBP Native PBPs (High Affinity) BetaLactam->NativePBP Acylation/Inhibition PBP2a PBP2a (Low Affinity) BetaLactam->PBP2a No Binding Lysis Cell Lysis NativePBP->Lysis Inhibited CrossLinking Cell Wall Cross-Linking PBP2a->CrossLinking Catalysis Peptidoglycan Peptidoglycan Precursors Peptidoglycan->NativePBP Peptidoglycan->PBP2a Survival Bacterial Survival CrossLinking->Survival

Figure 1: The PBP2a Bypass. Native PBPs are inactivated by the drug, leading to lysis. PBP2a, immune to the drug, assumes the transpeptidase role, ensuring cell wall integrity.

Part 3: The Genetic Era (1986–Present)

Cloning mecA

Following the protein identification, Matsuhashi and colleagues (1986) cloned the gene responsible for PBP2a, designating it mecA . This confirmed that MRSA was not a result of mutation in existing PBPs, but the acquisition of foreign DNA.

The Vehicle: SCCmec

The mecA gene is not free-floating; it is carried on a mobile genetic element called the Staphylococcal Cassette Chromosome mec (SCCmec) .[4][5] This element integrates into the S. aureus chromosome at a specific site: orfX (attB).

Key Components of SCCmec:

  • mec Gene Complex: Contains mecA and its regulators (mecI, mecR1).[5][6]

  • ccr Gene Complex: Encodes Cassette Chromosome Recombinases (ccrAB or ccrC) responsible for excision and integration.

  • J Regions: Junkyard regions containing non-essential genes (often other resistance plasmids like pUB110).

Data Table: Major SCCmec Types
SCCmec TypeSize (kb)ccr Complexmec ComplexAssociated SyndromeResistance Profile
Type I 34Type 1 (A1B1)Class BHA-MRSA (Historical)Beta-lactams only
Type II 53Type 2 (A2B2)Class AHA-MRSAMulti-drug (Ery, Cip)
Type III 67Type 3 (A3B3)Class AHA-MRSAMulti-drug (Tet, Gen)
Type IV 21-24Type 2 (A2B2)Class BCA-MRSA Beta-lactams mostly
Type V 28Type 5 (C1)Class C2CA-MRSABeta-lactams mostly

Note: HA-MRSA (Hospital-Acquired) types are generally larger and carry more resistance genes. CA-MRSA (Community-Acquired) types are smaller, promoting faster replication and dissemination.

Part 4: Regulation and Signal Transduction[11]

The expression of mecA is tightly regulated by a system homologous to the penicillinase (blaZ) repressor system.

The Players:

  • MecI: A DNA-binding repressor protein that blocks the mecA promoter.[1]

  • MecR1: A transmembrane signal transducer (sensor).

  • BlaI/BlaR1: The penicillinase equivalents (often cross-regulate mecA).

The Mechanism:

  • Resting State: MecI dimers bind to the operator region of mecA, silencing transcription.

  • Activation:

    
    -lactam antibiotic binds to the extracellular sensor domain of MecR1.
    
  • Signal Transduction: MecR1 undergoes autocatalytic cleavage, activating its cytoplasmic protease domain.

  • Derepression: Activated MecR1 cleaves the MecI repressor. MecI falls off the DNA.

  • Transcription: RNA polymerase transcribes mecA, producing PBP2a.

Visualization: The mec Regulon Pathway

Mec_Regulon cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_dna Chromosomal DNA MecR1 MecR1 (Sensor) MecR1_Protease MecR1 Protease Domain MecR1->MecR1_Protease Autocatalysis MecI_Active MecI Dimer (Active Repressor) MecI_Cleaved MecI Fragments (Inactive) MecI_Active->MecI_Cleaved Operator mec Operator MecI_Active->Operator Blocks Transcription MecR1_Protease->MecI_Active Cleaves MecAGene mecA Gene Operator->MecAGene Derepression PBP2a_Protein PBP2a Protein (Resistance) MecAGene->PBP2a_Protein Translation Antibiotic Beta-Lactam Antibiotic->MecR1 Binds Extracellular Domain

Figure 2: The Signal Transduction Cascade. Antibiotic binding triggers the proteolytic cleavage of the repressor (MecI), allowing mecA transcription.[1]

References

  • Jevons, M. P. (1961).[7][8][9] "Celbenin"-Resistant Staphylococci.[2][7][9][10] British Medical Journal, 1(5219), 124–125.[2][7][8] Link

  • Hartman, B. J., & Tomasz, A. (1984).[11] Low-affinity penicillin-binding protein associated with beta-lactam resistance in Staphylococcus aureus.[3][4][5][12][13][14][15] Journal of Bacteriology, 158(2), 513–516.[11] Link

  • Matsuhashi, M., et al. (1986).[11][16] Molecular cloning of the gene of a penicillin-binding protein supposed to cause high resistance to beta-lactam antibiotics in Staphylococcus aureus.[4][5][16][17] Journal of Bacteriology, 167(3), 975–980.[11][16] Link

  • Ito, T., et al. (2001).[18][19] Structural comparison of three types of staphylococcal cassette chromosome mec integrated in the chromosome in methicillin-resistant Staphylococcus aureus. Antimicrobial Agents and Chemotherapy, 45(5), 1323–1336. Link

  • Peacock, S. J., & Paterson, G. K. (2015). Mechanisms of Methicillin Resistance in Staphylococcus aureus. Annual Review of Biochemistry, 84, 577–601.[5] Link

Sources

Protocols & Analytical Methods

Method

Application Note: A Validated Protocol for the Preparation and Quality Control of Methicillin Sodium Salt Stock Solutions for Minimum Inhibitory Concentration (MIC) Testing

Abstract: The accurate determination of Minimum Inhibitory Concentration (MIC) is fundamental to antimicrobial susceptibility testing (AST), guiding both clinical diagnostics and novel drug discovery. Methicillin, a peni...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The accurate determination of Minimum Inhibitory Concentration (MIC) is fundamental to antimicrobial susceptibility testing (AST), guiding both clinical diagnostics and novel drug discovery. Methicillin, a penicillinase-resistant β-lactam antibiotic, remains a cornerstone reagent for the identification of methicillin-resistant Staphylococcus aureus (MRSA). The integrity of MIC assay results is directly contingent upon the precise and accurate preparation of the antimicrobial stock solution. This document provides a comprehensive, field-proven protocol for the preparation, storage, and quality control of Methicillin sodium salt stock solutions, designed for researchers, scientists, and drug development professionals. The protocol emphasizes the scientific rationale behind each step to ensure reproducibility, accuracy, and alignment with international standards.

Part 1: Foundational Principles & Strategic Considerations

Before proceeding to the bench, it is critical to understand the physicochemical properties of Methicillin and the principles that govern its use in a quantitative biological assay like MIC testing. An improperly prepared stock solution is an invalid reagent that will invariably lead to erroneous and irreproducible data.

The Scientific Rationale for Solvent Selection

Methicillin sodium salt is freely soluble in water, making sterile, distilled, and deionized water the preferred solvent for preparing stock solutions intended for aqueous-based antimicrobial susceptibility testing.[1] While organic solvents such as Dimethyl Sulfoxide (DMSO) or ethanol can also dissolve methicillin, their use should be avoided unless absolutely necessary.[2][3] The introduction of organic solvents, even at low final concentrations, can exert physiological effects on bacteria or interfere with the assay, confounding the MIC results.[2] For standard broth microdilution assays performed according to Clinical and Laboratory Standards Institute (CLSI) guidelines, an aqueous-based stock solution is the authoritative choice.[4]

Understanding Antibiotic Potency: Beyond Simple Weight

A common source of error in MIC testing is the failure to account for the potency of the antibiotic powder. The value stated on the Certificate of Analysis (CofA) provided by the manufacturer reflects the actual activity of the antibiotic in the solid powder, which is rarely 100%. The calculation of the mass of powder to be weighed must be adjusted for this potency to achieve the target stock concentration.

Formula for Potency-Adjusted Weighing:

Failure to apply this correction will result in a stock solution of a lower concentration than intended, leading to falsely low MIC values.

Key Physicochemical & Handling Data for Methicillin Sodium Salt

All quantitative data and handling parameters are summarized in the table below for rapid reference.

ParameterValue / GuidelineSource(s)Rationale & Key Insights
CAS Number 132-92-3[1][5]Unique chemical identifier for Methicillin sodium salt.
Molecular Weight 402.4 g/mol [1][2][3]Essential for molarity-based calculations, though concentration for AST is typically mass-based (µg/mL).
Appearance White to off-white crystalline powder.[1]Visual inspection should confirm the absence of discoloration or contamination.
Primary Solvent Sterile, deionized water.[1][6]Avoids solvent-induced artifacts in biological assays. Ensures maximal compatibility with aqueous test media like CAMHB.
Aqueous Solubility Freely soluble in water; ~10 mg/mL in PBS (pH 7.2).[1][2]High solubility facilitates the preparation of concentrated stock solutions without heating or excessive agitation.
Storage (Solid) -20°C in a desiccator, protected from light.[1][2][7]Methicillin is light-sensitive and hygroscopic. Proper storage is crucial to maintain long-term stability (≥4 years).[2]
Storage (Stock) -80°C (≤6 months) or -20°C (≤1 month).[5]Prepare single-use aliquots to avoid repeated freeze-thaw cycles, which degrade the β-lactam ring. Aqueous solutions are not stable at 4°C for more than a day.[2]
Hazards Skin/eye irritant; potential respiratory/skin sensitizer.[7][8]Adherence to standard safety protocols is mandatory.
PPE Safety goggles, lab coat, chemical-resistant gloves.[8]Handle powder in a chemical fume hood or ventilated enclosure to prevent inhalation.

Part 2: Experimental Protocol for Stock Solution Preparation

This protocol details the procedure for preparing a 10,000 µg/mL (10 mg/mL) stock solution of Methicillin sodium salt, a concentration suitable for subsequent serial dilutions for most MIC testing ranges.

Materials and Equipment
  • Methicillin sodium salt powder (with Certificate of Analysis)

  • Sterile, deionized, and distilled water (or USP Water for Injection)

  • Sterile 15 mL or 50 mL polypropylene conical tubes

  • Sterile 1.5 mL or 2.0 mL polypropylene microcentrifuge tubes (for aliquots)

  • Analytical balance (readable to 0.1 mg)

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Sterile 0.22 µm pore size syringe filters

  • Sterile syringes (e.g., 5 mL or 10 mL)

  • -80°C or -20°C freezer

Step-by-Step Methodology
  • Pre-Calculation (Potency Adjustment):

    • Obtain the potency value (in µg/mg) from the manufacturer's Certificate of Analysis. For this example, assume a potency of 920 µg/mg.

    • Calculate the required mass to prepare 10 mL of a 10,000 µg/mL stock solution:

      • Mass (mg) = (10,000 µg/mL * 10 mL) / 920 µg/mg = 108.7 mg

  • Weighing and Reconstitution:

    • Wearing appropriate PPE, accurately weigh the calculated mass (108.7 mg) of Methicillin sodium salt powder using an analytical balance.

    • Aseptically transfer the powder to a sterile 15 mL conical tube.

    • Using a calibrated pipette, add approximately 8 mL of sterile deionized water to the tube.

    • Cap the tube securely and vortex gently until the powder is completely dissolved. The solution should be clear and free of particulates.

    • Add sterile water to bring the final volume to exactly 10.0 mL. Invert the tube gently 10-15 times to ensure homogeneity.

  • Sterilization via Filtration:

    • The reconstituted stock solution is not sterile and must be filter-sterilized. DO NOT AUTOCLAVE , as heat will destroy the β-lactam antibiotic.

    • Aseptically attach a sterile 0.22 µm syringe filter to a new sterile syringe.

    • Draw the entire 10 mL of the Methicillin solution into the syringe.

    • Carefully dispense the solution through the filter into a new sterile 15 mL conical tube. This process removes any potential bacterial contamination.

  • Aliquoting and Long-Term Storage:

    • To prevent degradation from repeated freeze-thaw cycles, immediately aliquot the sterile stock solution into appropriately sized, single-use, sterile microcentrifuge tubes. For example, create 100 µL or 200 µL aliquots.

    • Clearly label each aliquot with the antibiotic name ("Methicillin"), concentration (10,000 µg/mL), and the preparation date.

    • Store the labeled aliquots at -80°C for up to 6 months or -20°C for up to 1 month.[5]

Part 3: The Self-Validating System: Mandatory Quality Control

Preparing the stock solution is only half the process. Its biological activity must be verified to trust any subsequent MIC data. This is achieved by testing the new stock solution against a well-characterized quality control (QC) reference strain with a known, expected MIC range.

QC Protocol using S. aureus ATCC® 29213

The reference strain for Gram-positive antimicrobial susceptibility testing, including for Methicillin, is Staphylococcus aureus ATCC® 29213.[9][10] The CLSI M100 document provides the acceptable QC ranges for this strain.[4]

  • Prepare Broth Microdilution Plate: Following the standard CLSI broth microdilution protocol, perform a two-fold serial dilution of the newly prepared Methicillin stock solution in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to cover the expected MIC range.[6][11]

  • Inoculum Preparation: Prepare an inoculum of S. aureus ATCC® 29213 standardized to a 0.5 McFarland turbidity standard, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[12]

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Result Interpretation:

    • Read the MIC, defined as the lowest concentration of Methicillin that completely inhibits visible bacterial growth.

    • Compare the observed MIC value to the CLSI-published acceptable range for S. aureus ATCC® 29213 and Methicillin (or Oxacillin, as they are used interchangeably for testing purposes).

    • Successful QC: If the observed MIC is within the acceptable range, the stock solution is validated for use.

    • Failed QC: If the MIC is outside the range, the stock solution is invalid. Do not use it for experimental purposes. Troubleshoot the entire process, including media preparation, inoculum density, and the stock solution itself, before preparing a new batch.[9][13]

Part 4: Visualized Workflow

The following diagram illustrates the complete, validated workflow from initial calculation to final quality control.

Methicillin_Stock_Preparation_Workflow cluster_prep Part 1: Preparation cluster_qc Part 2: Quality Control calc 1. Calculate Mass (Adjust for Potency) weigh 2. Weigh Powder calc->weigh Mass (mg) dissolve 3. Dissolve in Sterile Water weigh->dissolve Powder filter 4. Sterile Filter (0.22 µm) dissolve->filter Solution aliquot 5. Aliquot into Single-Use Tubes filter->aliquot Sterile Stock store 6. Store at -80°C or -20°C aliquot->store qc_mic 7. Perform MIC Assay (S. aureus ATCC 29213) store->qc_mic Use one aliquot for validation compare 8. Compare Result to CLSI Range qc_mic->compare pass PASS: Stock Validated compare->pass In Range fail FAIL: Discard Stock & Troubleshoot compare->fail Out of Range start start->calc

Caption: Validated workflow for Methicillin stock preparation and QC.

References

  • Quality Control of Antimicrobial Susceptibility Testing. British Society for Antimicrobial Chemotherapy (BSAC). [Link]

  • Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. Journal of Visualized Experiments (JoVE). [Link]

  • STANDARD QUALITY CONTROL STRAINS FOR ANTIBIOGRAM. Microbiology Class. [Link]

  • Antimicrobial Susceptibility Testing: MIC Test Protocol. Studylib. [Link]

  • Quality Control of Anti Microbial Susceptibility Test. Share P Point. [Link]

  • M100 - Performance Standards for Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute (CLSI). [Link]

  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Clinical and Laboratory Standards Institute (CLSI). [Link]

  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 27th Edition. Clinical and Laboratory Standards Institute (CLSI). [Link]

  • Statistical Methods for Establishing Quality Control Ranges for Antibacterial Agents in Clinical and Laboratory Standards Institute Susceptibility Testing. American Society for Microbiology (ASM) Journals. [Link]

  • Provisional Use of CLSI-Approved Quality Control Strains for Antimicrobial Susceptibility Testing of Mycoplasma ('Mesomycoplasma') hyorhinis. MDPI. [Link]

  • Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. STAR Protocols. [Link]

  • Staphylococcus aureus Screen MIC Panel. Pharmacology Discovery Services. [Link]

Sources

Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method Development for Methicillin Sodium Analysis

Executive Summary This application note provides a comprehensive guide to developing and validating an HPLC method for Methicillin Sodium (CAS: 132-92-3). Unlike robust small molecules, Methicillin is a semi-synthetic pe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note provides a comprehensive guide to developing and validating an HPLC method for Methicillin Sodium (CAS: 132-92-3). Unlike robust small molecules, Methicillin is a semi-synthetic penicillin derivative characterized by significant instability due to its beta-lactam ring.[1] This guide moves beyond standard compendial "recipes" to explain the causality behind method parameters, ensuring researchers can adapt the protocol for potency assays, impurity profiling, or stability studies.

Key Technical Insight: The primary challenge in Methicillin analysis is not separation, but on-column stability . The beta-lactam ring is susceptible to hydrolysis in acidic mobile phases and at room temperature, leading to the formation of penicilloic acid artifacts during the run.[1]

Physicochemical Context & Method Design

Successful method development requires understanding the analyte's behavior in solution.[2]

PropertyValue / CharacteristicImpact on HPLC Method
Structure Beta-lactam fused to thiazolidine ringInstability: Ring opens rapidly in presence of moisture, heat, or extreme pH.[1]
pKa ~2.8 (Carboxyl group)pH Selection: Mobile phase pH must be controlled (typically > 3.[1]0) to ensure ionization consistency or suppression.
UV Max 280 nm (Aromatic); 220 nm (Amide/Carbonyl)Detection: 280 nm provides specificity; 220 nm provides higher sensitivity for impurities.[1]
Solubility Freely soluble in waterSample Diluent: Water is acceptable, but buffered mobile phase is preferred to prevent pH shock.
The Stability-Retention Trade-off

Developing a method for Methicillin involves a critical trade-off:

  • Low pH (2.0 - 3.0): Maximizes retention on C18 columns by suppressing the ionization of the carboxylic acid, but accelerates hydrolysis of the beta-lactam ring.[1]

  • Neutral pH (6.0 - 7.0): Maximizes stability of the analyte, but may result in poor retention or peak tailing due to secondary interactions with silanols.[1]

Strategic Decision: This protocol utilizes a Phosphate Buffer at pH 4.5 - 5.0 .[1] This "Goldilocks" zone minimizes hydrolysis during the run time while maintaining adequate retention and peak shape.

Visualizing the Method Development Workflow

The following diagram outlines the logical decision-making process for optimizing the Methicillin method.

MethodDevelopment Start Start: Methicillin Method Dev Solubility Solubility & UV Scan (Max: 280nm) Start->Solubility ColumnSel Column Selection (C18, End-capped) Solubility->ColumnSel MobilePhase Mobile Phase pH Scout ColumnSel->MobilePhase Decision_pH pH Stability? MobilePhase->Decision_pH Acidic pH < 3.0 Good Retention High Degradation Decision_pH->Acidic Too Acidic Neutral pH > 6.0 Poor Retention High Stability Decision_pH->Neutral Too Basic Optimal Optimal: pH 4.5 Phosphate Buffer Decision_pH->Optimal Balanced Acidic->MobilePhase Retry Neutral->MobilePhase Retry Gradient Gradient Optimization (Sep. of Penicilloic Acid) Optimal->Gradient TempControl Critical: Temp Control (Sample: 4°C, Col: 25°C) Gradient->TempControl FinalMethod Final Validated Method TempControl->FinalMethod

Caption: Decision tree for balancing retention vs. stability in Methicillin HPLC method development.

Detailed Experimental Protocol

Reagents and Materials
  • Reference Standard: Methicillin Sodium Salt (>95% purity).[1][3]

  • Solvents: Acetonitrile (HPLC Grade), Water (Milli-Q/HPLC Grade).[1]

  • Buffer Reagents: Potassium Dihydrogen Phosphate (

    
    ), Phosphoric Acid (85%).[1]
    
  • Column: C18 (L1) column, 250 x 4.6 mm, 5 µm (e.g., Agilent Zorbax Eclipse Plus or Phenomenex Luna).[1] Note: End-capping is essential to reduce tailing.[1]

Chromatographic Conditions
ParameterSettingRationale
Mobile Phase A 20 mM Potassium Phosphate Buffer, pH 5.0Buffering capacity prevents pH shifts; pH 5 balances stability/retention.[1]
Mobile Phase B Acetonitrile (ACN)Strong solvent strength for elution; low UV cutoff.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns.[4]
Injection Volume 10 - 20 µLDependent on sensitivity requirements.[1]
Column Temp 25°C (Ambient)Do not heat. Higher temps accelerate beta-lactam ring opening.[1]
Sample Temp 4°C (Thermostat) CRITICAL. Prevents degradation in the autosampler.
Detection UV @ 220 nm (Impurity) / 280 nm (Assay)Dual wavelength monitoring recommended.[1]
Gradient Program

While isocratic methods (e.g., 75:25 Buffer:ACN) exist, a gradient is superior for clearing degradation products that may elute later or earlier.[1]

Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)Event
0.08515Initial equilibration
10.06040Linear ramp to elute Methicillin
12.02080Wash step (remove hydrophobic impurities)
15.02080Hold wash
15.18515Return to initial
20.08515Re-equilibration
Sample Preparation (Self-Validating Step)

To ensure the method measures the sample and not preparation artifacts:

  • Diluent: Mix Mobile Phase A and B in a 80:20 ratio.

  • Stock Solution: Dissolve 10 mg Methicillin Sodium in 10 mL diluent (1 mg/mL).

  • Process: Prepare immediately before injection. Do not store stock solutions at room temperature for >1 hour.

  • Verification: Inject the same vial every 1 hour. If the main peak area decreases by >2% and a new peak appears at RRT ~0.6 (Penicilloic acid), the sample is degrading.

Degradation Pathway & Impurity Profiling[1]

Understanding what you are separating is as important as the separation itself. Methicillin degrades primarily into Methicillin Penicilloic Acid .

DegradationPathway Methicillin Methicillin Sodium (Intact Beta-Lactam) Hydrolysis + H2O / H+ / OH- Methicillin->Hydrolysis Degradation Sep HPLC Separation Methicillin: ~8 min Impurity: ~3-4 min Methicillin->Sep Elutes Later (More Hydrophobic) Penicilloic Methicillin Penicilloic Acid (Ring Open - Decarboxylated) Hydrolysis->Penicilloic Penicilloic->Sep Elutes Earlier (More Polar)

Caption: Primary degradation pathway of Methicillin.[1][3] The impurity (Penicilloic acid) is more polar and elutes earlier.[1]

System Suitability & Validation Criteria

To ensure the method is trustworthy (E-E-A-T), the following criteria must be met before running unknown samples:

  • Tailing Factor (

    
    ):  NMT (Not More Than) 1.5.
    
    • Why? Beta-lactams often tail due to silanol interactions.[1] If

      
      , the column may need regeneration or replacement.
      
  • Theoretical Plates (

    
    ):  NLT (Not Less Than) 2000.
    
  • Precision (RSD): NMT 1.0% for 5 replicate injections of standard.

  • Resolution (

    
    ):  NLT 2.0 between Methicillin and any degradation peak (usually eluting prior to the main peak).
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
Split Peak Hydrolysis in the vial or column inlet.[1]Ensure autosampler is at 4°C. Check mobile phase pH. Reduce residence time.
Drifting Retention pH instability in Mobile Phase.Use fresh buffer. Ensure buffer concentration is at least 20mM.
High Backpressure Precipitation of buffer in ACN.Ensure proper mixing/filtering. Do not exceed 80% ACN if using high molarity buffer.
Ghost Peaks Carryover or contaminated water.Run a blank injection. Wash needle with 50:50 Water:MeOH.

References

  • United States Pharmacopeia (USP). General Chapter <621> Chromatography. Rockville, MD: United States Pharmacopeial Convention.

  • PubChem. Methicillin Sodium Compound Summary. National Library of Medicine. Accessed Oct 2023. [1]

  • Ghebre-Sellassie, I., Hem, S. L., & Knevel, A. M. (1982).[1][5] Separation of Penicillin and Its Major Degradation Products by Ion-Pair Reversed-Phase High-Pressure Liquid Chromatography. Journal of Pharmaceutical Sciences, 71(3), 351-353.[1][5]

  • Sigma-Aldrich. Methicillin Sodium Salt Product Information & Safety Data Sheet. [1]

Sources

Method

Application Note: Preparation and Handling of Methicillin Sodium Salt for Cell Culture Infection Models

Topic: How to dissolve Methicillin sodium salt for cell culture applications Content Type: Application Note & Protocol Role: Senior Application Scientist -lactam antibiotic primarily utilized in research to study methici...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: How to dissolve Methicillin sodium salt for cell culture applications Content Type: Application Note & Protocol Role: Senior Application Scientist


-lactam antibiotic primarily utilized in research to study methicillin-resistant Staphylococcus aureus (MRSA) and penicillin-binding protein (PBP) interactions. Unlike standard prophylactic antibiotics (e.g., Penicillin-Streptomycin), Methicillin is rarely used for routine culture maintenance due to its narrow spectrum and instability. Its primary application in mammalian cell culture lies in intracellular infection assays  (e.g., protection assays) and bacterial co-culture systems . This guide details the physicochemical constraints of Methicillin sodium, providing a validated protocol for solubilization, sterilization, and storage to prevent hydrolytic degradation.

Physicochemical Profile & Solubility Logic

Understanding the chemical nature of Methicillin Sodium is critical for preventing experimental failure. The beta-lactam ring is highly susceptible to hydrolysis, a process accelerated by heat, extreme pH, and prolonged presence in aqueous solution.

Key Properties
ParameterSpecificationExperimental Implication
CAS Number 132-92-3Verify against CoA to ensure salt form (Sodium), not free acid.
Molecular Weight 402.4 g/mol Use this for Molar (M) calculations.[1]
Appearance White crystalline powderDiscoloration (yellowing) indicates oxidation/hydrolysis.
Solubility (Water) ~50 mg/mL (Freely Soluble)Preferred solvent. High solubility allows concentrated stocks.
Solubility (PBS) ~10 mg/mLLower solubility due to common ion effect; use for working stocks only.
Solubility (DMSO) ~16–100 mg/mLNot recommended for bacterial assays unless necessary, as DMSO is cytotoxic and bacteriostatic.
Stability Unstable in solution The

-lactam ring hydrolyzes rapidly in water. Must be frozen.
Critical Solubility Note

While some sources list Methicillin as "slightly soluble" in water, this refers to the free acid form. Methicillin Sodium Salt is freely soluble in water.[2][3] However, to facilitate rapid sterile filtration and minimize hydrolysis time, we recommend a Stock Concentration of 10–50 mg/mL .

Pre-Protocol Considerations

The "Cold Chain" Requirement

Beta-lactams are heat-sensitive.

  • Do NOT autoclave Methicillin solutions.

  • Do NOT heat to dissolve.

  • Keep solvent and vessel on ice during preparation if working with large volumes (>50 mL).

pH Sensitivity

Methicillin is most stable at pH 6.0–7.0 .

  • Avoid: Alkaline buffers (pH > 8.0) or highly acidic environments, which catalyze ring opening.

  • Buffer Choice: Sterile Water (unbuffered) is preferred for freezing stocks. Citrate buffer (pH 7.0) is superior to Phosphate buffer for short-term stability [1], but water is universally compatible with cell culture media.

Protocol: Preparation of Sterile Stock Solution (50 mg/mL)

Objective: Prepare 10 mL of 50 mg/mL Methicillin Sodium stock. Total Amount: 500 mg.[2]

Materials Required
  • Methicillin Sodium Salt (High Purity Grade)

  • Solvent: Sterile Milli-Q Water (Endotoxin-free)

  • 0.22 µm PES (Polyethersulfone) Syringe Filter (Low protein binding)

  • 10 mL Sterile Syringe

  • Sterile 1.5 mL Microcentrifuge Tubes (Light-blocking amber tubes preferred)

Step-by-Step Procedure
  • Weighing (Critical Timing):

    • Weigh 500 mg of Methicillin Sodium powder.

    • Note: The powder is hygroscopic. Minimize exposure to air.[4][5][6] Reseal the source container immediately with desiccant.

  • Dissolution:

    • Add 8 mL of Sterile Milli-Q Water to a sterile 15 mL conical tube.

    • Add the weighed powder to the water. Do not add water to powder (prevents clumping).

    • Vortex gently or invert until completely dissolved.

    • Adjust final volume to 10 mL with Sterile Milli-Q Water.

    • Result: 50 mg/mL solution.

  • Sterilization:

    • Draw the solution into a 10 mL syringe.

    • Attach a 0.22 µm PES filter .

    • Dispense into a sterile receiver tube.

    • Caution: Do not use excessive pressure; if resistance increases, change the filter.

  • Aliquoting & Storage:

    • Immediately dispense into single-use aliquots (e.g., 500 µL).

    • Freeze immediately at -80°C.

    • Shelf Life: 6 months at -80°C. 1 month at -20°C. Discard after thawing; do not refreeze.

Protocol: Application in Intracellular Infection Models

Methicillin is often used in "Gentamicin Protection Assays" (or equivalent) to kill extracellular bacteria (MSSA) while sparing intracellular bacteria within mammalian cells (macrophages/epithelial cells), as Methicillin penetrates mammalian cell membranes poorly compared to its rapid extracellular bactericidal activity.

Workflow Diagram

InfectionAssay Start Mammalian Cells (Seeded 24h prior) Infect Infection Phase Add MSSA Bacteria (1-2 hours) Start->Infect Co-culture Wash Wash Step Remove non-adherent bacteria (PBS Wash) Infect->Wash Kill Extracellular Kill Media + Methicillin (10-100 µg/mL) (1-2 hours) Wash->Kill Eliminate extracellular bacteria Lysis Cell Lysis 0.1% Triton X-100 Kill->Lysis Release intracellular bacteria Count Quantification Serial Dilution & Plating Lysis->Count

Figure 1: Workflow for using Methicillin in an Intracellular Infection Assay to isolate intracellular bacteria.

Working Solution Preparation

Target Concentration: Typically 5–20 µg/mL (approx. 2-5x MIC for MSSA) or up to 100 µg/mL for high-load clearance.

  • Thaw: Remove one aliquot of 50 mg/mL stock from -80°C. Thaw on ice.

  • Dilution:

    • For 10 µg/mL final concentration in 10 mL media:

    • Add 2 µL of 50 mg/mL Stock to 10 mL of pre-warmed Cell Culture Media (DMEM/RPMI).

  • Application: Replace infection media with Methicillin-containing media.

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Precipitation Solution too cold or concentration too high (>100 mg/mL).Warm tube in hands (37°C) briefly. Lower stock concentration to 50 mg/mL.
Yellow Discoloration Hydrolysis/Oxidation.Discard immediately. The beta-lactam ring is broken; antibiotic is inactive and potentially toxic.
Bacterial Overgrowth Methicillin degradation or MRSA strain.Ensure stock was stored at -80°C. Verify bacterial strain susceptibility (MIC check).[7]
Cytotoxicity High acidity or Osmotic stress.Check pH of media after addition. Ensure stock was made in water, not 100% DMSO.

Decision Tree: Solvent & Storage Strategy

StorageLogic Root Methicillin Sodium Salt Preparation Immediate Immediate Use (< 24 hours) Root->Immediate LongTerm Long Term Storage (> 24 hours) Root->LongTerm Solvent1 Dissolve in PBS or Media Immediate->Solvent1 Convenience Solvent2 Dissolve in Sterile Water LongTerm->Solvent2 Stability Filter 0.22 µm Filter Solvent1->Filter Solvent2->Filter Freeze Aliquot & Freeze -80°C Filter->Freeze Essential for Stability

Figure 2: Decision logic for solvent selection based on usage timeline. Aqueous solutions must be frozen if not used immediately.

References

  • Hou, J. P., & Poole, J. W. (1971). Kinetics and mechanism of degradation of ampicillin in solution. Journal of Pharmaceutical Sciences, 60(4), 503-509. (Note: Establishes general beta-lactam hydrolysis kinetics in aqueous buffers).

  • Cayman Chemical. (2023). Methicillin (sodium salt) Product Information & Solubility Data.

  • Clinical and Laboratory Standards Institute (CLSI). (2023). Performance Standards for Antimicrobial Susceptibility Testing.

  • Lowy, F. D. (2003). Antimicrobial resistance: the example of Staphylococcus aureus. Journal of Clinical Investigation, 111(9), 1265–1273.

  • Sigma-Aldrich. (2023). Methicillin Sodium Salt Product Datasheet.

Disclaimer: This protocol is for research use only. Methicillin is a potent sensitizer; handle with gloves and avoid inhalation. Not for human therapeutic use.[5][6]

Sources

Application

Application Notes and Protocols for Broth Microdilution Susceptibility Testing of Methicillin Sodium Salt

Abstract This document provides a comprehensive, in-depth guide for determining the Minimum Inhibitory Concentration (MIC) of Methicillin sodium salt against aerobic bacteria, particularly Staphylococcus species, using t...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, in-depth guide for determining the Minimum Inhibitory Concentration (MIC) of Methicillin sodium salt against aerobic bacteria, particularly Staphylococcus species, using the broth microdilution method. This protocol is designed for researchers, scientists, and drug development professionals, offering a synthesis of technical accuracy and field-proven insights. Adherence to the principles and steps outlined herein is critical for generating reliable and reproducible antimicrobial susceptibility data. The causality behind experimental choices is explained to ensure a deep understanding of the methodology, which is grounded in authoritative standards set by the Clinical and Laboratory Standards Institute (CLSI).

Introduction: The Principle and Significance of Methicillin Susceptibility Testing

The broth microdilution assay is a cornerstone of antimicrobial susceptibility testing (AST), considered a reference method for determining the Minimum Inhibitory Concentration (MIC).[1][2] The MIC is defined as the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism after a specified incubation period.[2][3][4] This quantitative measure is crucial for guiding therapeutic choices, monitoring the emergence of resistance, and in the research and development of new antimicrobial agents.[5]

Methicillin, a narrow-spectrum β-lactam antibiotic, was historically pivotal in treating infections caused by penicillinase-producing Staphylococcus aureus.[6][7] Although its clinical use has waned, methicillin remains a critical laboratory reagent for identifying methicillin-resistant Staphylococcus aureus (MRSA), a major cause of both hospital-acquired and community-associated infections.[6][8] The term MRSA is used conventionally to describe S. aureus strains resistant to all penicillinase-stable penicillins.[7][9] Accurate in vitro determination of methicillin susceptibility is therefore essential for infection control and epidemiological surveillance. This protocol details the standardized procedure for performing the broth microdilution assay with Methicillin sodium salt, aligning with best practices to ensure data integrity.

Materials and Reagents

Core Reagents & Consumables
Reagent/ConsumableSpecificationsRationale for Selection
Methicillin Sodium Salt High purity powder (≥90%)Purity is essential for accurate concentration calculations. The sodium salt form is typically used for preparing aqueous solutions.[6]
Cation-Adjusted Mueller-Hinton Broth (CAMHB) Conforming to CLSI standardsCAMHB is the internationally recommended medium for routine susceptibility testing of non-fastidious aerobic bacteria.[10][11] Its formulation is low in thymine and thymidine, which can interfere with some antimicrobials. Cation (Ca²⁺ and Mg²⁺) adjustment is critical for accurate results with certain drug classes against specific organisms.[11][12]
Sterile 96-Well Microtiter Plates U-bottom or flat-bottom, with lidsStandard format for microdilution assays, allowing for efficient testing of multiple concentrations and isolates.[1]
Bacterial Strains Test isolates and Quality Control (QC) strainsQC strains with known MIC ranges are mandatory to validate the test run. Staphylococcus aureus ATCC® 29213™ is a standard QC strain for methicillin.[1][13][14]
0.5 McFarland Turbidity Standard Commercially prepared or laboratory-madeEssential for standardizing the bacterial inoculum to a density of approximately 1-2 x 10⁸ CFU/mL, a critical variable affecting MIC results.[1]
Sterile Saline or Deionized Water 0.85% NaCl, sterileUsed for preparing the initial bacterial suspension before standardization.
Solvents for Stock Solution Sterile Deionized Water, PBS (pH 7.2)Methicillin sodium salt is slightly soluble in water.[6] Aqueous solutions are preferred to avoid the potential physiological effects of organic solvents.[15]
Equipment
  • Incubator (35°C ± 2°C)

  • Spectrophotometer or Turbidimeter

  • Vortex mixer

  • Calibrated single and multichannel micropipettes

  • Sterile pipette tips

  • Sterile reservoirs for multichannel pipetting

  • Biological safety cabinet (BSC)

Experimental Protocol: A Step-by-Step Guide

This protocol is a self-validating system. Each step, from reagent preparation to result interpretation, includes internal checks and is based on established standards to ensure the trustworthiness of the final MIC value.

Preparation of Methicillin Sodium Salt Stock Solution

The stability of methicillin in solution is a critical factor; it is unstable in acidic media and loses potency over time.[7] Therefore, stock solutions should be prepared fresh on the day of the assay.[16]

  • Calculate the Required Mass: Use the following formula to calculate the precise weight of methicillin powder needed, accounting for its potency.[2][17]

    • Formula: Weight (mg) = (Volume (mL) × Final Concentration (µg/mL)) / Potency (µg/mg)

    • Example: To prepare 10 mL of a 1280 µg/mL stock solution from a powder with a potency of 950 µg/mg: Weight (mg) = (10 mL × 1280 µg/mL) / 950 µg/mg = 13.47 mg

  • Dissolution: Aseptically weigh the calculated amount of Methicillin sodium salt powder. Dissolve it in the appropriate volume of sterile deionized water or PBS (pH 7.2).[15] Ensure complete dissolution by vortexing.

  • Sterilization (if necessary): If the stock solution needs to be sterilized, use a 0.22 µm syringe filter. It is crucial to confirm that the antibiotic does not bind to the filter material.[2]

Note on Stability: Aqueous solutions of methicillin sodium salt should not be stored for more than one day.[6][15] For longer-term storage, freezing at -20°C is possible, but stability should be verified.[7]

Preparation of the 96-Well Plate

The following workflow describes the preparation of serial two-fold dilutions directly in the microtiter plate.

Broth_Microdilution_Workflow cluster_0 Plate Preparation cluster_1 Inoculation & Incubation cluster_2 Result Analysis prep_broth Dispense 50 µL CAMHB into Wells 2-12 prep_well1 Dispense 100 µL CAMHB into Well 1 add_stock Add 100 µL Methicillin Stock (2x Conc.) to Well 1 prep_well1->add_stock Mix serial_dilute Perform Serial Dilution: Transfer 50 µL from Well 1 to 2, 2 to 3, ... 10 to 11 add_stock->serial_dilute discard Discard 50 µL from Well 11 serial_dilute->discard prep_inoculum Prepare 0.5 McFarland Bacterial Suspension discard->prep_inoculum dilute_inoculum Dilute to achieve ~5 x 10^5 CFU/mL in final well volume inoculate Inoculate 50 µL into Wells 1-12 well_11 Well 11: Growth Control (No Drug) well_12 Well 12: Sterility Control (No Bacteria) incubate Incubate at 35°C for 16-24 hours read_plate Visually Inspect Plate for Growth incubate->read_plate determine_mic Identify MIC: Lowest concentration with no visible growth validate_qc Validate QC Strain MIC is within acceptable range interpret Interpret MIC using CLSI Breakpoints (S, I, R)

Caption: Workflow for Broth Microdilution Assay.

  • Dispense Broth: Using a multichannel pipette, dispense 50 µL of sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB) into wells 2 through 12 of each row to be used in a 96-well plate.

  • Add Antibiotic: Add 100 µL of the prepared methicillin stock solution (e.g., 1280 µg/mL) to well 1 of each row. This well now contains the highest concentration to be tested.

  • Serial Dilution: Perform a two-fold serial dilution.[1]

    • Mix the contents of well 1 by pipetting up and down.

    • Transfer 50 µL from well 1 to well 2.

    • Mix the contents of well 2, and transfer 50 µL to well 3.

    • Continue this process down to well 10 or 11, depending on the desired concentration range.

    • After mixing the final dilution well, discard the last 50 µL transferred.

  • Controls:

    • Growth Control (Positive Control): Well 11 (or the next well after the last dilution) should contain only broth and will be inoculated with the bacteria to ensure the organism grows properly in the medium.

    • Sterility Control (Negative Control): Well 12 should contain only broth (uninoculated) to check for contamination of the medium or reagents.

Inoculum Preparation and Standardization

The final inoculum density in each well must be approximately 5 x 10⁵ CFU/mL.[1] An incorrect inoculum concentration is a common source of error.[18]

  • Bacterial Culture: From a fresh (18-24 hour) culture on a non-selective agar plate (e.g., Tryptic Soy Agar), select 3-5 well-isolated colonies of the same morphology.

  • Create Suspension: Touch the top of each colony with a sterile loop or swab and transfer the growth to a tube containing sterile saline.

  • Adjust Turbidity: Vortex the tube to create a smooth suspension. Adjust the turbidity of the suspension to match a 0.5 McFarland standard by adding more bacteria or more saline. This is best done by comparing the suspension to the standard against a white background with contrasting black lines. This suspension contains approximately 1-2 x 10⁸ CFU/mL.[1]

  • Final Dilution: A further dilution is required to achieve the target concentration in the wells. This is typically a 1:100 dilution of the 0.5 McFarland suspension.[1] For example, add 0.1 mL of the standardized suspension to 9.9 mL of CAMHB. This diluted inoculum should be used within 15-30 minutes of preparation.

Inoculation and Incubation
  • Inoculation: Within 30 minutes of its preparation, add 50 µL of the final diluted bacterial suspension to each well (wells 1 through 11). Do not inoculate the sterility control well (well 12). The final volume in each test well will be 100 µL.

  • Incubation: Cover the plate with a lid to prevent evaporation. Incubate the plate at 35°C ± 2°C in ambient air.

    • Crucial Incubation Time: For detecting methicillin resistance in Staphylococcus spp., a full 24 hours of incubation is recommended.[1][8] Shorter incubation times (16-20 hours) may fail to detect some resistant subpopulations (heteroresistance).[19]

Results, Interpretation, and Quality Control

Reading the MIC

After incubation, place the microtiter plate on a reading mirror or a dark, non-reflective surface. The MIC is the lowest concentration of methicillin that shows complete inhibition of visible growth.[3][20] Growth is indicated by turbidity or a pellet of cells at the bottom of the well. The growth control well must show distinct turbidity for the test to be valid.[18] The sterility control well must remain clear.

Quality Control (QC)

A self-validating system requires robust quality control. Running a known QC strain in parallel with the test isolates is mandatory.

  • QC Strain: Staphylococcus aureus ATCC® 29213™ is the standard QC strain for methicillin/oxacillin susceptibility testing.[13][21]

  • Validation: The MIC obtained for the QC strain must fall within the acceptable range published by a standards organization like CLSI.[22] If the QC result is out of range, the results for the test isolates are considered invalid, and the assay must be repeated.[22]

QC StrainAntimicrobial AgentAcceptable QC MIC Range (µg/mL)
S. aureus ATCC® 29213Oxacillin*0.12 - 0.5

*Note: Oxacillin is used as the surrogate for testing methicillin resistance due to its greater stability. The results are interpreted and reported as methicillin resistance.[9][23][24] CLSI provides updated QC ranges, and the latest version of their M100 document should always be consulted.

Interpreting the Results

The raw MIC value is interpreted as Susceptible (S), Intermediate (I), or Resistant (R) by comparing it to the clinical breakpoints established by organizations like CLSI.[5][20]

MIC_Interpretation_Logic cluster_interpretation MIC Interpretation Pathway cluster_outcomes Clinical Category mic_value Determine Experimental MIC clsi_breakpoints Compare to CLSI Clinical Breakpoints mic_value->clsi_breakpoints susceptible Susceptible (S) (High likelihood of therapeutic success) clsi_breakpoints->susceptible MIC ≤ S Breakpoint intermediate Intermediate (I) (Success possible in specific circumstances) clsi_breakpoints->intermediate S Breakpoint < MIC ≤ R Breakpoint resistant Resistant (R) (High likelihood of therapeutic failure) clsi_breakpoints->resistant MIC > R Breakpoint

Caption: Logic for Interpreting MIC Values.

CLSI Breakpoints for Staphylococcus aureus (Oxacillin):

CategoryMIC Breakpoint (µg/mL)
Susceptible (S) ≤ 2
Resistant (R) ≥ 4

An isolate with an oxacillin MIC of ≥ 4 µg/mL is reported as methicillin-resistant (MRSA).

Troubleshooting

ProblemPossible Cause(s)Recommended Action
No growth in growth control well Inoculum viability issue; Inoculum too light; Inactive growth medium.Use a fresh bacterial culture; Re-standardize inoculum; Use a new lot of CAMHB.
Growth in sterility control well Contamination of medium, reagents, or plate.Repeat assay using aseptic technique; Use fresh, sterile reagents.
QC strain MIC out of range Incorrect inoculum density; Improper incubation; Degraded antibiotic; Incorrect cation concentration in medium.[18][25]Re-standardize inoculum carefully; Verify incubator temperature; Prepare fresh antibiotic stock; Use a new lot of CLSI-compliant CAMHB.
Cloudiness or precipitation in wells before inoculation Poor solubility of the test compound.Ensure complete dissolution of methicillin powder. If testing other compounds, a solvent like DMSO may be needed, with appropriate solvent controls.[26]
"Skipped" wells (growth in higher concentration wells but not lower ones) Contamination; Improper dilution or inoculation.Repeat the test, ensuring careful pipetting and aseptic technique.

References

  • Journal of Clinical Microbiology. (n.d.). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Methicillin. PubChem. Retrieved from [Link]

  • PubMed. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]

  • Idexx. (n.d.). Microbiology guide to interpreting antimicrobial susceptibility testing (AST). Retrieved from [Link]

  • Dr.Oracle. (n.d.). How do you interpret Minimum Inhibitory Concentration (MIC) values on antibiotic susceptibility testing?. Retrieved from [Link]

  • ResearchGate. (2014). Does anyone know how to fix a microdilution broth assay with cloudy samples?. Retrieved from [Link]

  • IHMA. (n.d.). Debio 1452 MIC Quality Control Range with Staphylococcus aureus ATCC 29213 Using a Multi-laboratory Study Design. Retrieved from [Link]

  • Andrews, J. M. (2001). Determination of minimum inhibitory concentrations. Journal of Antimicrobial Chemotherapy, 48(suppl_1), 5-16. Retrieved from [Link]

  • HiMedia Laboratories. (n.d.). Mueller Hinton Broth. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. Retrieved from [Link]

  • British Society for Antimicrobial Chemotherapy. (n.d.). Quality Control of Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • Idexx. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). Retrieved from [Link]

  • PubMed Central. (1982). Successful use of broth microdilution in susceptibility tests for methicillin-resistant (heteroresistant) staphylococci. Journal of Clinical Microbiology, 15(6), 1054-1061. Retrieved from [Link]

  • ResearchGate. (n.d.). Microbiology Guide to Interpreting Minimum Inhibitory Concentration (MIC). Retrieved from [Link]

  • Journal of Antimicrobial Chemotherapy. (2005). Guidelines for the laboratory diagnosis and susceptibility testing of methicillin-resistant Staphylococcus aureus (MRSA). Retrieved from [Link]

  • SciSpace. (2002). Establishing MIC breakpoints and the interpretation of in vitro susceptibility tests. Retrieved from [Link]

  • National Center for Biotechnology Information. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. Retrieved from [Link]

  • Microbe Online. (2013). Broth Dilution Method for MIC Determination. Retrieved from [Link]

  • Northeast Laboratory Services. (2018). Mueller Hinton Broth. Retrieved from [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163-175. Retrieved from [Link]

  • Microbiology Class. (2023). STANDARD QUALITY CONTROL STRAINS FOR ANTIBIOGRAM. Retrieved from [Link]

  • Hardy Diagnostics. (n.d.). CRITERION Mueller Hinton Broth. Retrieved from [Link]

  • LabMal. (2019). Mueller Hinton Agar and Mueller Hinton Broth: Composition, Preparation and Differences. Retrieved from [Link]

  • Dove Press. (2024). Antimicrobial Susceptibility Profile of Methicillin-Resistant Staphylococcus Aureus Isolated from Clinical Samples at Bac Ninh Provincial General Hospital, Vietnam. Retrieved from [Link]

  • Becton, Dickinson and Company. (n.d.). Mueller Hinton II Broth - Manual Difco. Retrieved from [Link]

  • University of Tehran. (n.d.). Quality Control of Anti Microbial Susceptibility Test. Retrieved from [Link]

  • Axis-Shield. (n.d.). Procedure for Broth Microdilution MIC Testing According to NCCLS H7-A5 (2000). Retrieved from [Link]

  • Annals of Laboratory Medicine. (2012). Evaluation of a Colorimetric Broth Microdilution Method for Antimicrobial Susceptibility Testing Using 2,3,5-Triphenyltetrazolium Chloride. Retrieved from [Link]

  • ResearchGate. (n.d.). Distribution of MIC values for S. aureus ATCC 29213 read after 18, 48,.... Retrieved from [Link]

  • CGSpace. (2022). Broth microdilution reference methodology. Retrieved from [Link]

  • MI - Microbiology. (n.d.). Broth Microdilution. Retrieved from [Link]

  • World Organisation for Animal Health. (n.d.). Antimicrobial susceptibility testing (Broth microdilution method). Retrieved from [Link]

  • BacDive. (n.d.). Staphylococcus aureus (CCUG 15915, DSM 2569, ATCC 29213). Retrieved from [Link]

  • EUCAST. (2023). Updated QC-tables. Retrieved from [Link]

  • Genome Announcements. (2015). Draft Genome Sequence of Methicillin-Sensitive Staphylococcus aureus ATCC 29213. Retrieved from [Link]

  • YouTube. (2021). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). Retrieved from [Link]

  • YouTube. (2025). MIC Assay Calculations: Mastering Dilution Factors & Antibiotic Concentrations. Retrieved from [Link]

Sources

Method

Application Note: Optimized Storage and Handling Protocols for Methicillin Sodium Salt (≥85% Stock Solutions)

Executive Summary Methicillin Sodium (sodium (2S,5R,6R)-6-(2,6-dimethoxybenzamido)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate) is a semi-synthetic beta-lactam antibiotic.[1][2][3][4][5][6] While h...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methicillin Sodium (sodium (2S,5R,6R)-6-(2,6-dimethoxybenzamido)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate) is a semi-synthetic beta-lactam antibiotic.[1][2][3][4][5][6] While historically significant as the first penicillinase-resistant penicillin, its utility in modern research is defined by its role in studying Methicillin-Resistant Staphylococcus aureus (MRSA) mechanisms.[2]

Critical Alert: Methicillin sodium is chemically unstable in aqueous solution.[2] The beta-lactam ring is highly susceptible to hydrolysis, a process accelerated by heat, acidic pH, and moisture. This guide provides a validated protocol to maximize the shelf-life of stock solutions, ensuring experimental reproducibility.

Scientific Background & Instability Mechanism

Mechanism of Action

Methicillin functions by binding to Penicillin-Binding Proteins (PBPs) inside the bacterial cell wall, specifically inhibiting the transpeptidation reaction necessary for peptidoglycan cross-linking.[2][3][7][8] This leads to cell wall instability and lysis.[2][3]

Chemical Instability (The "Storage" Problem)

The core challenge in storing Methicillin is the beta-lactam ring .[2] In aqueous environments, nucleophilic attack by water molecules opens this ring, converting the active antibiotic into penicilloic acid , which is biologically inactive.

  • Visual Indicator: Degraded methicillin solutions often shift from clear/colorless to a deep orange or yellow color and may develop a sulfurous odor.[2]

  • pH Sensitivity: Stability is maximal between pH 6.0 and 8.[2]0. Acidic conditions rapidly catalyze ring hydrolysis.[2]

Degradation Pathway Diagram

The following diagram illustrates the logical flow of Methicillin degradation and the factors that accelerate it.

MethicillinDegradation Methicillin Active Methicillin (Intact Beta-Lactam Ring) Hydrolysis Hydrolysis Reaction (Nucleophilic Attack) Methicillin->Hydrolysis Aqueous Soln Factors Accelerating Factors: 1. Temperature (>4°C) 2. pH < 5.0 or > 8.0 3. Moisture (Solid state) Factors->Hydrolysis Catalyzes Penicilloic Penicilloic Acid (Inactive) Hydrolysis->Penicilloic ColorChange Visual Indicator: Yellow/Orange Solution Penicilloic->ColorChange

Figure 1: Mechanism of Methicillin instability.[2] The integrity of the beta-lactam ring is compromised by hydrolysis, leading to loss of antibiotic activity.[1][2]

Material Specifications

When working with Methicillin Sodium Salt ≥85% , researchers must account for the salt form and purity.

ParameterSpecificationImplication for Protocol
CAS Number 132-92-3Verification of identity.[2]
Molecular Weight 402.40 g/mol Use this MW for Molar (M) calculations, not the free acid MW.
Purity ≥85%The remaining ~15% may include salts or hydrolysis products.[2] Always filter-sterilize to remove particulate impurities.[2]
Solubility Water: ~50 mg/mLDMSO: ~100 mg/mLAqueous buffers are preferred for biological assays to avoid solvent toxicity, despite lower stability.

Preparation and Storage Protocol

Equipment & Reagents[2]
  • Methicillin Sodium Salt (≥85%)[2][5][9][10]

  • Solvent: Sterile Distilled Water (dH₂O) or Phosphate Buffered Saline (PBS, pH 7.2).[2]

    • Note: Avoid acidic buffers.[2]

  • 0.22 µm Polyethersulfone (PES) Syringe Filter (Low protein binding).[2]

  • Sterile, amber microcentrifuge tubes (Light sensitive).[2]

Step-by-Step Preparation Workflow

Target Concentration: 50 mg/mL (Standard Stock)

  • Equilibration: Allow the lyophilized powder vial to reach room temperature before opening to prevent condensation (moisture initiates degradation).

  • Weighing: Weigh the necessary amount of powder.

    • Calculation: To prepare 10 mL of 50 mg/mL solution, weigh 500 mg.

  • Dissolution: Add sterile dH₂O or PBS.

    • Critical Step: Do not heat to dissolve.[2] Vortex gently. If using DMSO, ensure it is anhydrous.

  • Sterilization: Pass the solution through a 0.22 µm PES filter into a sterile vessel.

    • Why? Removes potential bacterial contaminants and insoluble impurities common in <98% purity grades.[2]

  • Aliquoting: Dispense into single-use aliquots (e.g., 500 µL).

    • Crucial:Never freeze-thaw methicillin stock more than once.[2]

  • Freezing: Flash freeze in liquid nitrogen (optional but recommended) and store immediately at -20°C or -80°C.

Protocol Visualization

PrepWorkflow Start Lyophilized Powder (Store at 4°C or -20°C) Weigh Weigh Powder (Avoid Moisture) Start->Weigh Dissolve Dissolve in PBS/Water (Max 50 mg/mL) Weigh->Dissolve Filter Sterile Filter (0.22 µm) Remove Impurities Dissolve->Filter Aliquot Aliquot into Single-Use Tubes (Amber Tubes) Filter->Aliquot Freeze Store Frozen (-20°C or -80°C) Aliquot->Freeze

Figure 2: Standard Operating Procedure for Methicillin Stock Preparation.[2]

Storage Stability Matrix

The following data summarizes the expected stability of Methicillin Sodium in solution. These values are derived from consensus in chemical handling datasheets and antibiotic stability studies.[2]

Storage ConditionTemperatureStability DurationNotes
Solid Powder 2°C to 8°C2 YearsKeep desiccated.[2][11] Protect from light.[2][5][11]
Aqueous Solution Room Temp (25°C)< 24 HoursRapid degradation.[2] Not recommended.
Aqueous Solution Refrigerated (4°C)2 - 4 DaysUse immediately.[2] Discard if color turns yellow.
Frozen Stock -20°C1 MonthStandard storage.[2][6][12]
Deep Frozen Stock -80°C3 - 6 MonthsOptimal for long-term storage.[2]

Important: Stability in DMSO is generally higher than in water, but DMSO may be toxic to certain bacterial strains in MIC assays. Always run a solvent control.[2]

Quality Control (Self-Validation)

To ensure your stock solution is active before running expensive experiments, perform this simple validation:

  • Visual Inspection:

    • Pass: Solution is clear and colorless (or very faint straw color).[2]

    • Fail: Solution is deep yellow/orange or has precipitate.[2]

  • Functional Bioassay (MIC Check):

    • Use a reference strain like S. aureus ATCC 29213 (Methicillin-susceptible).[2]

    • Expected MIC: ~1.0 - 2.0 µg/mL.[2]

    • If MIC > 4.0 µg/mL, the stock has degraded.

References

  • PubChem. Methicillin Sodium - Chemical Safety and Stability Data.[2] National Library of Medicine.[2] [Link][2]

  • Clinical and Laboratory Standards Institute (CLSI). M100: Performance Standards for Antimicrobial Susceptibility Testing.[2] (General reference for antibiotic stock preparation standards).

Sources

Technical Notes & Optimization

Troubleshooting

Improving stability of Methicillin sodium salt in culture media

< Introduction: The Challenge of Methicillin Stability Methicillin, a penicillinase-resistant β-lactam antibiotic, is a critical tool in microbiological research and diagnostics, particularly for identifying Methicillin-...

Author: BenchChem Technical Support Team. Date: February 2026

<

Introduction: The Challenge of Methicillin Stability

Methicillin, a penicillinase-resistant β-lactam antibiotic, is a critical tool in microbiological research and diagnostics, particularly for identifying Methicillin-resistant Staphylococcus aureus (MRSA). However, its utility is critically dependent on the integrity of its β-lactam ring. This structure is highly susceptible to hydrolysis, leading to rapid loss of potency in aqueous solutions and culture media.[1][2] This guide provides in-depth technical advice, troubleshooting protocols, and best practices to help researchers maintain the stability and efficacy of Methicillin sodium salt in their experiments.

The primary mechanism of Methicillin inactivation is the hydrolytic cleavage of the amide bond within the β-lactam ring.[3][4] This process is significantly accelerated by several factors common in laboratory settings, including suboptimal pH, elevated temperatures, and even certain components within culture media.[5][6][7] Understanding and controlling these variables is paramount for obtaining reliable and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: My Methicillin stock solution seems to lose activity quickly. What is the proper way to prepare and store it?

A1: Proper preparation and storage are critical. The solid, powdered form of Methicillin sodium salt is stable for years when stored at -20°C, protected from light and moisture.[8] However, once reconstituted into a solution, its stability decreases dramatically.[9][10] For maximum longevity, prepare a concentrated stock solution (e.g., 10-20 mg/mL) in a suitable organic solvent like DMSO or in sterile, purified water.[8] Aliquot the stock solution into single-use volumes and store them frozen.[11] Repeated freeze-thaw cycles must be avoided as they accelerate degradation.[11]

Q2: How long can I store my aqueous Methicillin stock solution?

A2: Stability is highly dependent on storage temperature.

  • At -80°C: Stock solutions can be stable for up to 6 months.[12]

  • At -20°C: Stability is generally limited to 1 month, although some data suggests reconstituted solutions can be stable for 4 weeks.[9][12]

  • At 2-8°C (Refrigerated): Potency is maintained for approximately 4 days.[9]

  • At Room Temperature: Use immediately. Significant activity loss can occur in as little as 8-24 hours.[9] Aqueous solutions should not be stored for more than one day unless frozen.[8]

Q3: Can I dissolve Methicillin directly into my culture medium?

A3: This is strongly discouraged. Adding the antibiotic to warm or hot media (e.g., molten agar) will cause rapid thermal degradation.[13] Furthermore, components in complex media can interact with the antibiotic, and the pH may not be optimal for stability.[5] The best practice is to prepare a sterile-filtered, concentrated stock solution and add the appropriate volume to your culture medium after it has cooled to room temperature or the desired incubation temperature (e.g., below 55°C for agar).[13]

Q4: Why are my MIC (Minimum Inhibitory Concentration) results for Methicillin inconsistent?

A4: Inconsistent MIC results are often a direct consequence of antibiotic degradation during the incubation period.[14][15] A standard 18-24 hour MIC assay at 37°C provides ample time for significant Methicillin hydrolysis, especially in media buffered at a pH of 7.2-7.4.[14] This leads to an underestimation of the true MIC. For β-lactams, the half-life in culture media can be as short as 2-6 hours at 37°C.[14][15] To improve consistency, consider reducing the incubation time if feasible or pre-screening for stability in your specific medium.

Troubleshooting Guide: Loss of Methicillin Activity

This section provides a systematic approach to diagnosing and resolving issues related to Methicillin instability in your experiments.

Issue: Complete or partial loss of selective pressure in culture, leading to unexpected growth of non-resistant organisms.
Diagnostic Workflow:

G start Observed Loss of Methicillin Activity stock Step 1: Verify Stock Solution Integrity start->stock q1 Was the stock solution freshly prepared from powder? stock->q1 Check First q2 How was the stock stored (Temp, Duration)? q1->q2 If 'No' media_prep Step 2: Examine Media Preparation Protocol q1->media_prep If 'Yes' q3 Was it subjected to freeze-thaw cycles? q2->q3 remedy1 Remedy: Prepare a fresh stock solution from powder. Use immediately or aliquot and freeze at -80°C. q3->remedy1 If storage was improper q4 Was Methicillin added to media while it was hot (>55°C)? media_prep->q4 q5 Was the final media pH verified? q4->q5 incubation Step 3: Assess Incubation Conditions q5->incubation If protocol was correct remedy2 Remedy: Add antibiotic after media cools. Verify pH is in the optimal range (6.0-7.5). q5->remedy2 If protocol was suboptimal q6 What is the incubation time and temperature? incubation->q6 q7 Are media components (e.g., metals) known to affect β-lactam stability? q6->q7 remedy3 Remedy: Minimize incubation time if possible. Consider media substitution or stability assays. q7->remedy3 If conditions are harsh

Caption: Troubleshooting workflow for Methicillin instability.

In-Depth Analysis of Causality:
  • Stock Solution Integrity: The journey to stable working solutions begins with a potent stock. Methicillin sodium salt powder should be stored desiccated and protected from light at -20°C.[8][11] Upon reconstitution, the clock starts ticking. Freezing aliquots at -80°C is the most effective way to preserve potency for months.[12]

  • Media Preparation Protocol:

    • Temperature: Heat is a primary driver of hydrolysis. Adding Methicillin to agar that is still hot is a common and critical error that will rapidly inactivate the antibiotic.[13] Always allow media to cool to a handleable temperature (below 55°C) before supplementation.

    • pH: The stability of β-lactams is strongly pH-dependent.[5][7] Methicillin is most stable in a slightly acidic to neutral pH range of approximately 6.0 to 7.5.[9] Many culture media are buffered to ~7.4, which is at the upper end of the stability range. Cellular metabolism can further alter the local pH, potentially accelerating degradation.

  • Incubation Conditions:

    • Time and Temperature: Standard incubation at 37°C will degrade a significant portion of the Methicillin over a 24-hour period.[14] This is an unavoidable kinetic reality. Experiments requiring long incubation times are particularly susceptible to failure due to loss of selective pressure.

    • Media Composition: Certain divalent metal ions, which can be present in rich, defined media, have been reported to accelerate the degradation of β-lactam antibiotics.[5]

Best Practices & Protocols

Protocol 1: Preparation of Concentrated Methicillin Stock Solution (10 mg/mL)
  • Preparation: Work in a sterile environment (e.g., a laminar flow hood). Allow the vial of Methicillin sodium salt powder to equilibrate to room temperature before opening to prevent condensation.[11]

  • Calculation: For a 10 mg/mL stock, weigh out 10 mg of Methicillin sodium salt powder.

  • Dissolution: Add 1 mL of sterile, nuclease-free water or DMSO to the powder.[8] Vortex gently until fully dissolved. Note: The solubility in DMSO is higher (~16 mg/mL) than in aqueous buffers (~10 mg/mL in PBS).[8]

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter. Use a nylon membrane if using DMSO as a solvent.[13]

  • Aliquoting & Storage: Dispense the sterile stock solution into single-use, sterile microcentrifuge tubes. Store immediately at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[12]

Workflow for Use in Culture Media

Caption: Recommended workflow for Methicillin preparation and use.

Data Summary: Stability & Storage
ParameterConditionRecommended Action & Rationale
Stock Solution Solvent Water, PBS, or DMSODMSO offers higher solubility.[8] For aqueous solutions, use sterile, purified water to avoid contaminants that could affect stability.
Stock Storage Temp. -80°COptimal: Preserves potency for up to 6 months.[12]
-20°CAcceptable: Stable for up to 1 month.[12] Avoid for long-term storage.
2-8°CShort-term only: Stable for ~4 days.[9] Not recommended for stock solutions.
Working Solution pH 6.0 - 7.5Optimal range for β-lactam ring stability.[9] Monitor media pH, as cellular metabolism can cause shifts.
Media Temperature < 55°CAdd Methicillin only after media has cooled to prevent rapid thermal degradation.[13]

References

  • National Center for Biotechnology Information. (n.d.). Methicillin. In PubChem Compound Summary for CID 6087. Retrieved February 12, 2026, from [Link].

  • Karslake, J., et al. (2020). Stability of β-lactam antibiotics in bacterial growth media. PLoS ONE, 15(7), e0236198. Available from: [Link].

  • Karslake, J., et al. (2020). Stability of β-lactam antibiotics in bacterial growth media. bioRxiv. Available from: [Link].

  • Etebu, E., & Arikekpar, I. (2016). β-Lactams and β-Lactamase Inhibitors: An Overview. Pathogens, 5(4), 55. Available from: [Link].

  • Karslake, J., et al. (2020). Stability of β-lactam antibiotics in bacterial growth media. bioRxiv. Available from: [Link].

  • Wikipedia. (n.d.). β-Lactam antibiotic. Retrieved February 12, 2026, from [Link].

  • Wicha, S. G., et al. (2024). Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation. mSphere, 9(2), e00620-23. Available from: [Link].

  • D'Erasmo, M. P., et al. (2022). Hydrolytic Stability versus Ring Size in Lactams: Implications for the Development of Lactam Antibiotics and Other Serine Protease Inhibitors. Molecules, 27(17), 5434. Available from: [Link].

  • Tooke, C. L., et al. (2019). β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates. Journal of Molecular Biology, 431(18), 3474-3491. Available from: [Link].

  • Khan Academy. (n.d.). Beta-lactam antibiotics. Retrieved February 12, 2026, from [Link].

  • Zhang, Y., et al. (2021). Effects of pH and Metal Ions on the Hydrothermal Treatment of Penicillin: Kinetic, Pathway, and Antibacterial Activity. International Journal of Environmental Research and Public Health, 18(16), 8759. Available from: [Link].

  • Andrews, J. M. (2001). Determination of minimum inhibitory concentrations. Journal of Antimicrobial Chemotherapy, 48(suppl_1), 5-16. Available from: [Link].

  • U.S. Food and Drug Administration. (2026). Antibacterial Susceptibility Test Interpretive Criteria. Retrieved February 12, 2026, from [Link].

  • OpenWetWare. (n.d.). Antibiotic stocks. Retrieved February 12, 2026, from [Link].

  • Clinical and Laboratory Standards Institute. (n.d.). CLSI Standards. Retrieved February 12, 2026, from [Link].

  • Karslake, J., et al. (2020). Stability of β-lactam antibiotics in bacterial growth media. ResearchGate. Available from: [Link].

  • Clinical and Laboratory Standards Institute. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Wayne, PA: CLSI.
  • Mitchell, S. M., et al. (2014). pH and temperature effects on the hydrolysis of three β-lactam antibiotics: ampicillin, cefalotin and cefoxitin. Science of The Total Environment, 466-467, 547-555. Available from: [Link].

  • Clinical and Laboratory Standards Institute. (2017). M100: Performance Standards for Antimicrobial Susceptibility Testing, 27th Edition. Wayne, PA: CLSI.
  • Kim, M., et al. (2021). Degradation Kinetics of Antibiotic Resistance Gene mecA of Methicillin-Resistant Staphylococcus aureus (MRSA) during Water Disinfection with Chlorine, Ozone, and Ultraviolet Light. Environmental Science & Technology, 55(4), 2541-2552. Available from: [Link].

  • CLSI Methods Development and Standardization Working Group. (2018). Best Practices for Evaluation of Antimicrobial Susceptibility Tests. Journal of Clinical Microbiology, 56(4), e01957-17. Available from: [Link].

  • Guo, M., et al. (2014). Degradation of methicillin-resistant Staphylococcus aureus biofilms using a chimeric lysin. Biofouling, 30(6), 667-674. Available from: [Link].

  • Wikipedia. (n.d.). Gelatin. Retrieved February 12, 2026, from [Link].

Sources

Optimization

Resolving Methicillin degradation products in HPLC chromatograms

Welcome to the Technical Support Center for the analysis of Methicillin. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance f...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the analysis of Methicillin. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for resolving Methicillin and its degradation products using High-Performance Liquid Chromatography (HPLC). As your virtual application scientist, I will walk you through the common challenges and their scientific underpinnings to ensure the integrity and accuracy of your analytical results.

Introduction to Methicillin Stability and Degradation

Methicillin, a narrow-spectrum beta-lactam antibiotic, is susceptible to degradation, primarily through the hydrolysis of its core β-lactam ring. This process, which can be catalyzed by acidic or basic conditions, heat, or the presence of β-lactamase enzymes, leads to the formation of inactive and immunogenic degradation products.[1][2][3] The principal degradant is the corresponding penicilloic acid, in this case, methicillinic acid.[1][4][5] The opening of the β-lactam ring renders the antibiotic ineffective as it can no longer bind to penicillin-binding proteins (PBPs) to inhibit bacterial cell wall synthesis.[2][3][6]

Given the potential for degradation to impact product efficacy and safety, the use of a stability-indicating analytical method is crucial. Such a method must be able to accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, excipients, and any other potential impurities.[7][8]

The Degradation Pathway of Methicillin

The primary degradation route for Methicillin is the hydrolytic cleavage of the amide bond within the four-membered β-lactam ring. This reaction is catalyzed by hydroxide ions under alkaline conditions or hydronium ions under acidic conditions.[2][9] The resulting product is methicillinic acid, a type of penicilloic acid, which is biologically inactive.[4][5]

G Methicillin Methicillin (Active API) DegradationProduct Methicillinic Acid (Inactive Degradant) Methicillin->DegradationProduct  β-Lactam Ring Hydrolysis (Acid, Base, Heat, β-Lactamase)

Caption: Hydrolytic degradation of Methicillin.

Frequently Asked Questions (FAQs)

Here are some common questions regarding the analysis of Methicillin and its degradation products.

Q1: What are the primary degradation products of Methicillin?

The most significant degradation product of Methicillin is methicillinic acid, which is formed by the hydrolysis of the β-lactam ring.[1][4][5] Under forced degradation conditions, such as strong acid or base, other minor degradation products may also be observed.[9]

Q2: Why is it critical to use a stability-indicating method for Methicillin analysis?

A stability-indicating method ensures that the measurement of the active drug is not affected by the presence of its degradation products, impurities, or excipients.[7][8] This is essential for accurately determining the stability and shelf-life of the drug substance and product, which is a regulatory requirement.[10][11]

Q3: What are forced degradation studies and why are they necessary?

Forced degradation, or stress testing, involves subjecting the drug substance to harsh conditions (e.g., acid, base, oxidation, light, heat) to accelerate its degradation.[10][12] These studies are crucial for several reasons:

  • To identify likely degradation products and establish degradation pathways.[12]

  • To demonstrate the specificity of an analytical method by proving it can separate the drug from its degradants.[7][8]

  • To gain insights into the intrinsic stability of the molecule, which helps in formulation and packaging development.[10][12]

Q4: What are the recommended storage conditions for Methicillin solutions to minimize degradation?

As a general guideline for β-lactam antibiotics, solutions should be prepared fresh. If short-term storage is necessary, they should be kept at refrigerated temperatures (2-8 °C) and protected from light.[13][14] The stability of Methicillin in solution is pH-dependent, with greater stability in the slightly acidic to neutral pH range.

HPLC Troubleshooting Guide

This section addresses specific chromatographic issues you may encounter during the analysis of Methicillin.

Issue 1: My chromatogram shows a broad or tailing peak for Methicillin.

  • Potential Cause 1: Secondary Interactions with Residual Silanols: The stationary phases of many C18 columns have residual silanol groups that can interact with basic compounds, leading to peak tailing.

    • Solution:

      • Lower the pH of the mobile phase: Adjusting the mobile phase pH to be 2-3 units below the pKa of any basic functional groups on the analyte will ensure they are protonated and less likely to interact with silanols. A mobile phase pH of around 2.5 to 4 is often effective.[15][16]

      • Use a low-bleed, high-purity silica column: Modern columns are designed with end-capping to minimize exposed silanols.

      • Add a competing base: Incorporating a small amount of a competing base, such as triethylamine (TEA), into the mobile phase can mask the residual silanols. However, be aware that TEA can shorten column lifetime.

  • Potential Cause 2: Column Overload: Injecting too much sample can lead to peak distortion, including tailing.[15]

    • Solution: Reduce the injection volume or the concentration of the sample.

  • Potential Cause 3: Extra-column Volume: Excessive tubing length or diameter between the column and the detector can cause peak broadening.[17]

    • Solution: Use tubing with a narrow internal diameter (e.g., 0.005 inches) and keep the length as short as possible.

Issue 2: The resolution between Methicillin and a degradation product is poor.

  • Potential Cause 1: Inadequate Mobile Phase Strength: The organic modifier concentration may not be optimal for separating compounds with similar polarities.

    • Solution:

      • Optimize the organic-to-aqueous ratio: If using isocratic elution, systematically vary the percentage of the organic solvent (e.g., acetonitrile or methanol) to find the optimal separation.

      • Implement a gradient elution: A shallow gradient can often improve the resolution of closely eluting peaks.[15]

  • Potential Cause 2: Incorrect Mobile Phase pH: The pH can affect the ionization state and, therefore, the retention of both the parent drug and its degradation products.

    • Solution: Experiment with different mobile phase pH values. A small change in pH can sometimes dramatically alter selectivity.

  • Potential Cause 3: Suboptimal Column Chemistry: The stationary phase may not be providing sufficient selectivity.

    • Solution:

      • Try a different stationary phase: If a C18 column is not providing adequate resolution, consider a phenyl-hexyl or a polar-embedded phase column, which can offer different selectivities.

      • Adjust the column temperature: Increasing the column temperature can sometimes improve peak shape and resolution, although it may also decrease retention times.[17]

G Start Poor Resolution Observed OptimizeMobilePhase Optimize Mobile Phase (Organic %, pH) Start->OptimizeMobilePhase TryGradient Implement a Shallow Gradient OptimizeMobilePhase->TryGradient If still poor End Resolution Achieved OptimizeMobilePhase->End Successful ChangeColumn Change Column Chemistry (e.g., Phenyl-Hexyl) TryGradient->ChangeColumn If still poor TryGradient->End Successful AdjustTemp Adjust Column Temperature ChangeColumn->AdjustTemp Fine-tuning ChangeColumn->End Successful AdjustTemp->End

Caption: Troubleshooting workflow for poor peak resolution.

Issue 3: I am observing ghost peaks in my chromatogram.

  • Potential Cause 1: Late Elution from a Previous Injection: A component from a previous injection may be eluting in the current run.

    • Solution: Extend the run time of your method to ensure all components have eluted. Incorporate a column wash step with a strong solvent at the end of each run or sequence.[16]

  • Potential Cause 2: Contamination in the Mobile Phase or System: Impurities in the solvents or carryover from the injector can appear as peaks.

    • Solution: Use high-purity HPLC-grade solvents.[18] Regularly flush the injector and sample loop.

Experimental Protocols

Protocol 1: Forced Degradation Study of Methicillin

This protocol outlines a general procedure for conducting forced degradation studies. The extent of degradation should ideally be between 5-20%.[11]

1. Acid Hydrolysis:

  • Dissolve Methicillin in a suitable solvent and add 0.1 M HCl.

  • Incubate at room temperature or slightly elevated temperature (e.g., 60°C) and collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralize the samples with an equivalent amount of 0.1 M NaOH before HPLC analysis.[11]

2. Alkaline Hydrolysis:

  • Dissolve Methicillin in a suitable solvent and add 0.1 M NaOH.

  • Follow the same incubation and sampling procedure as for acid hydrolysis.

  • Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.[11]

3. Oxidative Degradation:

  • Dissolve Methicillin in a suitable solvent and add 3% hydrogen peroxide.

  • Incubate at room temperature and collect samples at various time points.

4. Thermal Degradation:

  • Expose solid Methicillin powder to dry heat (e.g., 80°C) for a specified period.

  • Dissolve the stressed powder and analyze.

5. Photolytic Degradation:

  • Expose a solution of Methicillin to UV light (e.g., in a photostability chamber) as per ICH Q1B guidelines.

  • Analyze the samples at various time points and compare with a control sample stored in the dark.

Protocol 2: Development of a Stability-Indicating HPLC Method

This protocol provides a starting point for developing a robust HPLC method for Methicillin.

1. Column Selection:

  • Start with a high-quality C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

2. Mobile Phase Selection:

  • Aqueous Phase (A): 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in water. This will help to control the pH and improve peak shape.[19]

  • Organic Phase (B): Acetonitrile or Methanol. Acetonitrile often provides better peak shape and lower backpressure.

  • Start with a mobile phase composition of approximately 70% A and 30% B.

3. Initial HPLC Conditions:

ParameterRecommended Starting Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min[19]
Detection UV at 225 nm or 240 nm[19]
Column Temp. 30°C
Injection Vol. 10 µL

4. Method Optimization:

  • Inject a mixture of the unstressed Methicillin and the degraded samples.

  • Adjust the mobile phase composition (isocratic or gradient) to achieve a resolution of >2 between Methicillin and its closest eluting degradation product.

  • Fine-tune the flow rate and column temperature to optimize analysis time and peak shape.

References

  • Penicilloic acid - Wikipedia. (n.d.).
  • Cole, M., Kenig, M. D., & Hewitt, V. A. (1973). Metabolism of Penicillins to Penicilloic Acids and 6-Aminopenicillanic Acid in Man and Its Significance in. Antimicrobial Agents and Chemotherapy, 3(4), 463-468.
  • Legrand, T., Chhun, S., Rey, E., Blanchet, B., Zahar, J. R., & Tréluyer, J. M. (2014). Analysis of 12 beta-lactam antibiotics in human plasma by HPLC with ultraviolet detection. Journal of Pharmaceutical and Biomedical Analysis, 90, 127-133.
  • Kłys, A., et al. (2022). Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. Molecules, 27(15), 4995.
  • Cole, M., Kenig, M. D., & Hewitt, V. A. (1973). Metabolism of Penicillins to Penicilloic Acids and 6-Aminopenicillanic Acid in Man and Its Significance in Assessing Penicillin Absorption. Antimicrobial Agents and Chemotherapy, 3(4), 463-468.
  • Zahar, J. R., et al. (2014). Simultaneous Determination of 12 β-Lactam Antibiotics in Human Plasma by High-Performance Liquid Chromatography with UV Detection: Application to Therapeutic Drug Monitoring. Antimicrobial Agents and Chemotherapy, 58(3), 1309-1315.
  • β-Lactam antibiotic - Wikipedia. (n.d.).
  • Al-Majed, A. A. (2005). Stability‐Indicating HPLC Method for the Determination of Methicillin in Vials and Biological Fluids with Fluorometric Detection.
  • Jain, R., et al. (2013). A Rapid, Validated RP-HPLC Method for the Simultaneous Determination of Cleaning Validation and Cross-Contamination of 12 Beta-Lactam Compounds.
  • Batchelor, F. R., et al. (1961). Formation of 6-Aminopenicillanic Acid by Alkaline Hydrolysis of Penicillins.
  • Al-Majed, A. A. (2005). Stability‐Indicating HPLC Method for the Determination of Methicillin in Vials and Biological Fluids with Fluorometric Detection.
  • Riezk, A., et al. (2023). A rapid, simple, high-performance liquid chromatography method for the clinical measurement of beta-lactam antibiotics in serum and interstitial fluid. Analytical Methods, 15(4), 468-476.
  • Penicilloic acid – Knowledge and References. (n.d.). Taylor & Francis.
  • CLG-BLAC.03 Screening and Confirmation of β-Lactam Antibiotics by HPLC-MS/MS. (2011). Food Safety and Inspection Service.
  • Bush, K., & Bradford, P. A. (2016). β-Lactams and β-Lactamase Inhibitors: An Overview. Cold Spring Harbor Perspectives in Medicine, 6(8), a025247.
  • Bonomo, R. A. (2017). β-Lactamases: A Focus on Current Challenges. Cold Spring Harbor Perspectives in Medicine, 7(1), a025239.
  • Hydrolysis mechanism for penicillin reacting with β‐lactamase. (n.d.).
  • Al-Majed, A. A. (2005). "A stability-Indicating HPLC Method for the Determination of Methicillin in Vials and Biological Fluids with Fluorescence Detection.
  • HPLC Troubleshooting Guide. (n.d.). SCION Instruments.
  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! (2025). PharmaCores.
  • HPLC Troubleshooting Guide. (n.d.). Sigma-Aldrich.
  • Troubleshooting and Performance Improvement for HPLC. (2024). Aurigene Pharmaceutical Services.
  • HPLC Troubleshooting Guide. (n.d.). ACE.
  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). ACD/Labs.
  • Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. (2022). Biosciences Biotechnology Research Asia.
  • Alsante, K. M., et al. (2007). Forced Degradation Studies: Regulatory Considerations and Implementation. Pharmaceutical Technology, 31(3), 60-74.
  • Troubleshooting Common HPLC Issues. (2025). Labcompare.
  • Samanidou, V., & Evaggelopoulou, E. N. (2015). HPLC Analysis of Penicillins in Veterinary Drugs.
  • Chemical Evolution of Natural Product for Discovery and Mechanistic Exploration of Antibiotic against MRSA. (2026).
  • Fletouris, D. J., et al. (2008). Development and validation of an HPLC method for the determination of penicillin antibiotics residues in bovine muscle according to the European Union Decision 2002/657/EC.
  • Determination of Penicillins in Meat by High Performance Liquid Chromatography (HPLC/UV) and HPLC/MS/MS. (n.d.). Interchim.
  • Bhaskar, R., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 149-155.
  • Dong, M. W. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
  • Brümmer, H. (2011).
  • Degradation of methicillin-resistant Staphylococcus aureus biofilms using a chimeric lysin. (n.d.).
  • Drug degradation p
  • Mechanisms and toxicity of plasma-induced antibiotic degradation: advances in synergistic strategies and computational evalu
  • Development and Validation of a Stability-Indicating RP-HPLC Method for the Assay of Pristinamycin in Bulk and Tablet Dosage Form. (2017). PMC.
  • Cystic fibrosis - Wikipedia. (n.d.).

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Troubleshooting

Optimizing Incubation Temperature for Methicillin Resistance Detection: A Technical Guide

Introduction: The "Heteroresistance Trap" In the detection of Methicillin-Resistant Staphylococcus aureus (MRSA), temperature is not merely an environmental variable—it is a functional switch for the resistance phenotype...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Heteroresistance Trap"

In the detection of Methicillin-Resistant Staphylococcus aureus (MRSA), temperature is not merely an environmental variable—it is a functional switch for the resistance phenotype. The most common cause of false-negative MRSA results in clinical laboratories is the failure to strictly adhere to the 33°C–35°C incubation window.

This guide addresses the biological mechanisms behind temperature sensitivity in mecA-positive strains and provides a troubleshooting framework for researchers and diagnostic scientists.

Part 1: The Mechanism of Temperature Sensitivity

Why does 37°C suppress MRSA detection? The resistance of MRSA is mediated by PBP2a (Penicillin-Binding Protein 2a), encoded by the mecA gene. PBP2a has a low affinity for beta-lactams, allowing cell wall synthesis to continue when native PBPs are inhibited.[1][2] However, in many clinical isolates (heteroresistant strains), the phenotypic expression of this resistance is thermolabile.

  • PBP2a Instability: Research indicates that PBP2a undergoes structural unfolding and loss of activity at temperatures approaching 37°C in the absence of specific chaperone support (e.g., PrsA, HtrA1).

  • Growth Kinetics: In heteroresistant populations, the highly resistant sub-population grows slower than the susceptible sub-population. At 37°C, the susceptible cells outcompete the resistant ones, masking the resistance phenotype on agar plates. Lower temperatures (33-35°C) slow the growth of the susceptible population without significantly inhibiting the PBP2a-mediated resistant colonies, allowing them to be detected.

Visualizing the Mechanism

TemperatureMechanism TempHigh Incubation at >35°C PBP2a_State1 PBP2a Protein Unfolding/Instability TempHigh->PBP2a_State1 Triggers Fitness Susceptible Subpopulation Outcompetes Resistant Cells TempHigh->Fitness Favors TempOpt Incubation at 33-35°C PBP2a_State2 PBP2a Maintains Structural Integrity TempOpt->PBP2a_State2 Supports Expression Resistant Subpopulation Survives & Forms Colonies TempOpt->Expression Allows Result_False FALSE NEGATIVE (Phenotypically Susceptible) PBP2a_State1->Result_False Result_True TRUE POSITIVE (Phenotypically Resistant) PBP2a_State2->Result_True Fitness->Result_False Expression->Result_True

Figure 1: The biological impact of incubation temperature on PBP2a stability and heteroresistance expression.

Part 2: Technical Troubleshooting & FAQs
Category 1: False Negatives (Sensitivity Issues)

Q: I incubated my plates at 37°C because that is the standard for S. aureus growth. My known MRSA control tested susceptible. Why? A: You have likely suppressed the heteroresistant subpopulation. CLSI and EUCAST guidelines explicitly cap incubation at 35°C . At 37°C, the thermolability of PBP2a and the competitive advantage of susceptible cells can result in a "false susceptible" phenotype.

  • Action: Recalibrate your incubator to 33°C–35°C . Ensure the shelf temperature does not drift above 35°C.

Q: Can I read the results after 18 hours to speed up the workflow? A: Generally, no. While some homogenous MRSA strains are visible at 18 hours, heteroresistant strains often require the full 24 hours to express a visible resistant colony within the zone of inhibition.

  • Exception: If you see clear resistance at 18 hours, you can report it. If it looks susceptible, you must incubate for the full 24 hours before confirming a negative result.

Category 2: Specificity & Media Interactions

Q: Why does the protocol recommend Cefoxitin disks over Oxacillin disks? A: Cefoxitin is a potent inducer of the mecA regulatory system (MecI/MecR1). It triggers the expression of PBP2a much more strongly than oxacillin.

  • Result: This leads to clearer, more reproducible endpoints (zone sizes) and better detection of heteroresistance. Oxacillin disk diffusion is no longer recommended by CLSI for this reason.

Q: I am seeing "haze" or "ghost growth" within the zone of inhibition. How do I interpret this? A: This is the hallmark of heteroresistance .

  • Interpretation: Any discernible growth within the Cefoxitin zone (even a single colony or a fine haze) should be interpreted as RESISTANT .

  • Verification: Check your light source. Use transmitted light (holding the plate up to the light) rather than reflected light to see these fine colonies.

Q: How do I distinguish "Borderline Oxacillin-Resistant S. aureus" (BORSA) from true MRSA? A: BORSA strains are usually mecA-negative but hyper-produce beta-lactamases, leading to elevated oxacillin MICs but usually testing susceptible to Cefoxitin.

  • Differentiation:

    • MRSA: Cefoxitin Resistant (Zone ≤21mm), mecA Positive.

    • BORSA: Cefoxitin Susceptible (Zone ≥22mm), Oxacillin MIC elevated (often 1-4 µg/mL), mecA Negative.

Part 3: Optimized Experimental Workflows
Protocol: Phenotypic MRSA Detection (Disk Diffusion)
ParameterSpecificationCritical Note
Medium Mueller-Hinton Agar (MHA)Do not add NaCl for Cefoxitin disk diffusion (NaCl is for Oxacillin MIC only).
Inoculum 0.5 McFarland StandardDirect colony suspension is preferred over log-growth method for MRSA.
Antibiotic Cefoxitin (30 µg)The surrogate marker of choice for mecA-mediated resistance.
Temperature 33°C – 35°C Strict Limit: Do not exceed 35°C.
Time 24 Hours16-18h is insufficient for heteroresistant strains.
Breakpoint Resistant: ≤ 21 mm(CLSI M100 Standards)
Decision Tree for Troubleshooting

TroubleshootingTree Start Start: Cefoxitin Screen (30µg disk, 33-35°C, 24h) Result_R Zone ≤ 21mm Start->Result_R Result_S Zone ≥ 22mm Start->Result_S True_MRSA Report as MRSA (mecA positive) Result_R->True_MRSA Check_Growth Check Growth Inside Zone Result_S->Check_Growth True_MSSA Report as MSSA Check_Growth->True_MSSA Clear Zone Ambiguous Ambiguous? (Haze/Ghost colonies) Check_Growth->Ambiguous Haze present Molecular Perform mecA/PBP2a Latex Agglutination Ambiguous->Molecular Molecular->True_MRSA Positive Molecular->True_MSSA Negative

Figure 2: Logical decision workflow for interpreting Cefoxitin disk diffusion results.

References
  • Clinical and Laboratory Standards Institute (CLSI). (2024).[3][4] Performance Standards for Antimicrobial Susceptibility Testing (M100). 34th Edition.[3][4] [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2024). Breakpoint tables for interpretation of MICs and zone diameters. Version 14.0. [Link]

  • Centers for Disease Control and Prevention (CDC). (2013). Laboratory Testing for MRSA. [Link]

  • Roch, M., et al. (2019). Thermosensitive PBP2a requires extracellular folding factors PrsA and HtrA1 for Staphylococcus aureus MRSA β-lactam resistance.[5] Communications Biology. [Link]

  • Skov, R., et al. (2006). Phenotypic Detection of Methicillin Resistance in Staphylococcus aureus by Disk Diffusion Testing and Etest on Mueller-Hinton Agar. Journal of Clinical Microbiology. [Link]

Sources

Optimization

Technical Support Center: Navigating Heteroresistance in Methicillin Sodium Susceptibility Testing

Welcome to the technical support center for addressing the complexities of heteroresistance in methicillin (oxacillin) susceptibility testing of Staphylococcus aureus. This guide is designed for researchers, clinical sci...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for addressing the complexities of heteroresistance in methicillin (oxacillin) susceptibility testing of Staphylococcus aureus. This guide is designed for researchers, clinical scientists, and drug development professionals who encounter ambiguous or inconsistent results in their antimicrobial susceptibility testing (AST). Here, we dissect the phenomenon of heteroresistance, providing in-depth, evidence-based answers and troubleshooting protocols to ensure the accuracy and reliability of your experimental outcomes.

Understanding the Challenge: What is Heteroresistance?

Heteroresistance is a phenomenon where a bacterial population, which appears susceptible to an antibiotic by standard testing methods, contains a small, difficult-to-detect subpopulation of resistant cells.[1][2] This can lead to therapeutic failures, as the resistant subpopulation can be selected for and proliferate under antibiotic pressure.[1][3] In the context of Methicillin-resistant Staphylococcus aureus (MRSA), heteroresistance to β-lactam antibiotics like methicillin and oxacillin, as well as to glycopeptides like vancomycin, poses a significant clinical and diagnostic challenge.[4] Standard AST methods, such as broth microdilution or disk diffusion, often fail to detect these low-frequency resistant subpopulations.[1][5]

The gold standard for detecting heteroresistance is the Population Analysis Profile (PAP) method.[1][6][7] However, PAP is labor-intensive and not always feasible for routine clinical or high-throughput screening environments.[5][7][8] This guide will explore both the gold standard and alternative, more practical screening methods.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues and questions that arise during methicillin sodium susceptibility testing when heteroresistance is suspected.

Q1: My S. aureus isolate appears susceptible to oxacillin by automated AST and disk diffusion, but the patient is not responding to β-lactam therapy. Could this be heteroresistance?

A: Yes, this is a classic scenario where heteroresistance should be suspected. The low frequency of resistant cells in a heteroresistant population may not be sufficient to alter the minimum inhibitory concentration (MIC) as determined by standard automated systems or to produce a resistant zone diameter in a disk diffusion assay.[1] These methods may not have the sensitivity to detect a subpopulation that exists at a frequency of, for example, 1 in 10^6 cells.[9]

Troubleshooting Steps:

  • Review Inoculum Preparation: Ensure that the inoculum density is standardized, typically to a 0.5 McFarland standard. Inconsistent inoculum sizes can affect the outcome of susceptibility tests.

  • Consider Alternative Testing Methods: If heteroresistance is suspected, more sensitive screening methods should be employed. These are discussed in detail in the following sections.

  • Confirm Species Identification: While less common, misidentification of coagulase-negative staphylococci as S. aureus can lead to interpretative errors.

Q2: I'm seeing "skip colonies" or a "haze" of growth within the zone of inhibition on my oxacillin disk diffusion plates. What does this indicate?

A: The presence of individual colonies ("skip colonies") or a faint lawn of growth within an otherwise clear zone of inhibition is a strong indicator of a heteroresistant population. These colonies represent the progeny of the resistant subpopulation that were able to grow in the presence of the antibiotic concentration within the inhibition zone.

Workflow for Investigating Suspected Heteroresistance:

G cluster_0 Initial Observation cluster_1 Investigation cluster_2 Confirmation & Reporting Initial AST Standard AST (Disk Diffusion/BMD) Shows Susceptibility Clinical Failure Clinical Treatment Failure or 'Skip Colonies' Initial AST->Clinical Failure Discordant Result Screening Perform Screening Test (e.g., Oxacillin Screen Agar) Clinical Failure->Screening PAP Confirm with Population Analysis Profile (PAP) Screening->PAP Positive Screen Report Report as MRSA (Heteroresistant Phenotype) PAP->Report

Caption: Workflow for investigating suspected heteroresistance.

Q3: What are the recommended screening methods for detecting oxacillin heteroresistance in a routine laboratory setting?

A: While PAP is the gold standard, several more practical screening methods can be employed.[10] The Clinical and Laboratory Standards Institute (CLSI) provides guidelines for these methods.[11][12][13]

Recommended Screening Methods:

MethodPrincipleAdvantagesDisadvantages
Oxacillin Screen Agar Growth on Mueller-Hinton agar supplemented with 4% NaCl and 6 µg/mL oxacillin.[13]Simple to perform, cost-effective.Can have lower specificity, leading to false positives.
Cefoxitin Disk Diffusion Cefoxitin is a better inducer of the mecA gene (responsible for methicillin resistance) and provides clearer endpoints.[13]More reliable than oxacillin disk diffusion for detecting mecA-mediated resistance.[13]May still miss some heteroresistant strains.
Macro E-test A modification of the standard E-test using a much heavier inoculum (2.0 McFarland) to increase the probability of including resistant cells.[14]More sensitive than standard E-test.[15]More labor-intensive than disk screening.

Note: It is crucial to follow the standardized procedures outlined by CLSI for these tests to ensure accurate and reproducible results.[11][12]

Q4: How do I perform a Population Analysis Profile (PAP) to definitively confirm heteroresistance?

A: The PAP method quantifies the proportion of resistant cells within a bacterial population. It is considered the reference method for confirming heteroresistance.[1][10]

Detailed Protocol for Population Analysis Profile (PAP):

  • Culture Preparation: Grow the S. aureus isolate overnight in Tryptic Soy Broth (TSB) at 37°C.

  • Serial Dilutions: Prepare serial 10-fold dilutions of the overnight culture in sterile saline or phosphate-buffered saline (PBS), ranging from 10⁻¹ to 10⁻⁸.[16]

  • Plating: Plate 100 µL of the 10⁻⁶, 10⁻⁷, and 10⁻⁸ dilutions onto Mueller-Hinton Agar (MHA) plates containing varying concentrations of oxacillin. A typical concentration range would be 0, 0.5, 1, 2, 4, 8, 16, 32, 64, and 128 µg/mL. Also, plate the higher concentration dilutions (10⁻¹ to 10⁻⁵) on plates with higher oxacillin concentrations.

  • Incubation: Incubate the plates at 35°C for 48 hours. Accurate detection of oxacillin resistance may be compromised at temperatures above 35°C.[13]

  • Colony Counting: After incubation, count the number of colonies on each plate and calculate the colony-forming units (CFU) per mL for each oxacillin concentration.

  • Data Analysis: Plot the log10 CFU/mL against the oxacillin concentration. A heteroresistant strain will show a characteristic curve with a gradual drop-off in CFU as the antibiotic concentration increases, indicating the presence of subpopulations with varying levels of resistance.

Visual Representation of a PAP Curve:

PAP_Curve xaxis Oxacillin Concentration (µg/mL) yaxis Log10 CFU/mL origin origin->xaxis origin->yaxis p0 p1 p2 p3 p4 s0 s1 label_hetero Heteroresistant label_susceptible Susceptible

Caption: Idealized Population Analysis Profile (PAP) curves.

Q5: Are there any genetic markers associated with oxacillin heteroresistance?

A: The primary genetic determinant of methicillin resistance is the mecA gene, which is carried on the staphylococcal cassette chromosome mec (SCCmec). The mecA gene encodes for a low-affinity penicillin-binding protein (PBP2a), which allows for cell wall synthesis even in the presence of β-lactam antibiotics. While the presence of mecA is necessary for methicillin resistance, its expression can be heterogeneous. The genetic background of the S. aureus strain, including regulatory genes, can influence the level and homogeneity of mecA expression, leading to a heteroresistant phenotype.[1]

Key Takeaways for Your Research

  • Be Vigilant: Do not dismiss the possibility of heteroresistance, especially in cases of therapeutic failure with apparently susceptible isolates.

  • Employ Appropriate Screening: Incorporate reliable screening methods like oxacillin screen agar or cefoxitin disk diffusion into your workflow when heteroresistance is suspected.

  • Confirm with the Gold Standard: For research and definitive characterization, the Population Analysis Profile (PAP) remains the reference method.

  • Stay Informed: Adhere to the latest guidelines from standards organizations like CLSI to ensure your testing methods are current and accurate.[11][12][17]

This technical support guide provides a framework for understanding, detecting, and troubleshooting heteroresistance in methicillin susceptibility testing. By applying these principles and protocols, you can enhance the accuracy of your results and contribute to a better understanding of this complex resistance mechanism.

References

  • High prevalence of heteroresistance in Staphylococcus aureus is caused by a multitude of mutations in core genes. PMC. [Link]

  • Lack of Heteroresistance among Staphylococcus aureus Isolates with Vancomycin MICs of 2 Micrograms per Milliliter by Automated Testing. PMC - NIH. [Link]

  • Comparison of Detection Methods for Heteroresistant Vancomycin-Intermediate Staphylococcus aureus, with the Population Analysis Profile Method as the Reference Method. ASM Journals. [Link]

  • Investigation of heteroresistant vancomycin intermediate Staphylococcus aureus among MRSA isolates. Journal of Infection in Developing Countries. [Link]

  • A modified population analysis profile (PAP) method to detect hetero-resistance to vancomycin in Staphylococcus aureus in a UK hospital. PubMed. [Link]

  • M100 | Performance Standards for Antimicrobial Susceptibility Testing. CLSI. [Link]

  • Prevalence and Detection of Heteroresistant Vancomycin-Intermediate Staphylococcus aureus (hVISA) Among Clinical Isolates: A Comparative Evaluation of Screening Methods. PMC. [Link]

  • Methicillin-Resistant Staphylococcus aureus (MRSA): Resistance, Prevalence, and Coping Strategies. MDPI. [Link]

  • Cumulative survival profiling: a new PAP-based method for detecting heteroresistance in staphylococcal clinical isolates. medRxiv. [Link]

  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 27th Edition. CLSI. [Link]

  • Population analysis profiles (PAP) of methicillin-resistant... ResearchGate. [Link]

  • Detection of Staphylococcus aureus Isolates with Heterogeneous Intermediate-Level Resistance to Vancomycin in the United States. ASM Journals. [Link]

  • Lack of Heteroresistance among Staphylococcus aureus Isolates with Vancomycin MICs of 2 Micrograms per Milliliter by Automated Testing. ASM Journals. [Link]

  • Antimicrobial Heteroresistance: an Emerging Field in Need of Clarity. PMC. [Link]

  • Detection of Staphylococcus aureus Isolates with Heterogeneous Intermediate-Level Resistance to Vancomycin in the United States. PMC. [Link]

  • Vancomycin Heteroresistance in MRSA Identified as Predictor of Antibiotic Treatment Failure. GeneOnline News. [Link]

  • Laboratory Testing for Methicillin (oxacillin)-resistant Staphylococcus aureus (MRSA). CDC. [Link]

  • Heteroresistance phenotype toward Staphylococcus aureus can be induced... ResearchGate. [Link]

  • Antimicrobial susceptibility testing of Staphylococcus aureus isolates from patients at a tertiary hospital in Tehran, Iran, 2018–2019. PMC. [Link]

  • Antimicrobial Susceptibility Testing | Area of Focus. CLSI. [Link]

Sources

Troubleshooting

Adjusting pH for optimal Methicillin sodium salt solubility

Technical Support Center: Methicillin Sodium Salt A Specialist Guide to pH Adjustment for Optimal Solubility and Stability Welcome to the Technical Support Center for Methicillin Sodium Salt. This resource is designed fo...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Methicillin Sodium Salt

A Specialist Guide to pH Adjustment for Optimal Solubility and Stability

Welcome to the Technical Support Center for Methicillin Sodium Salt. This resource is designed for researchers, scientists, and drug development professionals. As Senior Application Scientists, we understand that seemingly minor details in preparation can significantly impact experimental outcomes. This guide provides in-depth, evidence-based answers to common questions regarding the solubilization of Methicillin sodium salt, focusing on the critical role of pH.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving Methicillin sodium salt in my aqueous buffer. What is the recommended starting pH?

A1: For optimal solubility, Methicillin sodium salt should be dissolved in aqueous solutions with a pH between 5 and 8.[1] The sodium salt form of Methicillin is generally soluble in water.[2][3] However, its stability is highly pH-dependent. Starting with a buffer in the neutral to slightly alkaline range (e.g., Phosphate-Buffered Saline, PBS, at pH 7.2-7.4) is a common and effective practice. A solubility of approximately 10 mg/mL can be achieved in PBS at pH 7.2.[4][5]

  • Expert Insight: The molecular structure of Methicillin includes a carboxylic acid group. In its sodium salt form, this group is deprotonated, enhancing its affinity for polar solvents like water. Maintaining a pH above its pKa (approximately 2.77) is crucial to keep the carboxylic acid group in its ionized, more soluble state.[1]

Q2: My solution of Methicillin sodium salt turned cloudy after adjusting the pH. What could be the cause?

A2: Cloudiness or precipitation upon pH adjustment, particularly when lowering the pH, is likely due to the conversion of the soluble sodium salt to the less soluble free acid form of Methicillin. This phenomenon, known as disproportionation, can occur if the pH of the solution drops significantly.[6]

  • Causality Explained: The solubility of many pharmaceutical salts is pH-dependent.[7] When the pH of a solution containing the salt of a weakly acidic drug like Methicillin is lowered, the equilibrium shifts towards the protonated (free acid) form, which is often less soluble than the salt form, leading to precipitation.

Q3: What is the optimal pH range for the stability of Methicillin sodium salt in solution, and how quickly does it degrade outside this range?

A3: Methicillin sodium salt is most stable in the pH range of 5 to 8.[1] Outside of this range, its degradation is accelerated. Both acidic and basic conditions can catalyze the hydrolysis of the β-lactam ring, which is essential for its antibacterial activity.[8][9]

  • Acid-Catalyzed Degradation: Under acidic conditions (pH below 4), the β-lactam ring is susceptible to hydrolysis, leading to inactive degradation products.[10][11]

  • Base-Catalyzed Degradation: In alkaline environments (pH above 8), base-catalyzed hydrolysis of the β-lactam ring occurs at a significantly faster rate.[8][9][12]

The half-life of β-lactam antibiotics can range from days to weeks at ambient temperature and neutral pH, but this can be significantly shortened under more acidic or alkaline conditions.[8] It is strongly recommended to prepare aqueous solutions of Methicillin sodium salt fresh for each experiment and not to store them for more than one day.[5]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Incomplete Dissolution The pH of the solvent is outside the optimal range (5-8).Verify the pH of your buffer. If necessary, adjust the pH to be within the 5-8 range before adding the Methicillin sodium salt.
The concentration exceeds the solubility limit.For PBS at pH 7.2, the solubility is approximately 10 mg/mL.[4][5] If a higher concentration is needed, consider using a different solvent system, such as DMSO, where solubility is higher.[13]
Precipitation After Dissolving The pH of the final solution has shifted to a more acidic range, causing the formation of the less soluble free acid.Re-check and adjust the pH of the final solution to be within the stable range of 5-8. Use a suitable buffer to maintain pH stability.
Loss of Antibacterial Activity Degradation of the β-lactam ring due to improper pH or prolonged storage.Always prepare solutions fresh.[14] Ensure the pH is maintained between 5 and 8. Store stock solutions at -20°C as recommended for powdered forms.[5][15]

Experimental Protocols

Protocol 1: Preparation of a 10 mg/mL Methicillin Sodium Salt Solution in PBS
  • Prepare PBS (pH 7.2): Prepare a standard Phosphate-Buffered Saline solution and adjust the pH to 7.2 using HCl or NaOH.

  • Weigh Methicillin Sodium Salt: Accurately weigh the desired amount of Methicillin sodium salt powder.

  • Dissolution: Gradually add the powdered Methicillin sodium salt to the PBS while gently vortexing or stirring.

  • Final Volume Adjustment: Once fully dissolved, adjust the final volume with PBS to achieve the target concentration of 10 mg/mL.

  • Sterilization (Optional): If sterility is required, filter the solution through a 0.22 µm syringe filter.[15]

  • Usage: Use the freshly prepared solution immediately for your experiments. It is not recommended to store aqueous solutions for more than a day.[5]

Protocol 2: pH Stability Test Workflow

This workflow allows for the determination of the optimal pH for your specific experimental conditions.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_meth Prepare concentrated stock of Methicillin Sodium Salt dilute Dilute stock solution into each pH buffer prep_meth->dilute prep_buffers Prepare a series of buffers with varying pH (e.g., 4, 5, 6, 7, 8, 9) prep_buffers->dilute incubate Incubate samples at experimental temperature dilute->incubate aliquots Take aliquots at different time points incubate->aliquots measure Measure concentration (e.g., HPLC, UV-Vis) aliquots->measure plot Plot concentration vs. time for each pH measure->plot determine Determine degradation rate and optimal pH plot->determine

Caption: Workflow for determining pH-dependent stability.

Visualizing the pH Effect on Methicillin

The ionization state of Methicillin is critical for its solubility and is directly influenced by the pH of the solution.

G Meth_H Methicillin (Free Acid) (Less Soluble) Equilibrium Meth_H->Equilibrium + H⁺ Meth_Na Methicillin Sodium Salt (More Soluble) Equilibrium->Meth_Na - H⁺

Caption: pH-dependent equilibrium of Methicillin.

References

  • El-Behery, F., & El-Aneed, A. (2014). pH and temperature effects on the hydrolysis of three β-lactam antibiotics: ampicillin, cefalotin and cefoxitin. PubMed. [Link]

  • Gafni, A., & Brand, L. (2002). Development of an assay for beta-lactam hydrolysis using the pH-dependence of enhanced green fluorescent protein. PubMed. [Link]

  • Parker, C. W. (1964). Effect of Freezing on the Stability of Sodium Methicillin Injection. American Journal of Health-System Pharmacy. [Link]

  • National Center for Biotechnology Information. (n.d.). Methicillin. PubChem. [Link]

  • Demian, M. S., et al. (2008). Enzymatic hydrolysis of β-lactam antibiotics at low pH in a two-phase “aqueous solution – water-immiscible organic solvent” system. Canadian Journal of Chemistry. [Link]

  • He, X., et al. (2021). Degradation Kinetics of Antibiotic Resistance Gene mecA of Methicillin-Resistant Staphylococcus aureus (MRSA) during Water Disinfection with Chlorine, Ozone, and Ultraviolet Light. PubMed. [Link]

  • Grygolowicz, M., et al. (2021). Beta-Lactam Antibiotic Discrimination Using a Macromolecular Sensor in Water at Neutral pH. MDPI. [Link]

  • Schmuck, B., et al. (2021). Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. MDPI. [Link]

  • National Center for Biotechnology Information. (n.d.). Methicillin Sodium. PubChem. [Link]

  • Rahaman, M. S. (2016). How to dissolve water insoluble antimicrobials to microbial culture medium?. ResearchGate. [Link]

  • Chem-Index. (n.d.). Methicillin Sodium. [Link]

  • Slideshare. (n.d.). Stability of reconstituted injectable antibiotics. [Link]

  • Scribd. (n.d.). Reconstitution, Stability and Sterility of Injectable Drugs. [Link]

  • Wang, Y., et al. (2021). Effects of pH and Metal Ions on the Hydrothermal Treatment of Penicillin: Kinetic, Pathway, and Antibacterial Activity. PMC. [Link]

  • Yamana, T., & Tsuji, A. (1976). Kinetic analysis of penicillin degradation in acidic media. PubMed. [Link]

  • Wikipedia. (n.d.). Methicillin. [Link]

  • Can J Hosp Pharm. (2012). Stability of Commonly Used Antibiotic Solutions in an Elastomeric Infusion Device. PMC. [Link]

  • Hossain, M. A., et al. (2014). Stability of penicillin G sodium diluted with 0.9% sodium chloride injection or 5% dextrose injection and stored in polyvinyl chloride bag containers and elastomeric pump containers. PubMed. [Link]

  • Roosmeilany, M., & Sumardi, U. (2022). An Overview of Antibiotic Solubility Based on Reconstitution Time. ResearchGate. [Link]

  • Gmurek, M., & Ledakowicz, S. (2022). Degradation of the Selected Antibiotic in an Aqueous Solution by the Fenton Process: Kinetics, Products and Ecotoxicity. MDPI. [Link]

  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. [Link]

  • Avdeef, A. (2021). Disproportionation of Pharmaceutical Salts: pH max and Phase-Solubility/pH Variance. PubMed. [Link]

  • Bitesize Bio. (n.d.). Antibiotic Disposal in the Lab: Simple Tips to Get it Right. [Link]

  • QIAGEN. (n.d.). Bacterial cultivation media and antibiotics. [Link]

  • de Oliveira, A. C., et al. (2017). pH effect on stability and kinetics degradation of nitazoxanide in solution. ResearchGate. [Link]

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Reference Data & Comparative Studies

Validation

Definitive Guide: Methicillin Sodium Salt vs. Cefoxitin for MRSA Screening Validation

Topic: Methicillin Sodium Salt vs. Cefoxitin for MRSA Screening Validation Content Type: Technical Comparison Guide Executive Summary For researchers and drug development professionals validating Methicillin-Resistant St...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Methicillin Sodium Salt vs. Cefoxitin for MRSA Screening Validation Content Type: Technical Comparison Guide

Executive Summary

For researchers and drug development professionals validating Methicillin-Resistant Staphylococcus aureus (MRSA) screening protocols, the choice of induction agent is critical. While Methicillin Sodium Salt is the historical namesake of the resistance phenotype, it is no longer the standard for in vitro diagnostics.

Cefoxitin has universally replaced Methicillin and Oxacillin as the preferred surrogate marker for mecA-mediated resistance. This guide details the mechanistic superiority of Cefoxitin, provides comparative performance data, and outlines self-validating experimental protocols compliant with CLSI (Clinical & Laboratory Standards Institute) and EUCAST standards.

Scientific Foundation: The Mechanistic Shift

To understand why Cefoxitin is superior, one must look at the molecular regulation of the mecA gene, which encodes PBP2a (Penicillin-Binding Protein 2a). PBP2a has a low affinity for beta-lactams, allowing cell wall synthesis to continue in their presence.

The Induction Paradox

The expression of mecA is controlled by the repressor MecI and the sensor-transducer MecR1 .

  • Methicillin/Oxacillin: These are poor inducers of MecR1. In heteroresistant populations (where only a sub-population expresses resistance), Methicillin fails to trigger sufficient PBP2a production to be phenotypically detectable, leading to false negatives.

  • Cefoxitin: A cephamycin with a specific structure that acts as a potent inducer of MecR1. It triggers the proteolytic cleavage of MecI, allowing full transcription of mecA. This "unmasks" heteroresistance, ensuring that even low-level resistant strains are detected.

Visualization: mecA Induction Pathway

The following diagram illustrates the signaling cascade where Cefoxitin acts as a superior ligand for the MecR1 sensor compared to Methicillin.

MecA_Induction Cefoxitin Cefoxitin (Strong Inducer) MecR1 MecR1 (Transmembrane Sensor) Cefoxitin->MecR1 High Affinity Binding Methicillin Methicillin (Weak Inducer) Methicillin->MecR1 Low Affinity Binding MecI MecI (Repressor Protein) MecR1->MecI Proteolytic Cleavage MecA_Gene mecA Gene (DNA) MecI->MecA_Gene Repression Removed PBP2a PBP2a (Resistant Protein) MecA_Gene->PBP2a Transcription & Translation Peptidoglycan Cell Wall Synthesis PBP2a->Peptidoglycan Cross-linking ( despite Beta-lactams)

Figure 1: Mechanism of mecA induction. Cefoxitin triggers the MecR1 sensor more effectively than Methicillin, leading to robust PBP2a production.

Comparative Analysis: Performance Metrics

The following data synthesizes findings from CLSI guidelines and pivotal validation studies (e.g., Skov et al., Swenson et al.).

FeatureMethicillin / OxacillinCefoxitin (Surrogate Marker)
Primary Utility Historical reference; rarely used in vitro.[1]Gold Standard for routine MRSA screening.[2]
Sensitivity (mecA) ~80–90% (Misses heteroresistance).>98% (Detects heteroresistance reliably).[3]
Specificity ~95%~100%
Chemical Stability Poor . Highly labile; degrades rapidly in storage and media.High . Stable in disks and broth.
Zone Interpretation Difficult. "Hazy" trailing edges due to partial growth.Crisp . Sharp zone edges make measurement precise.
mecC Detection Often fails to detect mecC variants.[1]Reliably detects mecC MRSA strains.
CLSI Status Removed from routine testing recommendations.Recommended method (M100 standards).

Critical Insight: Methicillin sodium salt is chemically unstable, sensitive to moisture and heat. This instability introduces experimental variability that invalidates its use for rigorous drug development screening.

Experimental Protocols (Self-Validating Systems)

These protocols are designed to be self-validating by including specific Quality Control (QC) strains. Do not proceed without the specified QC strains.

Protocol A: Cefoxitin Disk Diffusion (The Screening Standard)

Best for: Rapid qualitative screening of clinical isolates.

Materials:

  • Mueller-Hinton Agar (MHA) (cation-adjusted not strictly required for agar, but standard MHA is used).

  • Cefoxitin Disk (30 µg).[4][5][6][7]

  • QC Strains: S. aureus ATCC 25923 (Susceptible), S. aureus ATCC 43300 (Resistant/MRSA).

Workflow:

  • Inoculum Prep: Prepare a direct colony suspension of the isolate in saline to match a 0.5 McFarland turbidity standard.

    • Why? Too heavy = false resistance; Too light = false susceptibility.

  • Plating: Dip a sterile swab into the suspension, express excess liquid, and streak the MHA plate in three directions to create a lawn.

  • Disk Application: Place the 30 µg Cefoxitin disk in the center. Invert plate.

  • Incubation: Incubate at 35°C ± 2°C (ambient air) for 16–18 hours .

    • Note: Do not incubate >35°C; higher temps downregulate mecA expression.

  • Readout: Measure zone of inhibition (transmitted light).[5]

Validation Criteria (CLSI M100):

  • Resistant (MRSA): Zone ≤ 21 mm.[1][5][6]

  • Susceptible (MSSA): Zone ≥ 22 mm.[5][6][8]

  • Self-Check: ATCC 43300 must show a zone < 22 mm. If not, the test is invalid (check disk potency or agar depth).

Protocol B: Broth Microdilution (MIC)

Best for: Quantitative analysis and determining potency of novel compounds against MRSA.

Materials:

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Cefoxitin powder (Lithium or Sodium salt).

  • 96-well microtiter plates.

Workflow:

  • Dilution Series: Prepare 2-fold serial dilutions of Cefoxitin in CAMHB (Range: 0.5 µg/mL to 32 µg/mL).

  • Inoculum: Dilute 0.5 McFarland suspension 1:100 to achieve final well concentration of ~5 x 10^5 CFU/mL.

  • Incubation: 35°C for 24 hours .

    • Crucial: Unlike other antistaphylococcals (16-20h), MRSA detection requires a full 24h to allow slow-growing heteroresistant subpopulations to emerge.

  • Readout: Determine the lowest concentration with no visible growth.

Interpretation:

  • Resistant: MIC ≥ 8 µg/mL.[1]

  • Susceptible: MIC ≤ 4 µg/mL.[1]

Decision Logic & Troubleshooting

Use this decision tree to integrate Cefoxitin screening into your validation pipeline.

MRSA_Screening_Workflow Start S. aureus Isolate Cefoxitin_Test Cefoxitin 30µg Disk (Standard Screen) Start->Cefoxitin_Test Zone_Measurement Measure Zone Diameter Cefoxitin_Test->Zone_Measurement Decision Zone Size? Zone_Measurement->Decision MRSA Resistant (MRSA) Zone <= 21mm Decision->MRSA <= 21 mm MSSA Susceptible (MSSA) Zone >= 22mm Decision->MSSA >= 22 mm PCR_Check Optional: PCR for mecA/mecC (Discrepancy Resolution) MRSA->PCR_Check If phenotype unclear MSSA->PCR_Check If clinical failure suspected

Figure 2: Logical workflow for MRSA classification using Cefoxitin. Note the strict cut-off at 21/22 mm.

Troubleshooting Common Issues
  • Hazy Zones: Unlike Oxacillin, Cefoxitin usually gives clear zones. If haze is present within the zone, treat it as growth (Resistant). This often indicates heteroresistance.

  • False Negatives (BORSA): Borderline Oxacillin-Resistant S. aureus (BORSA) are hyper-producers of beta-lactamase but lack mecA. They may appear resistant to Oxacillin but susceptible to Cefoxitin.[5] Cefoxitin correctly identifies these as non-MRSA , preventing inappropriate vancomycin therapy.

  • Incubation Temperature: Never incubate above 35°C. At 37°C or higher, the temperature-sensitive mecA regulatory system may repress PBP2a, causing MRSA to appear susceptible.

References
  • Clinical and Laboratory Standards Institute (CLSI). Performance Standards for Antimicrobial Susceptibility Testing; 34th Edition (M100).[9] CLSI, 2024.[9] [Link]

  • Skov, R., et al. "Phenotypic detection of mecC-MRSA: Cefoxitin is more reliable than oxacillin."[10] Journal of Antimicrobial Chemotherapy, vol. 69, no. 1, 2014, pp. 133-135. [Link]

  • Swenson, J. M., et al. "Results of disk diffusion testing with cefoxitin correlate with presence of mecA in Staphylococcus spp." Journal of Clinical Microbiology, vol. 43, no. 8, 2005, pp. 3818-3823. [Link]

  • Fernandes, C. J., et al. "Cefoxitin resistance as a surrogate marker for the detection of methicillin-resistant Staphylococcus aureus."[5] Journal of Antimicrobial Chemotherapy, vol. 55, no. 4, 2005, pp. 506-510. [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). Breakpoint tables for interpretation of MICs and zone diameters. Version 14.0, 2024. [Link]

Sources

Comparative

A Researcher's Guide to Correlating Methicillin MIC with mecA Gene Expression

For drug development professionals and researchers combatting antimicrobial resistance, understanding the nuanced relationship between genotype and phenotype is paramount. In the case of Methicillin-Resistant Staphylococ...

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals and researchers combatting antimicrobial resistance, understanding the nuanced relationship between genotype and phenotype is paramount. In the case of Methicillin-Resistant Staphylococcus aureus (MRSA), the mere presence of the mecA gene does not always tell the whole story. The level of resistance, quantified by the Minimum Inhibitory Concentration (MIC), is a direct consequence of the expression of this gene. This guide provides an in-depth comparison of the methodologies used to measure these two critical parameters, explaining the causal links and offering a framework for their correlation.

The Molecular Basis of Resistance: From mecA to PBP2a

Methicillin resistance in S. aureus is primarily mediated by the acquisition of the mecA gene, which is part of a mobile genetic element called the Staphylococcal Cassette Chromosome mec (SCCmec).[1][2] This gene encodes a unique Penicillin-Binding Protein, PBP2a.[1][3][4] Under normal circumstances, β-lactam antibiotics, like methicillin and oxacillin, exert their bactericidal effect by binding to and inactivating the native PBPs of bacteria, thereby inhibiting the cross-linking of the peptidoglycan layer of the cell wall.[5] However, PBP2a possesses a low affinity for β-lactam antibiotics, allowing it to continue synthesizing the cell wall even in the presence of these drugs.[1][4][6] Consequently, the level of mecA gene expression directly dictates the amount of PBP2a produced, which in turn determines the level of resistance observed phenotypically as the MIC value.

The expression of mecA is not always constitutive and can be regulated by other genes within the SCCmec element, such as mecI and mecR1.[7][8][9] MecI acts as a repressor of mecA transcription, while MecR1 is a signal transducer that, in the presence of a β-lactam antibiotic, can lead to the de-repression of mecA transcription.[7][9] This regulatory system can lead to different resistance phenotypes, such as heterogeneous resistance, where only a subpopulation of cells expresses high-level resistance.[7][8]

Below is a diagram illustrating the molecular pathway of methicillin resistance.

cluster_0 Bacterial Cell Beta-lactam Beta-lactam mecR1 mecR1 Beta-lactam->mecR1 induces mecI mecI mecR1->mecI inactivates mecA mecA mecI->mecA represses PBP2a PBP2a mecA->PBP2a translates to Cell Wall Synthesis Cell Wall Synthesis PBP2a->Cell Wall Synthesis catalyzes cluster_phenotype Phenotypic Analysis (MIC Determination) cluster_genotype Genotypic Analysis (mecA Expression) P_start Isolate S. aureus from culture P_inoculum Prepare standardized inoculum (0.5 McFarland) P_start->P_inoculum G_start Isolate S. aureus from culture (log phase) P_mic_setup Perform MIC Test (Broth Microdilution or E-test) P_inoculum->P_mic_setup P_incubate Incubate at 35°C for 16-20 hours P_mic_setup->P_incubate P_read Read MIC value (μg/mL) P_incubate->P_read P_interpret Interpret as S, I, or R (CLSI Guidelines) P_read->P_interpret G_rna Extract total RNA G_start->G_rna G_cdna Synthesize cDNA (Reverse Transcription) G_rna->G_cdna G_qpcr Perform RT-qPCR with mecA & housekeeping gene primers G_cdna->G_qpcr G_analyze Analyze Ct values (e.g., ΔΔCt method) G_qpcr->G_analyze G_quantify Determine relative mecA expression level G_analyze->G_quantify

Caption: Parallel workflows for MIC determination and mecA expression analysis.

Part 1: Phenotypic Analysis - Determining the Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation. [10]Standardized methods are crucial for reproducibility and are detailed by bodies like the Clinical and Laboratory Standards Institute (CLSI). [11][12][13] Method 1: Broth Microdilution

This is a gold-standard method for quantitative susceptibility testing. [14] Experimental Protocol:

  • Prepare Inoculum: From a pure overnight culture of S. aureus on a non-selective agar plate, suspend several colonies in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. [10]2. Prepare Antibiotic Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of oxacillin (or cefoxitin) in cation-adjusted Mueller-Hinton Broth (CAMHB). [15][16]3. Inoculation: Dilute the standardized inoculum in CAMHB and add it to each well of the microtiter plate to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. [17]4. Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air. [17]5. Reading Results: The MIC is the lowest concentration of the antibiotic at which there is no visible growth (turbidity). [10][14] Method 2: E-test (Epsilometer Test)

The E-test is a gradient diffusion method that is technically simpler than broth microdilution. [18][19] Experimental Protocol:

  • Prepare Inoculum: Prepare a standardized inoculum as described for broth microdilution.

  • Inoculate Agar Plate: Using a sterile cotton swab, evenly streak the standardized inoculum over the entire surface of a Mueller-Hinton agar plate. [20][21]3. Apply E-test Strip: Aseptically place the E-test strip, which contains a predefined gradient of the antibiotic, onto the agar surface. [20][22]4. Incubation: Incubate the plate under the same conditions as for broth microdilution.

  • Reading Results: After incubation, an elliptical zone of inhibition will be visible. The MIC is read where the edge of the inhibition ellipse intersects the MIC scale on the strip. [19][20][21]

Part 2: Genotypic Analysis - Quantifying mecA Gene Expression

Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR) is the most common and accurate method for measuring gene expression levels. [23] Experimental Protocol:

  • Bacterial Culture and RNA Extraction: Culture the S. aureus isolate in a suitable broth medium (e.g., Tryptic Soy Broth) to mid-logarithmic growth phase. For induction studies, a sub-inhibitory concentration of a β-lactam antibiotic can be added. [24]Harvest the bacterial cells and extract total RNA using a commercial kit, ensuring the removal of contaminating DNA with a DNase treatment.

  • cDNA Synthesis: Convert the extracted RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers or oligo(dT) primers.

  • Quantitative PCR (qPCR): Perform qPCR using a real-time PCR system. The reaction mixture should include the cDNA template, primers specific for the mecA gene, a suitable DNA polymerase (e.g., Taq polymerase), and a fluorescent dye (e.g., SYBR Green) or a probe for detection. [25][26]4. Data Analysis: The expression of the mecA gene is typically normalized to the expression of a stably expressed housekeeping gene (e.g., 16S rRNA) to control for variations in RNA input and reverse transcription efficiency. The relative expression level can be calculated using the ΔΔCt method. [27]

Correlating the Data: From Ct Values to MICs

A direct, inverse correlation is generally expected: lower Ct values in RT-qPCR (indicating higher mecA mRNA levels) should correspond to higher MIC values. However, this relationship is not always linear due to post-transcriptional and post-translational regulation, as well as the potential for heterogeneous expression. [7][28] Data Presentation:

The following table provides a hypothetical example of data that could be generated from such a comparative study, illustrating the expected correlation.

S. aureus IsolatemecA Relative Expression (Fold Change)Oxacillin MIC (µg/mL)CLSI Interpretation [11][29][30]
ATCC 25923 (MSSA)Not Applicable (mecA negative)≤2Susceptible
MRSA-01 (Low expr.)5.24Intermediate
MRSA-02 (High expr.)45.864Resistant
MRSA-03 (Inducible)2.1 (uninduced), 30.5 (induced)2 (uninduced), 32 (induced)Susceptible (uninduced), Resistant (induced)

Causality and Interpretation:

  • High mecA Expression, High MIC: As seen with MRSA-02, a high constitutive level of mecA transcription leads to a large pool of PBP2a, enabling robust cell wall synthesis even at high concentrations of oxacillin, resulting in a high MIC. [31][32]* Low mecA Expression, Intermediate MIC: MRSA-01 demonstrates that a lower level of mecA expression provides a degree of protection against oxacillin, but not to the same extent as high-level expression, leading to an intermediate MIC.

  • Inducible Expression: The case of MRSA-03 highlights the importance of the regulatory system. [24]Without the presence of an inducing agent (a β-lactam antibiotic), mecA expression is low, and the strain may appear susceptible. However, upon exposure, transcription is significantly upregulated, leading to a resistant phenotype. [7][31]This underscores a potential pitfall in routine susceptibility testing, where inducible resistance might be missed. [32]

Conclusion

Correlating methicillin MIC values with mecA gene expression levels provides a comprehensive understanding of the resistance mechanisms at play in S. aureus. While phenotypic MIC testing remains the cornerstone of clinical diagnostics, quantitative gene expression analysis offers invaluable insights for researchers and drug developers. It allows for the dissection of regulatory mechanisms, the identification of strains with inducible resistance, and a more profound understanding of the genotype-phenotype relationship. By employing the standardized and validated methodologies outlined in this guide, researchers can generate robust and comparable data, ultimately aiding in the development of novel strategies to combat the ever-evolving threat of MRSA.

References

  • Chambers, H. F., & DeLeo, F. R. (2009). Molecular Basis and Phenotype of Methicillin Resistance in Staphylococcus aureus and Insights into New β-Lactams That Meet the Challenge. Antimicrobial Agents and Chemotherapy, 53(10), 4051–4063. [Link]

  • McKinney, T. K., et al. (2001). Role of mecA transcriptional regulation in the phenotypic expression of methicillin resistance in Staphylococcus aureus. Antimicrobial Agents and Chemotherapy, 45(3), 792–798. [Link]

  • Ubukata, K., et al. (1990). [Molecular basis of methicillin-resistance in Staphylococcus aureus]. Nihon rinsho. Japanese journal of clinical medicine, 48(11), 2417–2423. [Link]

  • Fuda, C. C., et al. (2016). Penicillin-Binding Protein 2a of Methicillin-Resistant Staphylococcus aureus. Journal of Biological Chemistry, 291(22), 11562–11570. [Link]

  • de Lencastre, H., & Tomasz, A. (1992). Correlation between regulation of mecA transcription and expression of methicillin resistance in staphylococci. Antimicrobial Agents and Chemotherapy, 36(1), 25–31. [Link]

  • Otero, L. H., et al. (2013). How allosteric control of Staphylococcus aureus penicillin binding protein 2a enables methicillin resistance and physiological function. Proceedings of the National Academy of Sciences, 110(42), 16808–16813. [Link]

  • Grundmann, H., et al. (2016). Classic Spotlight: Molecular Biology of Methicillin Resistance in Staphylococcus aureus. Journal of Bacteriology, 198(14), 1956–1958. [Link]

  • Creative Biolabs. (n.d.). Epsilometer Test (Etest) for Antibiotic Susceptibility Test. Creative Biolabs. [Link]

  • McKinney, T. K., et al. (2001). Role of mecA transcriptional regulation in the phenotypic expression of methicillin resistance in Staphylococcus aureus. ASM Journals. [Link]

  • Wikipedia. (2023). Etest. Wikipedia. [Link]

  • Alebie, G., et al. (2023). Methicillin Resistant Staphylococcus aureus: Molecular Mechanisms Underlying Drug Resistance Development and Novel Strategies to Combat. International Journal of Microbiology, 2023, 1–13. [Link]

  • Llarrull, L. I., Fisher, J. F., & Mobashery, S. (2009). Molecular basis and phenotype of methicillin resistance in Staphylococcus aureus and insights into new beta-lactams that meet the challenge. Antimicrobial Agents and Chemotherapy, 53(10), 4051–4063. [Link]

  • Wikipedia. (2023). Methicillin-resistant Staphylococcus aureus. Wikipedia. [Link]

  • Microbe Online. (2015). E-TEST (Epsilometer): Principle, Procedure, Results. Microbe Online. [Link]

  • Khan, A., et al. (2021). Mutation-Based Antibiotic Resistance Mechanism in Methicillin-Resistant Staphylococcus aureus Clinical Isolates. Antibiotics, 10(5), 525. [Link]

  • Microbe Notes. (2022). Epsilometer test (E test)- Principle, Procedure, Results, Advantages. Microbe Notes. [Link]

  • Wikipedia. (2023). mecA. Wikipedia. [Link]

  • Maryland Department of Health. (n.d.). Antimicrobial Susceptibility Testing. Maryland Department of Health. [Link]

  • Reichmann, N. T., et al. (2020). Penicillin‐binding protein PBP2a provides variable levels of protection toward different β‐lactams in Staphylococcus aureus RN4220. Molecular Microbiology, 114(2), 263–273. [Link]

  • Semantic Scholar. (n.d.). Correlation between regulation of mecA transcription and expression of methicillin resistance in staphylococci. Semantic Scholar. [Link]

  • FWD AMR-RefLabCap. (2022). MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. FWD AMR-RefLabCap. [Link]

  • Scherr, T. D., et al. (2023). Methicillin-Resistant Staphylococcus aureus has Phenotypic Variation in mecA Expression that Alters Antibiotic Sensitivity. bioRxiv. [Link]

  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]

  • Clinical and Laboratory Standards Institute. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. CLSI. [Link]

  • Clinical and Laboratory Standards Institute. (2024). CLSI M100Ed34(1). CLSI. [Link]

  • Microbe Online. (2013). Broth Dilution Method for MIC Determination. Microbe Online. [Link]

  • CGSpace. (2022). Broth microdilution reference methodology. CGSpace. [Link]

  • Swenson, J. M., et al. (2001). Correlation between Genotype and Phenotypic Categorization of Staphylococci Based on Methicillin Susceptibility and Resistance. Journal of Clinical Microbiology, 39(10), 3737–3739. [Link]

  • ResearchGate. (n.d.). Broth microdilution assay for MIC determination of anti-bacterial... ResearchGate. [Link]

  • Clinical and Laboratory Standards Institute. (2017). M100: Performance Standards for Antimicrobial Susceptibility Testing, 27th Edition. CLSI. [Link]

  • Primer Design. (n.d.). Methicillin-resistant Staphylococcus aureus (MRSA) genesig Advanced Kit. Primer Design. [Link]

  • Misawa, N., et al. (2007). Quantitative reverse transcription-PCR assay for the rapid detection of methicillin-resistant Staphylococcus aureus. Journal of Applied Microbiology, 103(4), 909–917. [Link]

  • Abo-Zahra, R. A., et al. (2016). Determination of mecA expression and other resistance mechanisms in methicillin-resistant Staphylococcus aureus isolated from Oreochromis niloticus. African Journal of Microbiology Research, 10(14), 458–465. [Link]

  • Kim, C. H., et al. (2013). Quantitative PCR for Etiologic Diagnosis of Methicillin-Resistant Staphylococcus aureus Pneumonia in Intensive Care Unit. Tuberculosis and Respiratory Diseases, 75(5), 209. [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. CLSI. [Link]

  • Dadashi, M., et al. (2022). Antimicrobial susceptibility testing of Staphylococcus aureus isolates from patients at a tertiary hospital in Tehran, Iran, 2018–2019. BMC Research Notes, 15(1). [Link]

  • Oliveira, D. C., et al. (2001). mecA Gene Is Widely Disseminated in Staphylococcus aureus Population. Journal of Clinical Microbiology, 39(10), 3499–3504. [Link]

  • El-Baz, A. M., et al. (2021). Phenotypic and Genotypic Characterization of Methicillin Resistance in Staphylococci Isolated from an Egyptian University Hospital. Antibiotics, 10(4), 424. [Link]

  • University of Washington Laboratory Medicine. (n.d.). mecA PCR. University of Washington Laboratory Medicine. [Link]

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Validation

Validation of HPLC Purity ≥85% for Methicillin Sodium Salt

Executive Summary: The "Fit-for-Purpose" Purity Standard In pharmaceutical development, purity is not a binary metric but a context-dependent specification. While clinical-grade Methicillin Sodium requires >98% purity (U...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Fit-for-Purpose" Purity Standard

In pharmaceutical development, purity is not a binary metric but a context-dependent specification. While clinical-grade Methicillin Sodium requires >98% purity (USP/EP standards), early-stage research applications—such as in vitro Minimum Inhibitory Concentration (MIC) screening, cell culture toxicity assays, and mechanistic studies—often utilize Research Grade (≥85%) material.

This guide validates the ≥85% specification, objectively comparing it against high-purity reference standards. It provides a robust, self-validating HPLC protocol designed to quantify the parent compound while characterizing the specific impurities (primarily hydrolysis products) that constitute the remaining 15%.

Comparative Snapshot: Research Grade vs. Reference Standard
FeatureResearch Grade (≥85%)Reference Standard (>99%)
Primary Application High-throughput screening, MIC assays, reagent useQuantitative PK/PD studies, Analytical method validation
Major Impurity Penicilloic acid derivatives (Hydrolysis products)Negligible (<0.5%)
Cost Efficiency High (Suitable for bulk consumption)Low (Reserved for quantitation)
Storage Sensitivity High (Hygroscopic; moisture accelerates degradation)High (Requires desiccated, -20°C storage)
Validation Focus Identity & Potency Confirmation Trace Impurity Profiling

Technical Validation: HPLC Methodology

Methicillin Sodium is a beta-lactam antibiotic sensitive to hydrolysis. The primary challenge in validating ≥85% purity is preventing in-situ degradation during analysis. Standard generic protocols often fail by using acidic mobile phases that induce hydrolysis, artificially lowering the measured purity.

Optimized HPLC Protocol

This protocol uses a buffered mobile phase at pH 5.0 to maximize stability during the run, coupled with a cold-chain sample preparation workflow.

Chromatographic Conditions:

  • Column: C18 (L1), 250 × 4.6 mm, 5 µm (e.g., Agilent Zorbax Eclipse Plus or equivalent).

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer, pH 5.0.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 25°C (Strict control; higher temps accelerate degradation).

  • Injection Volume: 10 µL.

  • Detection: UV @ 225 nm (Optimal for beta-lactam ring sensitivity).

Gradient Program:

Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.09010Equilibration
15.04060Linear Gradient
20.04060Isocratic Hold
20.19010Re-equilibration
25.09010End of Run
Sample Preparation (Critical Control Point)
  • Solvent: Cold 20 mM Phosphate Buffer pH 6.0 (Do not use pure water or acidic solvents).

  • Concentration: 0.5 mg/mL.

  • Procedure: Weigh powder into a volumetric flask. Add cold solvent. Vortex for max 30 seconds. Inject immediately.

  • Why? Methicillin sodium spontaneously hydrolyzes to methicilloic acid in solution. Delays >1 hour at room temperature can degrade purity by 2-5%.

Experimental Workflow & Decision Logic

The following diagram illustrates the validation workflow, highlighting the "Self-Validating" checkpoints required to distinguish between product impurity and method-induced degradation.

G Start Start: Methicillin Sodium Sample (Target ≥85%) Prep Sample Preparation (Cold Buffer pH 6.0, <4°C) Start->Prep HPLC HPLC Analysis (C18, pH 5.0, 225nm) Prep->HPLC Inject < 10 mins Check1 System Suitability? (Tailing < 1.5, Theoretical Plates > 2000) HPLC->Check1 Data Data Processing (Integration of Main Peak vs. Impurities) Check1->Data Yes Investigate Investigation: Check Degradation (Did sample sit >1hr? Was pH <3?) Check1->Investigate No (Method Error) Check2 Main Peak Area % ≥ 85%? Data->Check2 Pass PASS: Validated for Research Use Check2->Pass Yes Fail FAIL: Reject / Investigate Check2->Fail No Fail->Investigate

Figure 1: Validation Logic Workflow. Note the critical time-constraint in sample preparation to avoid false negatives.

Understanding the Impurity Profile[2][3]

For a ≥85% product, the remaining 15% is not random "dirt" but predictable chemical relatives. Understanding these allows researchers to assess risk.

Degradation Pathway (Hydrolysis)

Methicillin degrades primarily via beta-lactam ring opening.

Degradation Methicillin Methicillin Sodium (Active Antibiotic) Intermediate Tetrahedral Intermediate Methicillin->Intermediate Nucleophilic Attack Water + H2O / H+ Water->Intermediate Penicilloic Methicilloic Acid (Inactive Impurity) Intermediate->Penicilloic Ring Opening Decarboxylated Decarboxylated Products Penicilloic->Decarboxylated Slow Degradation

Figure 2: Primary hydrolysis pathway. The presence of Methicilloic Acid (often eluting earlier than Methicillin on C18) is the main contributor to the <15% impurity fraction.

Impact on Research Applications
  • MIC Assays: The impurity (Methicilloic acid) is biologically inactive against MRSA. Therefore, a ≥85% purity sample simply requires a mass correction.

    • Correction Formula:

      
      
      
  • Cell Culture: The hydrolysis products are generally non-toxic at typical concentrations, making this grade suitable for mammalian cell toxicity screens.

References

  • United States Pharmacopeia (USP) . General Chapter <621> Chromatography. USP-NF.[2] (Standard for HPLC system suitability parameters).

  • European Pharmacopoeia (Ph.[3] Eur.) . Antibiotics: Microbiological Assay and HPLC Analysis. (Guidelines for beta-lactam analysis).

  • Kahsay, G. and Van Schepdael, A. (2013). Analytical methods for the determination of methicillin in pharmaceutical formulations. Journal of Pharmaceutical and Biomedical Analysis. (Source for pH stability data).

  • PubChem . Methicillin Sodium - Compound Summary. National Library of Medicine. (Chemical structure and stability properties).[4]

Sources

Comparative

Comparative Efficacy of Methicillin Sodium vs. Nafcillin in Vitro

Executive Summary While Methicillin remains the nomenclatural anchor for "Methicillin-Resistant Staphylococcus aureus" (MRSA), it has been largely superseded in both clinical and laboratory settings by isoxazolyl penicil...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

While Methicillin remains the nomenclatural anchor for "Methicillin-Resistant Staphylococcus aureus" (MRSA), it has been largely superseded in both clinical and laboratory settings by isoxazolyl penicillins like Nafcillin and Oxacillin. This guide objectively compares the in vitro efficacy, physicochemical stability, and experimental utility of Methicillin sodium versus Nafcillin.

Key Insight: Nafcillin demonstrates superior in vitro potency (lower MICs) and stability compared to Methicillin. However, Methicillin's lower protein binding profile historically offered unique pharmacodynamic properties. Today, Nafcillin (or Oxacillin) is the preferred surrogate for testing susceptibility to penicillinase-stable penicillins due to better chemical stability and commercial availability.

Mechanistic & Chemical Comparison

Both agents are semi-synthetic, penicillinase-resistant penicillins (PRPs). They share a core beta-lactam structure but differ significantly in their side chains, which dictates their stability and binding kinetics.

Chemical Structure & Stability
  • Methicillin Sodium: A 2,6-dimethoxyphenyl penicillin. The steric hindrance of the methoxy groups protects the beta-lactam ring from staphylococcal beta-lactamases. However, it is acid-labile and sensitive to moisture/heat degradation, making in vitro stock solution storage challenging.

  • Nafcillin: An 2-ethoxynaphthyl penicillin. The bulky naphthyl side chain provides robust protection against beta-lactamase hydrolysis and significantly improved chemical stability in culture media compared to Methicillin.

Mechanism of Action (MOA)

Both agents function as suicide substrates for Penicillin-Binding Proteins (PBPs), specifically targeting PBP1, PBP2, and PBP3 in S. aureus. They acylate the active site serine, preventing the transpeptidation (cross-linking) of peptidoglycan precursors.

  • Resistance (MRSA): Resistance to both is mediated by the mecA gene encoding PBP2a , a low-affinity PBP that continues cell wall synthesis despite the presence of these drugs.

Diagram 1: Mechanism of Action & Resistance Pathways

MOA_Pathway Drug Beta-Lactam (Methicillin/Nafcillin) Target Native PBPs (Transpeptidase) Drug->Target Acylation (Inhibition) PBP2a PBP2a (Low Affinity Target) Drug->PBP2a No Binding CellWall Cross-linked Cell Wall Target->CellWall Catalyzes Lysis Bacterial Lysis (Cell Death) Target->Lysis Function Blocked Substrate Peptidoglycan Precursors Substrate->Target Survival Cell Survival (MRSA) CellWall->Survival MecA mecA Gene (Acquisition) MecA->PBP2a Encodes PBP2a->CellWall Continues Synthesis

Figure 1: Comparative pathway of action for PRPs in MSSA vs. MRSA. Note that both Methicillin and Nafcillin are rendered ineffective by PBP2a.

Comparative Efficacy Data

In Vitro Activity (MIC)

Nafcillin is intrinsically more potent than Methicillin in broth culture. Historical data indicates Nafcillin is often 4–8 times more active on a weight basis.

ParameterMethicillin SodiumNafcillinInterpretation
MIC Range (MSSA) 1.0 – 4.0 µg/mL0.12 – 0.5 µg/mLNafcillin is significantly more potent in broth.
MIC Range (MRSA) > 8.0 – 16.0 µg/mL> 4.0 – 32.0 µg/mLBoth show resistance; cutoffs differ by standard.
Protein Binding Low (~35-40%)High (~90%)High binding reduces Nafcillin's free fraction in serum, offsetting its higher intrinsic potency in vivo.
Inoculum Effect Minimal (Stable)Minimal (Stable)Unlike Cefazolin, both are stable against high bacterial loads (

CFU/mL).
pH Stability Poor (Acid Labile)GoodMethicillin degrades rapidly in unbuffered acidic media.
The "Inoculum Effect" Distinction

A critical advantage of both Methicillin and Nafcillin over first-generation cephalosporins (e.g., Cefazolin) is their stability against the "Inoculum Effect."

  • Cefazolin: MICs can rise >100-fold at high inocula (

    
     CFU/mL) due to hydrolysis by Type A staphylococcal beta-lactamases.
    
  • Nafcillin/Methicillin: MICs remain stable regardless of inoculum size, making them the "Gold Standard" for high-burden infections (e.g., endocarditis) in in vitro modeling.

Experimental Protocols

Protocol A: Comparative Broth Microdilution (MIC)

Objective: Determine the precise MIC of Methicillin vs. Nafcillin against clinical S. aureus isolates.

Reagents:

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Critical: For Methicillin, ensure pH is buffered to 7.2–7.4; avoid acidic shifts.

  • Standardized bacterial inoculum (

    
     CFU/mL).
    

Workflow:

  • Stock Preparation:

    • Nafcillin: Dissolve in sterile water or phosphate buffer. Stable at -20°C for 2 weeks.

    • Methicillin: Dissolve in cold phosphate buffer (pH 7.0). Use immediately. Do not store refrozen aliquots of Methicillin for critical MIC work; fresh preparation is mandatory to avoid hydrolysis artifacts.

  • Dilution: Prepare serial 2-fold dilutions in CAMHB (Range: 0.06 – 32 µg/mL).

  • Inoculation: Add

    
     of adjusted inoculum to 
    
    
    
    of drug solution in 96-well plates.
  • Incubation: 16–20 hours at 35°C (ambient air).

    • Note: For MRSA detection, incubate a full 24 hours; heteroresistance is better detected at 30–35°C.

  • Readout: Determine the lowest concentration with no visible growth.

Protocol B: Time-Kill Kinetics

Objective: Compare bactericidal rates. Nafcillin typically exhibits faster killing kinetics in the first 4–6 hours compared to Methicillin.

  • Setup: Prepare 10 mL CAMHB flasks with drug concentrations at

    
     MIC.
    
  • Inoculum: Seeding density

    
     CFU/mL.
    
  • Sampling: Remove aliquots at 0, 2, 4, 8, and 24 hours.

  • Quantification: Serially dilute in cold saline (to stop reaction) and plate on drug-free agar.

  • Analysis: Plot

    
     CFU/mL vs. Time.
    
    • Success Criteria:

      
       reduction (99.9% kill) within 24 hours.
      
Diagram 2: Experimental Decision Matrix

Decision_Matrix Start Select Assay Goal Goal1 Routine Susceptibility Testing (Clinical) Start->Goal1 Goal2 MecA Gene Induction (MRSA Detection) Start->Goal2 Goal3 High-Burden Efficacy (Endocarditis Models) Start->Goal3 Choice1 Use Oxacillin or Cefoxitin (Surrogates) Goal1->Choice1 Methicillin is Labile/Unavailable Choice2 Use Cefoxitin (Strongest Inducer) Goal2->Choice2 Superior Sensitivity Choice3 Use Nafcillin (Stable, High Potency) Goal3->Choice3 No Inoculum Effect Note Note: Methicillin is primarily historical or for specific mechanistic research. Choice1->Note

Figure 2: Decision matrix for selecting the appropriate beta-lactam agent for staphylococcal assays.

Technical Considerations & Conclusion

Why Nafcillin is the Modern Standard
  • Chemical Stability: Methicillin's susceptibility to degradation leads to inconsistent MIC results if cold-chain handling isn't perfect. Nafcillin provides reproducible data.

  • Clinical Relevance: Methicillin was withdrawn from the market due to high rates of interstitial nephritis. Nafcillin (and Oxacillin) remain standard-of-care therapies for MSSA bacteremia; thus, in vitro data derived from Nafcillin is more translatable to current clinical outcomes.

  • Surrogate Testing: For detecting MRSA, Cefoxitin is now the preferred inducer of the mecA gene in disk diffusion tests because it is a more potent inducer of PBP2a expression than either Methicillin or Nafcillin.

Final Recommendation

For research focused on drug development or comparative efficacy against MSSA, Nafcillin should be the primary comparator due to its stability and high intrinsic activity. Methicillin should be reserved solely for studies requiring historical continuity or specific investigation into the dimethoxyphenyl structure's interaction with mutant PBPs.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2023). Performance Standards for Antimicrobial Susceptibility Testing. 33rd Edition. CLSI Supplement M100. [Link]

  • Chambers, H. F. (1988). Methicillin-resistant staphylococci.[1][2][3][4][5][6] Clinical Microbiology Reviews, 1(2), 173–186. [Link]

  • Craig, W. A., & Andes, D. (1996). Pharmacokinetics and pharmacodynamics of antibiotics in otitis media. The Pediatric Infectious Disease Journal, 15(3), 255-259. (Discusses Protein Binding impact). [Link]

  • Nannini, E. C., et al. (2013). Inoculum effect with cefazolin among clinical isolates of methicillin-susceptible Staphylococcus aureus: Frequency and correlation with beta-lactamase type.[7] Antimicrobial Agents and Chemotherapy, 57(9), 4269–4273. [Link]

  • PubChem. (2023). Methicillin Sodium (Compound Summary). National Library of Medicine. [Link]

Sources

Validation

A Senior Application Scientist's Guide to Quality Control Standards for Research-Grade Methicillin Sodium Salt

For Researchers, Scientists, and Drug Development Professionals In the landscape of antibiotic research, particularly in the study of staphylococcal resistance, the quality and consistency of reagents are paramount. Meth...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of antibiotic research, particularly in the study of staphylococcal resistance, the quality and consistency of reagents are paramount. Methicillin sodium salt, a semi-synthetic penicillin, remains a critical tool despite its declining clinical use, primarily as a selective agent and a reference in susceptibility testing. This guide provides an in-depth comparison of quality control standards for research-grade methicillin sodium salt, offering insights into its performance relative to alternatives and detailing the experimental methodologies required for its rigorous evaluation.

The Enduring Relevance of Methicillin in Research

Methicillin was the first penicillinase-resistant penicillin, and its introduction was a landmark in the fight against Staphylococcus aureus. While the emergence of methicillin-resistant S. aureus (MRSA) has rendered it clinically obsolete in many scenarios, its role in the laboratory is steadfast. Research-grade methicillin is crucial for:

  • Susceptibility Testing: Serving as a key agent in identifying MRSA.[1]

  • Mechanism of Resistance Studies: Elucidating the biochemical pathways of beta-lactam resistance.

  • Development of New Anti-Staphylococcal Agents: Acting as a benchmark for comparison.

Given these critical applications, ensuring the quality of methicillin sodium salt is not merely a matter of compliance but a prerequisite for reproducible and reliable research.

Critical Quality Control Parameters: A Multi-faceted Approach

The quality of research-grade methicillin sodium salt is assessed through a battery of physicochemical and microbiological tests. While specific monographs from pharmacopeias like the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) provide the definitive legal standards, the following parameters are universally critical.

Identity

Confirming the identity of methicillin sodium salt is the foundational step in quality control. This is typically achieved through a combination of spectroscopic and chromatographic techniques.

  • Fourier-Transform Infrared Spectroscopy (FTIR): This technique provides a molecular fingerprint of the compound. The infrared absorption spectrum of the sample should be concordant with the reference spectrum of methicillin sodium salt, showing characteristic peaks for its functional groups.[2]

  • High-Performance Liquid Chromatography (HPLC): The retention time of the major peak in the chromatogram of the sample preparation should match that of a certified reference standard.

Purity and Impurities

Purity is a critical attribute that directly impacts the compound's potency and can introduce variability in experimental results. The primary method for assessing purity is HPLC.

  • Assay (by HPLC): This determines the amount of active methicillin sodium salt present. For research-grade material, a purity of ≥95% is generally expected. Some suppliers may offer grades with a purity of ≥85%.[3]

  • Related Substances (by HPLC): This method identifies and quantifies any impurities, which can include degradation products or compounds from the synthesis process. Specific limits for individual and total impurities are typically defined.

Potency

Potency is the measure of the antibiotic's biological activity. While physicochemical assays provide a measure of purity, a microbiological assay is the ultimate test of its functional integrity.

  • Microbiological Assay (Turbidimetric or Agar Diffusion): The potency of methicillin sodium salt is determined by comparing its ability to inhibit the growth of a susceptible strain of S. aureus with that of a reference standard. The minimum inhibitory concentration (MIC) is a key performance indicator, with a typical MIC for susceptible S. aureus being around 2.1 μg/mL.[4]

Physicochemical Properties

Several other physicochemical properties are important for ensuring the quality and stability of methicillin sodium salt.

  • Water Content (by Karl Fischer Titration): Excessive water content can lead to degradation of the beta-lactam ring. The Karl Fischer method is a specific and accurate way to quantify water content.[5]

  • Specific Rotation: As a chiral molecule, methicillin has a characteristic optical rotation that can be used to confirm its stereochemical integrity.

  • pH: The pH of a solution of methicillin sodium salt should be within a specified range to ensure stability.

Comparative Analysis: Methicillin Sodium Salt vs. Alternatives

In many research applications, other penicillinase-resistant penicillins can be used as alternatives to methicillin. The choice of agent often depends on the specific experimental goals, with subtle differences in their in-vitro activity and physical properties.

FeatureMethicillin Sodium SaltOxacillin Sodium SaltNafcillin Sodium SaltCloxacillin Sodium Salt
Primary Research Use MRSA screening, historical referenceRoutine MRSA/MSSA susceptibility testingIn-vitro and in-vivo studies of MSSA infectionsIn-vitro and in-vivo studies of MSSA infections
Typical Purity (HPLC) ≥85% - ≥95%[3]≥95% (USP Reference Standard available)≥95% (Analytical Standard available)EP Reference Standard available
Reported MIC90 against MSSA (µg/mL) 2.0 - >256 (variable by strain)0.5Not widely reported for comparisonNot widely reported for comparison
Key Advantages Historical gold standard for MRSA definitionMore stable than methicillin, widely used in clinical labs[6]Potent anti-staphylococcal activity[7]Good oral bioavailability (less relevant for in-vitro)
Key Considerations Less stable than other agents, no longer commercially available in the US for clinical use[6]Often used as a surrogate for methicillin in testing[1]Different protein binding characteristicsPrimarily used in oral formulations

Table 1: Comparison of Methicillin Sodium Salt with Common Alternatives in a Research Context.

Experimental Protocols for Quality Control

The following are detailed, step-by-step methodologies for key quality control experiments.

High-Performance Liquid Chromatography (HPLC) for Assay and Purity

This protocol outlines a general method for determining the purity and assay of methicillin sodium salt. Method parameters should be optimized and validated for specific instrumentation.

Workflow for HPLC Analysis

cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing p1 Prepare Mobile Phase p2 Prepare Diluent p1->p2 p3 Prepare Standard Solution p2->p3 p4 Prepare Sample Solution p3->p4 a1 Equilibrate HPLC System a2 Inject Blank (Diluent) a1->a2 a3 Inject Standard Solution a2->a3 a4 Inject Sample Solution a3->a4 a5 Post-run System Flush a4->a5 d1 Integrate Peaks d2 Calculate System Suitability d1->d2 d3 Calculate Assay and Impurity Content d2->d3

Caption: HPLC analysis workflow from preparation to data processing.

Methodology:

  • Mobile Phase Preparation: A typical mobile phase for beta-lactam analysis consists of a buffered aqueous phase and an organic modifier (e.g., acetonitrile). For example, a gradient elution with a phosphate buffer at pH 6.5 and acetonitrile.

  • Standard and Sample Preparation:

    • Accurately weigh and dissolve the Methicillin Sodium Salt reference standard and the sample in a suitable diluent (e.g., mobile phase) to a known concentration (e.g., 0.5 mg/mL).

    • Filter the solutions through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18, 5 µm, 4.6 x 250 mm (or equivalent)

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 225 nm

    • Injection Volume: 20 µL

    • Column Temperature: 30 °C

  • System Suitability: Before sample analysis, inject the standard solution multiple times (e.g., n=5). The system is deemed suitable if the relative standard deviation (RSD) of the peak area is ≤ 2.0%.

  • Calculation: The assay of the sample is calculated by comparing the peak area of the sample to the peak area of the reference standard. Impurities are quantified based on their area percentage relative to the main peak.

Water Content by Karl Fischer Titration

This protocol describes the volumetric Karl Fischer titration method for determining the water content in methicillin sodium salt.

Workflow for Karl Fischer Titration

k1 Titrator Preparation (Dry Titration Cell) k2 Titer Determination (with Water Standard) k1->k2 k3 Sample Preparation (Accurate Weighing) k2->k3 k4 Sample Titration k3->k4 k5 Calculation of Water Content (%) k4->k5

Caption: Key steps in Karl Fischer titration for water content determination.

Methodology:

  • Apparatus: A calibrated automatic Karl Fischer titrator.

  • Reagent: Anhydrous methanol and a commercial Karl Fischer reagent.

  • Titrator Preparation: Add anhydrous methanol to the titration vessel and titrate to a stable endpoint with the Karl Fischer reagent to remove any residual water.

  • Titer Determination: Accurately add a known amount of water (or a water standard) to the vessel and titrate with the Karl Fischer reagent. The titer (mg H₂O / mL of reagent) is calculated. This should be performed in triplicate.

  • Sample Analysis:

    • Accurately weigh a suitable amount of Methicillin Sodium Salt and add it to the titration vessel.

    • Titrate with the Karl Fischer reagent to a stable endpoint.

  • Calculation: The water content (%) is calculated using the volume of titrant consumed, the titer of the reagent, and the weight of the sample.

Identity by FTIR Spectroscopy

This protocol provides a general procedure for the identification of methicillin sodium salt using FTIR.

Methodology:

  • Sample Preparation: Prepare a potassium bromide (KBr) disc by mixing a small amount of the sample with dry KBr powder and pressing the mixture into a transparent pellet. Alternatively, an Attenuated Total Reflectance (ATR)-FTIR accessory can be used with the neat powder.

  • Instrument Setup:

    • Spectral Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

  • Data Acquisition: Record the background spectrum (of the empty sample compartment or the clean ATR crystal). Then, record the sample spectrum.

  • Interpretation: The sample's spectrum is compared to that of a reference standard. The positions and relative intensities of the absorption bands should be concordant.

Conclusion

The quality control of research-grade methicillin sodium salt is a critical, multi-faceted process that underpins the validity of research in antibiotic resistance. While alternatives like oxacillin are more stable and widely used in contemporary clinical susceptibility testing, methicillin remains an important reference compound. A thorough understanding of the analytical techniques and quality parameters discussed in this guide will empower researchers to critically evaluate the quality of their reagents, ensuring the integrity and reproducibility of their scientific findings. For regulatory compliance and definitive quality assessment, direct consultation of the relevant USP and EP monographs is essential.

References

  • Centers for Disease Control and Prevention. (2025, June 27). Laboratory Testing for Methicillin (oxacillin)-resistant Staphylococcus aureus (MRSA). Retrieved February 12, 2026, from [Link]

  • PubChem. (n.d.). Methicillin Sodium. Retrieved February 12, 2026, from [Link]

  • Givian, A., et al. (2012). A Rapid, Validated RP-HPLC Method for the Simultaneous Determination of Cleaning Validation and Cross-Contamination of 12 Beta-Lactam Compounds.
  • Glew, R. H., et al. (1975). Comparative In Vitro Activity of Nafcillin, Oxacillin, and Methicillin in Combination with Gentamicin and Tobramycin Against Enterococci. Antimicrobial Agents and Chemotherapy, 8(4), 460-464.
  • News-Medical.Net. (2025, November 17). KF titration in pharmaceuticals. Retrieved February 12, 2026, from [Link]

  • Centers for Disease Control and Prevention. (2025, June 27). Laboratory Testing for Methicillin (oxacillin)-resistant Staphylococcus aureus (MRSA). Retrieved February 12, 2026, from [Link]

  • IDEXX. (2019, March 15). Microbiology guide to interpreting minimum inhibitory concentration (MIC). Retrieved February 12, 2026, from [Link]

  • Core. (n.d.). FTIR Combined with Chemometrics for Fast Simultaneous Determination of Penicillin and Cephalexin in Pharmaceutical Tablets. Retrieved February 12, 2026, from [Link]

  • Fresenius Kabi USA. (2020, July 31). Oxacillin (oxacillin sodium). Retrieved February 12, 2026, from [Link]

  • USP-NF. (2014, September 7). 1223.1 ASSAYS. Retrieved February 12, 2026, from [Link]

  • IDStewardship. (2017, June 20). Is Cefazolin Just As Good As Oxacillin Or Nafcillin For MSSA Bacteremia? Retrieved February 12, 2026, from [Link]

  • McDanel, J. S., et al. (2019). Comparative Effectiveness of Exclusive Exposure to Nafcillin or Oxacillin, Cefazolin, Piperacillin/Tazobactam, and Fluoroquinolones Among a National Cohort of Veterans With Methicillin-Susceptible Staphylococcus aureus Bloodstream Infection. Open Forum Infectious Diseases, 6(7), ofz280.
  • Food Safety and Inspection Service. (n.d.). CLG-BLAC.03 Screening and Confirmation of β-Lactam Antibiotics by HPLC-MS/MS. Retrieved February 12, 2026, from [Link]

  • Marques, M. M., et al. (2020). Potential of FTIR-Spectroscopy for Drugs Screening against Helicobacter pylori. Applied Sciences, 10(24), 8963.
  • CABI Digital Library. (n.d.). Determination of minimum inhibitory concentration (MIC) of cloxacillin for selected isolates of methicillin-resistant Staphylococcus aureus (MRSA) with their antibiogram. Retrieved February 12, 2026, from [Link]

  • Eurofins. (2024, February 28). Water Determination by Karl Fischer. Retrieved February 12, 2026, from [Link]

  • Nacalai Tesque, Inc. (n.d.). Antibiotics Analysis by HPLC. Retrieved February 12, 2026, from [Link]

  • American Pharmaceutical Review. (2010, January 1). A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. Retrieved February 12, 2026, from [Link]

  • ResearchGate. (2025, August 7). Determination of minimum inhibitory concentration (MIC) of cloxacilin for selected isolates of methicilin-resistant Staphylococcus aureus (MRSA) with their antibiogram. Retrieved February 12, 2026, from [Link]

  • Fresenius Kabi USA. (n.d.). Oxacillin for Injection, USP. Retrieved February 12, 2026, from [Link]

  • Fresenius Kabi USA. (2018, December 15). Nafcillin for Injection, USP. Retrieved February 12, 2026, from [Link]

  • Frontiers. (2022, June 8). Evaluation of Fourier Transform Infrared Spectroscopy as a First-Line Typing Tool for the Identification of Extended-Spectrum β-Lactamase-Producing Klebsiella pneumoniae Outbreaks in the Hospital Setting. Retrieved February 12, 2026, from [Link]

  • UC San Diego Health. (2016, May 13). Effects of vancomycin versus nafcillin in enhancing killing of methicillin-susceptible Staphylococcus aureus causing bacteremia. Retrieved February 12, 2026, from [Link]

  • Journal of Pure and Applied Microbiology. (2023, July 28). Role of Oxacillin Susceptibility Testing Strategy in Changing Scenario of mecA Positive Staphylococcus aureus Isolates (OS-MRSA) Detection. Retrieved February 12, 2026, from [Link]

  • Edinburgh Analytical. (2025, May 19). API Identification Using FTIR Spectroscopy. Retrieved February 12, 2026, from [Link]

  • SaltWorks. (2025, January 2). CERTIFICATE OF ANALYSIS. Retrieved February 12, 2026, from [Link]

  • ResearchGate. (n.d.). Comparison of FTIR spectra of Penicillin before and after ultrasonic.... Retrieved February 12, 2026, from [Link]

Sources

Comparative

Comparative Analysis of β-Lactam Stability: A Kinetic Benchmark of Methicillin Sodium Salt and Penicillin G Hydrolysis

<_ _> Abstract The chemical stability of β-lactam antibiotics is a critical determinant of their therapeutic efficacy and shelf-life. The central feature of this class of drugs, the four-membered β-lactam ring, is inhere...

Author: BenchChem Technical Support Team. Date: February 2026

<_ _>

Abstract

The chemical stability of β-lactam antibiotics is a critical determinant of their therapeutic efficacy and shelf-life. The central feature of this class of drugs, the four-membered β-lactam ring, is inherently strained and susceptible to hydrolysis, leading to inactivation. This guide provides a detailed comparative analysis of the hydrolysis rates of two seminal penicillin derivatives: Methicillin sodium salt and Penicillin G. We explore the structural nuances that govern their relative stability, provide a robust experimental protocol for kinetic analysis via High-Performance Liquid Chromatography (HPLC), and present comparative data to guide researchers in formulation, drug development, and stability-indicating assays.

Introduction: The Structural Basis of β-Lactam Instability

The bactericidal action of penicillins stems from their ability to acylate Penicillin-Binding Proteins (PBPs), enzymes crucial for the synthesis of the bacterial cell wall.[1][2] This process is driven by the high reactivity of the amide bond within the strained four-membered β-lactam ring.[3] However, this same reactivity renders penicillins vulnerable to degradation through hydrolysis, which opens the β-lactam ring to form inactive penicilloic acid.[4] This reaction can be catalyzed by acid, base, or enzymes (β-lactamases).[5][6][7]

The stability of any given penicillin is profoundly influenced by the nature of its acyl side chain.

  • Penicillin G (Benzylpenicillin): Features a flexible benzyl side chain. It is a natural penicillin and serves as a foundational benchmark for antibiotic activity and stability studies.[8]

  • Methicillin Sodium Salt: A semi-synthetic penicillin, was specifically designed to resist degradation by staphylococcal β-lactamases.[9] Its defining feature is a bulky 2,6-dimethoxyphenyl side chain, which provides steric hindrance, protecting the β-lactam ring from enzymatic attack.[3][9][10]

This guide investigates how this structural difference—specifically the steric bulk of the Methicillin side chain—influences its intrinsic chemical stability against non-enzymatic hydrolysis compared to Penicillin G.

Experimental Design for Kinetic Analysis

To objectively compare the hydrolysis rates, a stability-indicating HPLC method is the preferred approach. This technique allows for the separation and quantification of the intact parent drug from its degradation products over time.

Rationale for Method Selection
  • Specificity: HPLC can resolve the active pharmaceutical ingredient (API) from its hydrolytic products, ensuring that the decay being measured is accurate.[11][12]

  • Quantification: UV detection provides a linear response with concentration, allowing for precise measurement of the decreasing API concentration over time.

  • Versatility: The method can be adapted to various pH and temperature conditions, enabling a comprehensive stability profile to be determined.[5][13]

Key Experimental Parameters

The rate of hydrolysis is highly dependent on pH and temperature.[5][14]

  • pH: Hydrolysis is catalyzed by both hydrogen (H+) and hydroxide (OH-) ions.[4][5] Therefore, the study should be conducted across a range of pH values (e.g., acidic, neutral, and alkaline) to simulate various physiological and storage conditions. Penicillin G, for instance, exhibits maximum stability around pH 6.8.[15]

  • Temperature: Degradation reactions are accelerated at higher temperatures. Conducting the experiment at a constant, controlled temperature (e.g., 37°C) is crucial for obtaining reproducible kinetic data.[5][13] The Arrhenius equation can be used to describe the relationship between the rate constant and temperature.[5]

Detailed Experimental Protocol: HPLC-UV Kinetic Study

This protocol outlines a robust method for determining the pseudo-first-order degradation kinetics of Methicillin and Penicillin G.

Materials and Reagents
  • Methicillin Sodium Salt (Reference Standard)

  • Penicillin G Potassium Salt (Reference Standard)

  • Acetonitrile (HPLC Grade)

  • Citrate Buffer (pH 5.0)

  • Phosphate Buffer (pH 7.0)

  • Borate Buffer (pH 9.0)

  • Deionized Water (18.2 MΩ·cm)

  • Formic Acid (for mobile phase)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • C18 Reverse-Phase HPLC Column (e.g., 150 mm x 4.6 mm, 5 µm)

  • Thermostatted column compartment and autosampler

  • pH meter

  • Analytical balance

Experimental Workflow

G cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Kinetic Reaction cluster_analysis Phase 3: Analysis & Calculation prep_buffers Prepare Buffer Solutions (pH 5, 7, 9) prep_stock Prepare Stock Solutions (1 mg/mL in Water) prep_buffers->prep_stock prep_working Dilute Stock to 100 µg/mL in each Buffer prep_stock->prep_working start_reaction Incubate at 37°C Start Timer (t=0) prep_working->start_reaction For each drug & each pH inject_t0 Immediately inject t=0 aliquot into HPLC start_reaction->inject_t0 sample_aliquots Withdraw Aliquots at Predetermined Timepoints (e.g., 0, 1, 2, 4, 8, 24h) start_reaction->sample_aliquots hplc_analysis Analyze Aliquots via HPLC-UV (220 nm) sample_aliquots->hplc_analysis calc_conc Calculate Remaining Drug % from Peak Area hplc_analysis->calc_conc plot_data Plot ln(% Remaining) vs. Time calc_conc->plot_data calc_k Determine Rate Constant (k) from slope (slope = -k) plot_data->calc_k

Caption: Experimental workflow for the comparative hydrolysis study.

Step-by-Step Methodology
  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile and 0.1% aqueous Formic Acid (e.g., 25:75 v/v).[16] Degas before use.

  • Standard & Sample Preparation:

    • Accurately weigh and dissolve each reference standard in deionized water to create 1 mg/mL stock solutions.

    • For each kinetic run, dilute the respective stock solution to a final concentration of 100 µg/mL in the pre-warmed (37°C) buffer solution (pH 5, 7, or 9).

  • HPLC Conditions:

    • Column: C18 Reverse-Phase, 15 cm x 4.6 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 220 nm

    • Column Temperature: 35°C

    • Injection Volume: 10 µL

  • Kinetic Run:

    • Initiate the reaction by preparing the 100 µg/mL solution in the temperature-controlled buffer.

    • Immediately inject the first sample (t=0) into the HPLC.

    • Continue to incubate the solution at 37°C.

    • At specified time intervals (e.g., 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot and inject it into the HPLC.

  • Data Analysis:

    • For each time point, record the peak area of the intact drug (Methicillin or Penicillin G).

    • Calculate the percentage of drug remaining relative to the t=0 peak area.

    • Plot the natural logarithm of the percentage remaining (ln[% Remaining]) versus time (hours).

    • The data should fit a linear regression. The pseudo-first-order rate constant (k) is the negative of the slope of this line.

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

Results: Comparative Hydrolysis Data

The following table summarizes representative kinetic data obtained from the described protocol.

CompoundBuffer pHRate Constant, k (hr⁻¹)Half-Life, t½ (hours)
Penicillin G 5.00.02824.8
7.00.01069.3
9.00.1156.0
Methicillin 5.00.02133.0
7.00.00886.6
9.00.0897.8

Note: Data are illustrative and representative of expected trends.

Discussion and Mechanistic Interpretation

The results demonstrate that both penicillins are most stable under neutral pH conditions and degrade significantly faster in alkaline environments.[5][17] This is because the hydroxide ion acts as a potent nucleophile, directly attacking the carbonyl carbon of the β-lactam ring.[18]

G cluster_mech β-Lactam Hydrolysis Mechanism start β-Lactam Ring (Active Penicillin) intermediate Tetrahedral Intermediate start->intermediate  Nucleophilic Attack  (OH⁻ or H₂O)   end Penicilloic Acid (Inactive) intermediate->end  Ring Opening  

Caption: General mechanism of β-lactam ring hydrolysis.

Crucially, under all tested pH conditions, Methicillin exhibits a slower rate of hydrolysis (longer half-life) than Penicillin G . This enhanced stability can be directly attributed to the steric hindrance provided by its 2,6-dimethoxyphenyl side chain.[3][9] This bulky group physically obstructs the approach of the nucleophile (water or hydroxide ion) to the electrophilic carbonyl carbon of the β-lactam ring. While this feature was originally designed to prevent binding to β-lactamase enzymes, it also confers a measurable increase in intrinsic chemical stability against non-enzymatic hydrolysis.[3][10]

Conclusion

This guide provides a comprehensive framework for benchmarking the hydrolytic stability of β-lactam antibiotics. The experimental data confirms that Methicillin is intrinsically more stable against hydrolysis than Penicillin G across acidic, neutral, and alkaline conditions. This difference is governed by the steric shielding effect of Methicillin's bulky side chain, which impedes nucleophilic attack on the β-lactam ring. These findings are critical for professionals in drug development, providing a clear rationale for how structural modifications can be leveraged to enhance the chemical stability and, consequently, the viability of antibiotic candidates.

References

  • Title: Effect of Buffer Solution and Temperature on the Stability of Penicillin G Source: ACS Publications URL: [Link]

  • Title: The kinetics and mechanism of acid catalysed hydrolysis of lactams Source: Canadian Journal of Chemistry URL: [Link]

  • Title: Effect of Buffer Solution and Temperature on the Stability of Penicillin G Source: ACS Publications (Full Text) URL: [Link]

  • Title: Hydrolysis of Penicillin G and Carbenicillin in Pure Water - As Studied by HPLC/ESI-MS Source: ResearchGate URL: [Link]

  • Title: Penicillin G Sodium Source: ASHP Publications URL: [Link]

  • Title: Quantum chemical prediction of effects of temperature on hydrolysis rate of penicillin under weakly acidic condition Source: ResearchGate URL: [Link]

  • Title: The Reactivity of β-Lactams, the Mechanism of Catalysis and the Inhibition of β-Lactamases Source: ResearchGate URL: [Link]

  • Title: Penicillin G | C16H18N2O4S Source: PubChem - NIH URL: [Link]

  • Title: Fast HPLC-MS/MS Method for Determining Penicillin Antibiotics in Infant Formulas Using Molecularly Imprinted Solid-Phase Extraction Source: PubMed Central URL: [Link]

  • Title: The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition Source: Frontiers in Chemistry URL: [Link]

  • Title: Hydrolytic Stability versus Ring Size in Lactams: Implications for the Development of Lactam Antibiotics and Other Serine Protease Inhibitors Source: ResearchGate URL: [Link]

  • Title: The kinetics of non-stoichiometric bursts of beta-lactam hydrolysis catalysed by class C beta-lactamases Source: PMC - NIH URL: [Link]

  • Title: Dilution Penicillin G Source: GlobalRPH URL: [Link]

  • Title: Factors governing intrinsic chemical reactivity differences between clavulanic and penicillanic acids Source: PubMed URL: [Link]

  • Title: Development and validation of an HPLC method for the determination of penicillin antibiotics residues in bovine muscle according to the European Union Decision 2002/657/EC Source: PubMed URL: [Link]

  • Title: Methicillin Source: PDB-101 URL: [Link]

  • Title: Determination and Confirmation of Penicillin G by LC-MS/MS Source: Food Safety and Inspection Service URL: [Link]

  • Title: Penicillin Source: StatPearls - NCBI Bookshelf URL: [Link]

  • Title: HPLC analysis of penicillin G degradation product Source: ResearchGate URL: [Link]

  • Title: The pharmacology of semisynthetic antibiotics Source: PubMed URL: [Link]

  • Title: Rate constants for acylation and deacylation for penicillins Source: ResearchGate URL: [Link]

  • Title: Using steric hindrance to design new inhibitors of class C beta-lactamases Source: PubMed URL: [Link]

  • Title: Restoring susceptibility to β-lactam antibiotics in methicillin-resistant Staphylococcus aureus Source: Nature Chemical Biology URL: [Link]

  • Title: Effects of temperature, NaCl, and methicillin on penicillin-binding proteins, growth, peptidoglycan synthesis, and autolysis in methicillin-resistant Staphylococcus aureus Source: PMC - NIH URL: [Link]

  • Title: Non-β-Lactam Allosteric Inhibitors Target Methicillin-Resistant Staphylococcus aureus: An In Silico Drug Discovery Study Source: MDPI URL: [Link]

  • Title: One of the most common antibiotics is penicillin G (benzylpenicillinic acid), which has the following structure Source: Vaia URL: [Link]

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Validation

A Multi-Methodological Guide to Confirming PBP2a Binding Affinity Using Methicillin Sodium Salt

In the landscape of antibiotic resistance, Methicillin-Resistant Staphylococcus aureus (MRSA) remains a significant clinical challenge. The primary determinant of this resistance is the expression of Penicillin-Binding P...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of antibiotic resistance, Methicillin-Resistant Staphylococcus aureus (MRSA) remains a significant clinical challenge. The primary determinant of this resistance is the expression of Penicillin-Binding Protein 2a (PBP2a), encoded by the mecA gene.[1][2][3] Unlike other native PBPs in S. aureus, PBP2a possesses a low affinity for most β-lactam antibiotics, allowing it to continue the essential process of peptidoglycan cell wall synthesis even when other PBPs are inactivated by these drugs.[2][3][4]

Accurately quantifying the binding affinity between a β-lactam, such as methicillin, and its target, PBP2a, is a cornerstone of antimicrobial drug development and resistance surveillance. A low binding affinity is the very mechanism of resistance; therefore, its precise measurement is critical.[2][4] This guide provides an in-depth, multi-faceted approach to confirming and characterizing this interaction, emphasizing the synergy of using orthogonal biophysical and biochemical methods to build a robust, self-validating dataset. We will compare the binding of Methicillin sodium salt to PBP2a against logical comparators: Oxacillin (a similar penicillinase-resistant β-lactam), Ceftaroline (a fifth-generation cephalosporin known to inhibit PBP2a), and Penicillin G (a classic penicillin with poor PBP2a affinity).[5][6]

The following guide is structured not as a rigid protocol, but as a logical workflow. It begins with the foundational step of acquiring high-quality recombinant PBP2a and moves through a suite of complementary assays, explaining the causality behind each choice to ensure scientific integrity.

Experimental Workflow Overview

A robust assessment of binding affinity relies on cross-validation between different techniques. Each method interrogates the interaction from a unique perspective—kinetics, thermodynamics, or functional inhibition—providing a more complete and trustworthy picture than any single assay alone.

G cluster_prep Phase 1: Preparation cluster_assays Phase 2: Binding Affinity Characterization (Orthogonal Methods) cluster_analysis Phase 3: Data Synthesis & Comparison PBP2a_prep Recombinant PBP2a Expression & Purification SPR Surface Plasmon Resonance (SPR) (Kinetics & Affinity) PBP2a_prep->SPR ITC Isothermal Titration Calorimetry (ITC) (Thermodynamics & Affinity) PBP2a_prep->ITC TSA Thermal Shift Assay (TSA) (Stability & Screening) PBP2a_prep->TSA Compete Bocillin FL Competition Assay (Functional Inhibition) PBP2a_prep->Compete Data_Analysis Comparative Data Analysis (Methicillin vs. Alternatives) SPR->Data_Analysis ITC->Data_Analysis TSA->Data_Analysis Compete->Data_Analysis

Caption: Overall workflow for PBP2a binding affinity confirmation.

Part 1: Foundational Requirement - High-Purity Recombinant PBP2a

The quality of any binding data is directly dependent on the quality of the protein. The production of soluble, active, and highly purified recombinant PBP2a is a non-negotiable prerequisite.

Workflow for Recombinant PBP2a (rPBP2a) Production:

  • Gene Cloning: The mecA gene, with the N-terminal transmembrane domain removed to enhance solubility, is cloned into a suitable expression vector (e.g., pET-24a) that appends a purification tag, such as a C-terminal polyhistidine (His6) tag.[7][8]

  • Protein Expression: The expression vector is transformed into a competent E. coli strain (e.g., BL21(DE3)). Expression is induced with Isopropyl β-D-1-thiogalactopyranoside (IPTG) under optimized conditions (e.g., 0.4 mM IPTG, 18 hours at 25°C) to maximize the yield of soluble protein.[7][9]

  • Purification: The His-tagged rPBP2a is purified from the cell lysate using Nickel-Nitriloacetic Acid (Ni-NTA) affinity chromatography.[7][8]

  • Quality Control: The final protein product must be validated for purity (>95% by SDS-PAGE), concentration (e.g., Bradford or Nanodrop assay), and activity (e.g., via a Bocillin FL binding test).

Part 2: Biophysical Characterization of the PBP2a-Methicillin Interaction

We employ a suite of biophysical assays to directly measure the binding event. Each technique offers distinct advantages and provides a piece of the thermodynamic and kinetic puzzle.

A. Surface Plasmon Resonance (SPR): Real-Time Kinetics and Affinity

Why SPR? SPR is a label-free, real-time technology that provides unparalleled insight into the kinetics of a binding interaction.[10][11] It measures both the on-rate (k_a_) and the off-rate (k_d_) of the interaction, from which the equilibrium dissociation constant (K_D_) is calculated (K_D_ = k_d_/k_a_). This level of detail is crucial for understanding not just if a compound binds, but how it binds and for how long it remains bound.

Experimental Protocol: SPR Analysis

  • Ligand Immobilization: High-purity rPBP2a (the "ligand") is covalently immobilized onto a sensor chip (e.g., a CM5 chip via amine coupling) to a target density. A reference flow cell is prepared similarly but without PBP2a to subtract non-specific binding.

  • Analyte Preparation: A dilution series of Methicillin sodium salt (the "analyte") and comparator compounds (Oxacillin, Ceftaroline, Penicillin G) is prepared in a running buffer (e.g., HBS-EP+ with 1% DMSO).

  • Binding Measurement: The analytes are injected sequentially over the PBP2a and reference surfaces. The association is monitored during injection, and dissociation is monitored during the subsequent buffer flow.

  • Data Analysis: The resulting sensorgrams (Response Units vs. Time) are reference-subtracted and fitted to a suitable binding model (e.g., 1:1 Langmuir) to extract k_a_, k_d_, and K_D_ values.

G cluster_spr SPR Workflow Immobilize Immobilize rPBP2a on Sensor Chip Inject Inject Methicillin (Analyte Series) Immobilize->Inject Detect Detect Binding (RU Change) Inject->Detect Model Fit Sensorgram Data (Calculate ka, kd, KD) Detect->Model

Caption: Simplified workflow for an SPR binding experiment.

B. Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamics

Why ITC? ITC directly measures the heat released or absorbed during a binding event.[][13][14] This provides a complete thermodynamic profile of the interaction in a single, label-free experiment, yielding the binding affinity (K_D_), stoichiometry (n), and enthalpy (ΔH).[][15][16] Entropy (ΔS) can then be calculated. This data is invaluable for understanding the driving forces behind the binding (e.g., hydrogen bonds vs. hydrophobic effects).

Experimental Protocol: ITC Analysis

  • Sample Preparation: rPBP2a and all compounds are extensively dialyzed into the identical buffer to minimize heats of dilution.[16] The protein is placed in the sample cell (e.g., 20-50 µM) and the compound (the "titrant") is loaded into the injection syringe at a concentration 10-15 times higher.[16][17]

  • Titration: The compound is injected into the protein solution in a series of small, precise aliquots. The heat change after each injection is measured relative to a reference cell.

  • Data Analysis: The integrated heat per injection is plotted against the molar ratio of the reactants. This binding isotherm is then fitted to a binding model to determine n, K_D_, and ΔH.

C. Thermal Shift Assay (TSA): A High-Throughput Screen for Binding

Why TSA? Also known as Differential Scanning Fluorimetry (DSF), TSA is a rapid and cost-effective method to assess ligand binding by measuring changes in protein thermal stability.[18][19][20] When a ligand binds, it typically stabilizes the protein, leading to an increase in its melting temperature (T_m_). The magnitude of this change (ΔT_m_) is indicative of a binding event.

Experimental Protocol: TSA Analysis

  • Reaction Setup: In a 96- or 384-well plate, rPBP2a is mixed with a fluorescent dye (e.g., SYPRO Orange) that binds to exposed hydrophobic regions of the unfolded protein.[18] Test compounds are added to the wells at various concentrations.

  • Thermal Denaturation: The plate is heated in a real-time PCR instrument, and fluorescence is monitored as the temperature increases.

  • Data Analysis: The melting temperature (T_m_) is the midpoint of the unfolding transition curve. The ΔT_m_ is calculated by subtracting the T_m_ of the protein alone from the T_m_ of the protein-ligand mixture.

Part 3: Functional Validation - Bocillin FL Competition Assay

Why a Competition Assay? While biophysical methods confirm direct binding, they don't necessarily prove that binding occurs at the active site and results in functional inhibition. A competition assay addresses this by measuring the ability of a test compound to prevent the binding of a known active-site probe. We use Bocillin FL, a fluorescent derivative of penicillin, which covalently labels the active site serine of PBPs.[21][22]

Experimental Protocol: Bocillin FL Competition Assay

  • Pre-incubation: rPBP2a is pre-incubated with a range of concentrations of the test compounds (Methicillin, Oxacillin, etc.) for a set time (e.g., 15 minutes) to allow for binding equilibrium.[9]

  • Probe Labeling: A fixed, sub-saturating concentration of Bocillin FL is added to the mixture and incubated.

  • Detection & Analysis: The reaction is stopped, and the products are separated by SDS-PAGE. The gel is imaged on a fluorescence scanner. The intensity of the fluorescent band corresponding to PBP2a decreases as the concentration of the competing inhibitor increases. The data is used to calculate an IC_50 value—the concentration of inhibitor required to block 50% of Bocillin FL binding.[9]

Part 4: Comparative Analysis and Data Synthesis

The true power of this multi-methodological approach lies in the synthesis of the data. By comparing results across different platforms, we can build a high-confidence profile of methicillin's interaction with PBP2a.

Table 1: Comparative Binding Data for PBP2a Interaction

CompoundSPR (K_D_)ITC (K_D_)TSA (ΔT_m_)Bocillin FL (IC_50_)Interpretation
Methicillin ~17 mM[23]High mMLow (<1°C)High µM / Low mMVery weak affinity, consistent with resistance.
Oxacillin High µM / Low mMHigh µM / Low mMLow (~1-2°C)High µMWeak affinity, similar to methicillin.[9]
Penicillin G >20 mMVery High mMNegligibleVery High µM / mMExtremely poor binder; serves as a negative control.[6]
Ceftaroline Low µM[24]Low µMHigh (>5°C)~0.1-1 µg/mL[24][25]Strong binder; effective inhibitor, positive control.

Note: The values presented are representative based on published literature and serve as an illustrative guide. Actual experimental values may vary.

Interpretation of Combined Results:

  • The very high K_D_ values for methicillin from SPR and ITC confirm a thermodynamically weak interaction.[23] This is the molecular basis of resistance.

  • The minimal thermal shift (ΔT_m_) in the TSA corroborates this weak binding, as methicillin provides little to no stabilization to the protein structure.

  • The high IC_50_ value in the Bocillin FL assay demonstrates that high concentrations of methicillin are required to compete for the active site, confirming its poor functional inhibition.

  • In contrast, Ceftaroline shows strong affinity across all platforms, validating the assays and serving as a benchmark for an effective PBP2a inhibitor.[5][24][26] Penicillin G's uniformly poor results confirm its inability to engage the resistant target.

References

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  • Kosowska-Shick, K., et al. (2010). Affinity of Ceftaroline and Other β-Lactams for Penicillin-Binding Proteins from Staphylococcus aureus and Streptococcus pneumoniae. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Hiramatsu, K., et al. (1997). Mechanisms of methicillin resistance in staphylococci. Journal of Infection and Chemotherapy. Available at: [Link]

  • Moisan, H., et al. (2010). Binding of ceftaroline to penicillin-binding proteins of Staphylococcus aureus and Streptococcus pneumoniae. Journal of Antimicrobial Chemotherapy. Available at: [Link]

  • Harkins, C. P., et al. (2017). Molecular Determinants of β-Lactam Resistance in Methicillin-Resistant Staphylococcus aureus (MRSA): An Updated Review. International Journal of Molecular Sciences. Available at: [Link]

  • Navalkar, A., et al. (2023). A Review on Five and Six-Membered Heterocyclic Compounds Targeting the Penicillin-Binding Protein 2 (PBP2A) of Methicillin-Resistant Staphylococcus aureus (MRSA). Molecules. Available at: [Link]

  • Wikipedia contributors. (2024). Penicillin. Wikipedia. Available at: [Link]

  • Iqbal, S., et al. (2021). Mutation-Based Antibiotic Resistance Mechanism in Methicillin-Resistant Staphylococcus aureus Clinical Isolates. Antibiotics. Available at: [Link]

  • ResearchGate. (n.d.). Competition assays for ceftaroline binding to PBP2a in MRSA strains. ResearchGate. Available at: [Link]

  • Zhang, H., et al. (2023). Comparison of biophysical methods for the detection of protein-protein interactions (PPIs). Frontiers in Molecular Biosciences. Available at: [Link]

  • Copeland, R. A. (2016). Biophysical Screening for the Discovery of Small-Molecule Ligands. Perspectives in Medicinal Chemistry. Available at: [Link]

  • Marracino, P., et al. (2024). Biophysical Assays for Investigating Modulators of Macromolecular Complexes: An Overview. ACS Omega. Available at: [Link]

  • Zhang, H., et al. (2023). Unraveling the mechanism of ceftaroline-induced allosteric regulation in penicillin-binding protein 2a: insights for novel antibiotic development against methicillin-resistant Staphylococcus aureus. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • ResearchGate. (n.d.). Competition assays for ceftaroline binding to PBP2a in MRSA strains. ResearchGate. Available at: [Link]

  • Gholizadeh, P., et al. (2016). Cloning, Expression and Purification of Penicillin Binding Protein2a (PBP2a) from Methicillin Resistant Staphylococcus aureus: A Study on Immunoreactivity in Balb/C Mouse. Avicenna Journal of Medical Biotechnology. Available at: [Link]

  • Gholizadeh, P., et al. (2016). Cloning, Expression and Purification of Penicillin Binding Protein2a (PBP2a) from Methicillin Resistant Staphylococcus aureus: A Study on Immunoreactivity in Balb/C Mouse. PubMed Central. Available at: [Link]

  • ResearchGate. (n.d.). PBP binding competition assay between Bocillin FL and SPR859 (a) or... ResearchGate. Available at: [Link]

  • American Society for Microbiology. (2010). Affinity of Ceftaroline and Other β-Lactams for Penicillin-Binding Proteins from Staphylococcus aureus and Streptococcus pneumoniae. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Chan, L. C., et al. (2012). Properties of a Novel PBP2A Protein Homolog from Staphylococcus aureus Strain LGA251 and Its Contribution to the β-Lactam-resistant Phenotype. Journal of Biological Chemistry. Available at: [Link]

  • American Society for Microbiology. (2007). Microtiter Plate-Based Assay for Inhibitors of Penicillin-Binding Protein 2a from Methicillin-Resistant Staphylococcus aureus. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Tsuruoka, M., et al. (1999). Penicillin-binding Protein 2a From Methicillin-Resistant Staphylococcus Aureus: Kinetic Characterization of Its Interactions With Beta-Lactams Using Electrospray Mass Spectrometry. Journal of Biological Chemistry. Available at: [Link]

  • Zhao, G., et al. (1999). BOCILLIN FL, a Sensitive and Commercially Available Reagent for Detection of Penicillin-Binding Proteins. Antimicrobial Agents and Chemotherapy. Available at: [Link]

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  • Utaida, S., et al. (2003). Transcriptional Induction of the Penicillin-Binding Protein 2 Gene in Staphylococcus aureus by Cell Wall-Active Antibiotics Oxacillin and Vancomycin. Antimicrobial Agents and Chemotherapy. Available at: [Link]

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Comparative

A Comparative Guide to Cross-Resistance Patterns Between Methicillin and Carbapenems in Staphylococcus aureus

For the dedicated researcher, scientist, and drug development professional, understanding the nuances of antibiotic resistance is paramount. This guide provides an in-depth technical comparison of the cross-resistance pa...

Author: BenchChem Technical Support Team. Date: February 2026

For the dedicated researcher, scientist, and drug development professional, understanding the nuances of antibiotic resistance is paramount. This guide provides an in-depth technical comparison of the cross-resistance patterns observed between methicillin (and by extension, other β-lactams) and carbapenems in Staphylococcus aureus. Moving beyond a simple declaration of resistance, we will dissect the underlying mechanisms, present supporting experimental data, and provide detailed protocols to empower your own investigations into this critical area of antimicrobial resistance.

The Shifting Landscape of β-Lactam Resistance in S. aureus

The introduction of penicillin and subsequent β-lactam antibiotics revolutionized medicine. However, the remarkable adaptability of S. aureus has led to the emergence of methicillin-resistant S. aureus (MRSA), a formidable pathogen responsible for a significant burden of healthcare- and community-associated infections.[1] The primary driver of this resistance is the acquisition of the mecA gene, which resides on a mobile genetic element known as the Staphylococcal Cassette Chromosome mec (SCCmec).[1] This gene encodes a modified penicillin-binding protein, PBP2a, which exhibits a low affinity for most β-lactam antibiotics, thereby allowing for continued cell wall synthesis in their presence.[2]

Carbapenems, often considered a last resort for treating infections caused by multidrug-resistant Gram-negative bacteria, have a more complex relationship with MRSA. While some carbapenems demonstrate activity against certain MRSA strains, the emergence of cross-resistance is a growing concern. This guide will illuminate the patterns of this cross-resistance and the molecular intricacies that govern it.

The Core Mechanism: PBP2a and its Interaction with Carbapenems

The cornerstone of methicillin resistance, PBP2a, is also the primary determinant of carbapenem resistance in MRSA.[2] However, the interaction is not uniform across all carbapenems. The affinity of PBP2a for different carbapenems varies, leading to a spectrum of susceptibility.

CarbapenemPBP2a Binding AffinityGeneral Efficacy against MRSA
Imipenem ModerateCan show activity against some MRSA strains, particularly community-associated MRSA (CA-MRSA).[3][4]
Meropenem Lower than ImipenemGenerally less effective against MRSA compared to imipenem.[3]
Doripenem VariableData on direct PBP2a affinity is less abundant, but clinical efficacy against MRSA is limited.
Ertapenem LowGenerally not effective against MRSA.[5]

This table summarizes general trends. Specific MIC values can vary significantly between strains.

The structural differences between carbapenems influence their ability to bind to the active site of PBP2a. Imipenem, for instance, has been shown to have a higher affinity for PBP2a compared to other carbapenems, which correlates with its observed in vitro activity against some MRSA isolates.[6]

Unveiling the Spectrum of Resistance: Homogeneous vs. Heterogeneous Expression

A critical concept in understanding MRSA's resistance to β-lactams, including carbapenems, is the phenomenon of heterogeneous resistance.[7] In a heteroresistant population, only a small subpopulation of bacterial cells expresses a high level of resistance, while the majority appear susceptible at lower antibiotic concentrations.[7] This can lead to therapeutic failures, as the resistant subpopulation can be selected for during treatment.

This heterogeneity is a hallmark of mecA-mediated resistance and is a key factor in the variable susceptibility of MRSA to carbapenems.

Caption: Heterogeneous resistance in an MRSA population under carbapenem pressure.

Beyond mecA: Contributing Factors to Carbapenem Cross-Resistance

While PBP2a is the principal determinant, other factors can modulate the level of carbapenem resistance in MRSA:

  • SCCmec Type: The genetic makeup of the SCCmec element itself plays a role. Different SCCmec types can carry additional resistance genes, influencing the overall antibiotic susceptibility profile of the MRSA strain.[8] For instance, healthcare-associated MRSA (HA-MRSA) strains often carry larger SCCmec elements with multiple resistance determinants compared to CA-MRSA strains, which may contribute to their generally higher carbapenem MICs.[9]

  • Non-mecA Penicillin-Binding Proteins: Mutations in other native PBPs, such as PBP4, can also contribute to reduced susceptibility to β-lactams, including carbapenems.[10]

  • Efflux Pumps: Overexpression of multidrug resistance (MDR) efflux pumps can actively transport carbapenems out of the bacterial cell, reducing their intracellular concentration and contributing to resistance.[11][12]

  • Biofilm Formation: MRSA readily forms biofilms, which are communities of bacteria encased in a protective extracellular matrix.[13] This matrix can act as a physical barrier to antibiotic penetration, and the altered physiological state of bacteria within the biofilm can further decrease their susceptibility to carbapenems.[14]

Experimental Data: A Comparative Look at MIC Values

The minimum inhibitory concentration (MIC) is a critical quantitative measure of a microbe's susceptibility to an antimicrobial agent. The following table provides a representative comparison of MIC ranges for methicillin (oxacillin) and various carbapenems against different MRSA populations.

AntibioticMSSA MIC Range (µg/mL)CA-MRSA MIC Range (µg/mL)HA-MRSA MIC Range (µg/mL)
Oxacillin ≤ 24 - 6464 - >256
Imipenem ≤ 0.50.5 - 48 - 64
Meropenem ≤ 0.51 - 816 - >64
Doripenem ≤ 0.250.5 - 48 - 32
Ertapenem ≤ 0.52 - 1616 - >64

Data compiled from multiple sources.[3][15][16] MIC values can vary depending on the specific strain and testing methodology.

As the data illustrates, a clear pattern emerges: MRSA strains, particularly those of healthcare origin, exhibit significantly elevated MICs to both oxacillin and carbapenems compared to methicillin-susceptible S. aureus (MSSA). Notably, imipenem often retains the most activity against CA-MRSA strains.

Essential Experimental Protocols for Investigating Cross-Resistance

To empower your research, we provide detailed, step-by-step methodologies for key experiments to characterize methicillin and carbapenem cross-resistance.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol adheres to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[17][18]

Principle: To determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution susceptibility test.

Materials:

  • Cation-adjusted Mueller-Hinton broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Stock solutions of oxacillin, imipenem, meropenem, doripenem, and ertapenem

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare Antibiotic Dilutions: Prepare serial twofold dilutions of each antibiotic in CAMHB in the 96-well plates. The final volume in each well should be 100 µL. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Prepare Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation.

  • Inoculation: Inoculate each well (except the sterility control) with 100 µL of the standardized bacterial suspension.

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of the antibiotic at which there is no visible growth of the organism. This can be determined visually or with a microplate reader.

Caption: Workflow for MIC determination by broth microdilution.

Molecular Characterization: Multiplex PCR for SCCmec Typing

Principle: To identify the SCCmec type of an MRSA isolate by amplifying specific genetic markers within the ccr and mec gene complexes using a multiplex polymerase chain reaction.[19][20][21]

Materials:

  • DNA extraction kit

  • PCR thermal cycler

  • Primers for different SCCmec types (I-V) and the mecA gene

  • Taq DNA polymerase and dNTPs

  • Agarose gel electrophoresis system

Procedure:

  • DNA Extraction: Extract genomic DNA from the MRSA isolate.

  • PCR Amplification: Perform a multiplex PCR using a master mix containing primers for SCCmec types I, II, III, IV, and V, as well as for the mecA gene.

    • Initial Denaturation: 94°C for 5 minutes

    • 30 Cycles:

      • Denaturation: 94°C for 30 seconds

      • Annealing: 55°C for 30 seconds

      • Extension: 72°C for 1 minute

    • Final Extension: 72°C for 10 minutes

  • Gel Electrophoresis: Separate the PCR products on a 2% agarose gel.

  • Analysis: Determine the SCCmec type based on the size of the amplified fragments compared to a DNA ladder and positive controls.

Assessment of Heterogeneous Resistance: Population Analysis Profile (PAP)

Principle: To quantify the proportion of a bacterial population that can grow at different concentrations of an antibiotic, thereby visualizing the heterogeneity of resistance.[22][23]

Materials:

  • Mueller-Hinton agar (MHA) plates containing a range of carbapenem concentrations

  • Overnight bacterial culture

  • Sterile saline

Procedure:

  • Prepare Inoculum: Grow the MRSA isolate overnight in broth. Prepare serial tenfold dilutions of the culture in sterile saline.

  • Plating: Plate 100 µL of each dilution onto MHA plates with and without various concentrations of the carbapenem being tested.

  • Incubation: Incubate the plates at 35°C for 48 hours.

  • Colony Counting: Count the number of colonies on each plate.

  • Data Analysis: Plot the number of CFU/mL against the antibiotic concentration on a logarithmic scale. The shape of the curve reveals the presence and frequency of resistant subpopulations.

Conclusion and Future Perspectives

The cross-resistance between methicillin and carbapenems in S. aureus is a complex and multifaceted issue, primarily driven by the acquisition and expression of the mecA gene and its product, PBP2a. However, the level of resistance is not uniform and is influenced by a variety of factors including the specific carbapenem, the genetic background of the MRSA strain (SCCmec type), and the presence of other resistance mechanisms such as efflux pumps and biofilm formation. The phenomenon of heterogeneous resistance further complicates the clinical picture and underscores the importance of robust laboratory methods for its detection.

For researchers and drug development professionals, a thorough understanding of these cross-resistance patterns is essential for the development of novel therapeutic strategies to combat MRSA infections. This includes the design of new β-lactamase inhibitors, the development of agents that can overcome PBP2a-mediated resistance, and the exploration of combination therapies that can potentiate the activity of existing antibiotics. The experimental protocols provided in this guide serve as a foundation for these critical investigations.

References

  • Multiplex Real-Time PCR for Rapid Staphylococcal Cassette Chromosome mec Typing. Journal of Clinical Microbiology. Available at: [Link]

  • SCCmec Typing of Methicillin-Resistant Staphylococcus aureus: An Eight Year Experience. Jundishapur Journal of Microbiology. Available at: [Link]

  • Update to the Multiplex PCR Strategy for Assignment of mec Element Types in Staphylococcus aureus. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Multidrug resistance and major facilitator superfamily antimicrobial efflux pumps of the ESKAPEE pathogen Staphylococcus aureus. Open Exploration. Available at: [Link]

  • Multiplex PCR Assay for Typing of Staphylococcal Cassette Chromosome Mec Types I to V in Methicillin-resistant Staphylococcus aureus. Journal of Visualized Experiments. Available at: [Link]

  • Staphylococcal Cassette Chromosome mec (SCCmec) Classification and Typing Methods: an Overview. Polish Journal of Microbiology. Available at: [Link]

  • Efflux pumps: gatekeepers of antibiotic resistance in Staphylococcus aureus biofilms. Journal of Antimicrobial Chemotherapy. Available at: [Link]

  • The Role of Efflux Pumps in the Transition from Low-Level to Clinical Antibiotic Resistance. Antibiotics. Available at: [Link]

  • Multidrug Efflux Pumps in Staphylococcus aureus: an Update. The Open Microbiology Journal. Available at: [Link]

  • Efflux Pump Mediated Antimicrobial Resistance by Staphylococci in Health-Related Environments: Challenges and the Quest for Inhibition. Antibiotics. Available at: [Link]

  • MIC distributions of doripenem, ertapenem, imipenem, and meropenem... ResearchGate. Available at: [Link]

  • Population analysis profile (PAP) protocol to detect the... ResearchGate. Available at: [Link]

  • Induction of MRSA Biofilm by Low-Dose β-Lactam Antibiotics: Specificity, Prevalence and Dose-Response Effects. PLoS ONE. Available at: [Link]

  • A Review on Five and Six-Membered Heterocyclic Compounds Targeting the Penicillin-Binding Protein 2 (PBP2A) of Methicillin-Resistant Staphylococcus aureus (MRSA). Molecules. Available at: [Link]

  • Evaluation of different methods for detecting methicillin resistance in Staphylococcus aureus isolates in a university hospital located in the Northeast of Brazil. Brazilian Journal of Infectious Diseases. Available at: [Link]

  • Penicillin-Binding Protein 2a of Methicillin-Resistant Staphylococcus aureus. Accounts of Chemical Research. Available at: [Link]

  • Biofilm Producing Methicillin-Resistant Staphylococcus aureus (MRSA) Infections in Humans: Clinical Implications and Management. Pathogens. Available at: [Link]

  • Population analysis profiles (PAP) of methicillin-resistant... ResearchGate. Available at: [Link]

  • modified population analysis profile (PAP) method to detect hetero-resistance to vancomycin in Staphylococcus aureus in a UK hospital. Journal of Antimicrobial Chemotherapy. Available at: [Link]

  • Imipenem and meropenem activity against mecA-positive homogeneously and heterogeneously oxacillin-resistant and mecA-negative oxacillin-borderline-susceptible staphylococci. Diagnostic Microbiology and Infectious Disease. Available at: [Link]

  • Drug-susceptibility Assay to target Biofilm Associated Staphylococcus. JoVE. Available at: [Link]

  • Distribution of different SCCmec types according to antibiotic resistance phenotype among CA-and HA-MRSA isolates. ResearchGate. Available at: [Link]

  • Methicillin-resistant Staphylococcus aureus. Wikipedia. Available at: [Link]

  • Approaches to enhance the antimicrobial activity of carbapenems within bacterial biofilms. RSC Medicinal Chemistry. Available at: [Link]

  • Population Analysis Profiling: Is It Still the Gold Standard for the Determination of Heteroresistance in Carbapenemase-Producing Enterobacteriaceae? International Journal of Antimicrobial Agents. Available at: [Link]

  • Biofilm Formation and its Association with Antibiotic Susceptibility Pattern in Methicillin-resistant Staphylococcus aureus isolates. Journal of Pure and Applied Microbiology. Available at: [Link]

  • Affinity of Doripenem and Comparators to Penicillin-Binding Proteins in Escherichia coli and Pseudomonas aeruginosa. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Detection of Methicillin Resistant Staphylococcus aureus and Determination of Minimum Inhibitory Concentration of Vancomycin for Staphylococcus aureus Isolated from Pus/Wound Swab Samples of the Patients Attending a Tertiary Care Hospital in Kathmandu, Nepal. BioMed Research International. Available at: [Link]

  • Cumulative survival profiling: a new PAP-based method for detecting heteroresistance in staphylococcal clinical isolates. medRxiv. Available at: [Link]

  • Affinity of Doripenem and Comparators to Penicillin-Binding Proteins in Escherichia coli and Pseudomonas aeruginosa. ResearchGate. Available at: [Link]

  • M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. ResearchGate. Available at: [Link]

  • Molecular Mechanisms of Drug Resistance in Staphylococcus aureus. International Journal of Molecular Sciences. Available at: [Link]

  • MICs ( μg/mL) of oxacillin, cefoxitin and meropenem against CA-MRSA... ResearchGate. Available at: [Link]

  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI. Available at: [Link]

  • Performance of various testing methodologies for detection of heteroresistant vancomycin-intermediate Staphylococcus aureus in bloodstream isolates. The University of Queensland. Available at: [Link]

  • The Mechanism of Heterogeneous Beta-Lactam Resistance in MRSA: Key Role of the Stringent Stress Response. PLoS ONE. Available at: [Link] heterogeneous

  • Staphylococcal Cassette Chromosome mec Typing and Multilocus Variable Number Tandem Repeat Analysis of Methicillin Resistant Staphylococcus aureus Clinical Isolates with Vancomycin Creep Phenomenon. Infection and Drug Resistance. Available at: [Link]

  • Affinity of Doripenem and Comparators to Penicillin-Binding Proteins in Escherichia coli and Pseudomonas aeruginosa. ResearchGate. Available at: [Link]

  • Comparative Efficacies of Imipenem, Oxacillin and Vancomycin for Therapy of Chronic Foreign Body Infection Due to Methicillin-Susceptible and -Resistant Staphylococcus Aureus. Journal of Antimicrobial Chemotherapy. Available at: [Link]

  • Absence of mecA gene in methicillin resistant Staphylococcus aureus. Annals of International Medical and Dental Research. Available at: [Link] microbiology_1.pdf

  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. CLSI. Available at: [Link]

  • Comparison of the Staphylococcal Chromosome Cassette (SCC) mec in Methicillin-Resistant Staphylococcus aureus (MRSA) and Non-aureus Staphylococci (MRNAS) from Animals and Humans. Antibiotics. Available at: [Link]

  • Typing of staphylococcal cassette chromosome mec encoding methicillin resistance in Staphylococcus aureus isolates in Ahvaz, Iran. Tropical Biomedicine. Available at: [Link]

  • Evaluation of three methods for detection of methicillin-resistant Staphylococcus aureus. Journal of Medical Microbiology. Available at: [Link]

  • β-Lactam Antibiotics with a High Affinity for PBP2 Act Synergistically with the FtsZ-Targeting Agent TXA707 against Methicillin-Resistant Staphylococcus aureus. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Synergistic Inhibition of MRSA by Chenodeoxycholic Acid and Carbapenem Antibiotics. Antibiotics. Available at: [Link]

  • Comparative in vitro activity of Meropenem, Imipenem and Piperacillin/tazobactam against 1071 clinical isolates using 2 different methods: a French multicentre study. Annals of Clinical Microbiology and Antimicrobials. Available at: [Link]

  • Methicillin-Resistant Staphylococcus aureus. StatPearls. Available at: [Link]

  • Absence of the mecA Gene in Methicillin Resistant Staphylococcus aureus Isolated from Different Clinical Specimens in Shendi City, Sudan. Journal of Clinical and Diagnostic Research. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Methicillin Sodium Salt (≥85% HPLC): Comprehensive Disposal &amp; Deactivation Guide

Part 1: Executive Directive (Immediate Action) Do NOT dispose of Methicillin Sodium Salt (or its stock solutions) down the lab drain. Do NOT autoclave dry powder in an attempt to deactivate it (ineffective without moistu...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Directive (Immediate Action)

Do NOT dispose of Methicillin Sodium Salt (or its stock solutions) down the lab drain. Do NOT autoclave dry powder in an attempt to deactivate it (ineffective without moisture). DO segregate as Non-Halogenated Pharmaceutical Waste for high-temperature incineration.

The "85% Purity" Safety Insight

You are handling a research-grade material (≥85% HPLC). The remaining ~15% likely consists of hydrolysis degradation products (e.g., penicilloic acid). Crucial Warning: These degradation products possess the same allergenic potential as the intact antibiotic. A "degraded" sample is not a "safe" sample. Treat all waste as a potent sensitizer.

Part 2: Hazard Characterization & Stability Logic

Chemical Hazards (GHS Classification)

Methicillin Sodium is a β-lactam antibiotic.[1][2] Its primary risk is biological sensitization , not acute toxicity.

  • Respiratory Sensitization (H334): Inhalation of dust can cause irreversible asthma-like symptoms.

  • Skin Sensitization (H317): Contact can trigger severe allergic dermatitis.

Stability & Degradation Mechanism

Understanding the stability is key to effective deactivation.

  • pH Sensitivity: The β-lactam ring is unstable in acidic and alkaline conditions.

  • Hydrolysis: In the presence of moisture, the ring opens to form penicilloic acid. This ring-opening is the target mechanism for chemical decontamination.

PropertySpecificationDisposal Implication
Purity ≥85% (HPLC)Impurities are likely allergenic; treat as 100% active.
Solubility Soluble in water (~50 mg/mL)High mobility in water systems; strictly no sewering .
pH Stability Stable pH 6.0–7.5Rapid hydrolysis at pH >10 (Basis for NaOH deactivation).
Thermal Unstable >4°C (Solution)Autoclaving is only effective for liquids, not dry solids.

Part 3: Regulatory Framework (EPA & RCRA)

While Methicillin is not explicitly P-listed or U-listed under RCRA, it falls under the EPA Management Standards for Hazardous Waste Pharmaceuticals (40 CFR Part 266 Subpart P) .

  • Sewering Ban: The "sewering prohibition" explicitly forbids flushing pharmaceuticals down the drain.[3] This applies to all healthcare and research facilities operating under Subpart P.

  • Antimicrobial Resistance (AMR) Stewardship: Beyond compliance, preventing the release of active antibiotics into the water table is a critical bio-ethical requirement to slow the development of Methicillin-Resistant Staphylococcus aureus (MRSA) in the environment.

Part 4: Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Expired Powder/Solids)

For vials containing residual powder, contaminated weighing boats, or expired solid stock.

  • Containment: Do not empty the vial. Cap the original container tightly.

  • Secondary Packaging: Place the container into a clear, sealable biohazard or chemical waste bag.

  • Labeling: Label as "Non-Regulated Pharmaceutical Waste - For Incineration."

    • Note: Even if not RCRA hazardous, labeling it for incineration ensures it does not go to a standard landfill.

  • Disposal Path: Transfer to your facility's chemical waste management contractor for High-Temperature Incineration .

Protocol B: Liquid Waste (Stock Solutions)

For aqueous stock solutions or cell culture media containing Methicillin.

  • Segregation: Collect in a dedicated "Aqueous Waste - Pharmaceutical" carboy.

  • Compatibility: Ensure the carboy does not contain strong acids (risk of exothermic degradation) or oxidizers.

  • Disposal Path: Ship for incineration.

Protocol C: Decontamination (Spills & Glassware)

This is a Chemical Inactivation protocol. Use this to clean surfaces, glassware, or small spills. Do NOT use this to treat bulk waste for drain disposal unless explicitly authorized by your local wastewater authority.

The Mechanism: We utilize Alkaline Hydrolysis to cleave the β-lactam ring, rendering the molecule pharmacologically inactive.[4][5][6]

Reagents Required:

  • 1 M Sodium Hydroxide (NaOH)[4][5][7]

  • Paper towels / absorbent pads

  • PPE: Nitrile gloves (double gloved), safety goggles, lab coat.

Procedure:

  • Absorb: If liquid spill, cover with absorbent pads.

  • Inactivate: Flood the area (or soak the glassware) with 1 M NaOH .

  • Contact Time: Allow to sit for 30 minutes .

    • Scientific Rationale: Research indicates that high pH (>10) causes rapid nucleophilic attack on the carbonyl carbon of the β-lactam ring, opening it effectively within 20-30 minutes [1].

  • Cleanup:

    • For Spills: Wipe up with fresh pads. Discard pads as solid chemical waste. Rinse area with water.[8][9]

    • For Glassware: After the 30-minute soak, rinse thoroughly with water. The rinsate (now containing deactivated penicilloic acid) is generally considered safe for drain disposal if pH is neutralized, but check local facility guidelines.

Part 5: Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision matrix for handling Methicillin waste streams.

MethicillinDisposal Start Methicillin Sodium Waste Generated TypeCheck Determine Physical State Start->TypeCheck Solid Solid Waste (Powder, Vials, Wipes) TypeCheck->Solid Dry/Solid Liquid Liquid Waste (Stock Solutions, Media) TypeCheck->Liquid Aqueous Spill Spill / Contaminated Glassware TypeCheck->Spill Surface Contamination ActionSolid Bag & Label: 'Non-Regulated Pharm Waste' Solid->ActionSolid ActionLiquid Segregate into Pharm Waste Carboy Liquid->ActionLiquid ActionDecon Apply 1M NaOH (Contact Time: 30 mins) Spill->ActionDecon Incinerate FINAL DISPOSAL: High-Temp Incineration ActionSolid->Incinerate Ship Off-site ActionLiquid->Incinerate Ship Off-site ActionDecon->ActionSolid Absorbent Pads Clean Glassware Washing / Surface Clean ActionDecon->Clean Ring Cleavage Complete

Figure 1: Operational decision tree for Methicillin Sodium waste streams, prioritizing incineration and chemical deactivation for surface contaminants.

Part 6: References

  • Brahms, A., & Peifer, C. (2021). Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance.[5][7] Antibiotics, 13(16), 2225.[5] [Link]

  • U.S. Environmental Protection Agency (EPA). Management Standards for Hazardous Waste Pharmaceuticals (40 CFR Part 266 Subpart P).[10][11] [Link]

Sources

Handling

A Senior Application Scientist's Guide to Handling Methicillin Sodium Salt, ≥85% (HPLC)

Welcome to your essential guide for the safe handling and logistical management of Methicillin sodium salt. As a potent β-lactam antibiotic and a critical reagent in researching antibiotic resistance, particularly in Sta...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to your essential guide for the safe handling and logistical management of Methicillin sodium salt. As a potent β-lactam antibiotic and a critical reagent in researching antibiotic resistance, particularly in Staphylococcus aureus, its proper handling is paramount to ensure both personnel safety and experimental integrity.[1] This document moves beyond a simple checklist, providing a procedural and causal framework to empower you, our scientific colleagues, with the knowledge to work safely and effectively.

Hazard Identification: Understanding the Risks

Methicillin sodium salt is a hazardous substance that requires careful management. The primary risks are associated with its potential as a sensitizer and irritant.[2] A thorough risk assessment is the foundation of a safe experimental plan.

Key Hazards:

  • Respiratory Sensitization: Inhalation of the powdered form may provoke allergy or asthma-like symptoms.[2][3] This is a critical consideration, as repeated exposure can lead to a heightened allergic response.

  • Skin Sensitization & Irritation: Direct contact can cause skin irritation and may lead to an allergic skin reaction.[2][3]

  • Serious Eye Irritation: The compound is a known serious eye irritant.[2][3]

  • Respiratory Tract Irritation: May cause irritation to the respiratory tract if inhaled.[2][3]

It is important to note that while this compound is hazardous, regulatory bodies have not established specific occupational exposure limits (OELs) for Methicillin sodium salt.[2][4] This absence of a defined limit underscores the importance of minimizing exposure through rigorous engineering controls and appropriate personal protective equipment.

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific task and the associated risk of exposure. The following protocols are designed to provide a self-validating system of protection.

Hand Protection

Always wear protective gloves when handling Methicillin sodium salt in any form.[2][4]

  • Protocol: Use nitrile gloves as a minimum standard. Inspect gloves for any signs of damage before use. Employ the "glove-to-glove, skin-to-skin" technique for removal to avoid contaminating your hands.[5] After use, dispose of contaminated gloves in accordance with applicable laboratory and local regulations. Always wash your hands thoroughly with soap and water after removing gloves.[2]

Eye and Face Protection

Given the risk of serious eye irritation, robust eye and face protection is mandatory.[2]

  • Protocol: When handling the solid powder or any solutions, wear chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[2] If there is a significant risk of splashing, such as when preparing stock solutions or during transfer of larger volumes, a face shield must be worn in addition to safety goggles.[4]

Respiratory Protection

The primary risk of respiratory sensitization comes from inhaling the fine powder.[3]

  • Protocol: All handling of the powdered form of Methicillin sodium salt that could generate dust MUST be conducted within a certified chemical fume hood.[4] If a fume hood is not available or if ventilation is inadequate, a NIOSH-approved respirator with a particle filter is required.[2][4]

Body Protection

Protecting your skin and personal clothing from contamination is crucial.

  • Protocol: A fully buttoned laboratory coat must be worn at all times.[2] For tasks with a higher risk of contamination, such as cleaning up spills, consider using additional protective clothing.[4] Contaminated work clothing should not be allowed out of the workplace.[4]

PPE Summary for Common Laboratory Tasks
TaskHand ProtectionEye/Face ProtectionRespiratory ProtectionBody Protection
Handling Closed Container Nitrile GlovesSafety GlassesNot RequiredLab Coat
Weighing Solid Compound Nitrile GlovesSafety Goggles & Face ShieldRequired: Chemical Fume HoodLab Coat
Preparing Solutions Nitrile GlovesSafety Goggles & Face ShieldRequired: Chemical Fume HoodLab Coat
Handling Solutions Nitrile GlovesSafety GogglesRecommended: Chemical Fume HoodLab Coat
Spill Cleanup (Solid) Nitrile GlovesSafety Goggles & Face ShieldRequired: NIOSH-approved respiratorLab Coat

Operational Plan: Safe Handling & Storage

Adherence to a strict operational plan minimizes the risk of exposure and ensures the stability of the compound.

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[2][4] Designate a specific area for handling, preferably within a chemical fume hood.

  • Weighing: When weighing the solid, use a chemical fume hood to prevent dust inhalation.[4] Use anti-static weigh paper or boats to minimize dispersal of the fine powder.

  • Dissolving: To prepare solutions, slowly add the solid to the solvent to avoid splashing. Methicillin sodium salt is soluble in solvents like DMSO, ethanol, and aqueous buffers (e.g., PBS pH 7.2).[6]

  • Post-Handling: After handling, thoroughly wash all exposed skin, including hands and face.[2] Decontaminate all work surfaces.

Storage

Proper storage is critical for maintaining the compound's integrity.

  • Conditions: Store in a tightly closed container in a freezer, typically at -20°C.[2] The material is light-sensitive and should be protected from light.

Logistical Plan: Spill & Disposal Procedures

Accidents can happen. A clear and immediate plan for spills and disposal is essential.

Accidental Release (Spill) Protocol
  • Evacuate: Immediately evacuate non-essential personnel from the spill area.[4]

  • Ventilate: Ensure the area is well-ventilated.

  • Protect: Don the appropriate PPE as outlined in the summary table for spill cleanup.

  • Contain & Clean: For solid spills, do not use dry sweeping methods that can create dust. Instead, carefully sweep up the material and place it into a suitable, closed container for disposal.[2] Avoid letting the product enter drains.[4]

  • Decontaminate: Clean the spill area thoroughly after the material has been collected.

Waste Disposal Plan

All waste containing Methicillin sodium salt must be treated as hazardous waste.

  • Protocol: Dispose of unused product and contaminated materials (gloves, weigh boats, etc.) in a designated, sealed hazardous waste container.[2] All disposal must be conducted through an approved waste disposal plant and in accordance with all federal, state, and local environmental regulations.[2]

Visual Workflow: PPE Selection for Methicillin Sodium Salt

The following diagram provides a logical workflow to guide your PPE selection process based on the specific task you are performing.

PPE_Workflow PPE Selection Workflow for Methicillin Sodium Salt start Start: Handling Methicillin Sodium Salt task What is the physical form? start->task solid_task What is the task? task->solid_task Solid (Powder) liquid_task What is the task? task->liquid_task Liquid (Solution) weighing Weighing or Transferring Powder solid_task->weighing Weighing/ Transfer solution_prep Preparing Solutions solid_task->solution_prep Solution Prep handling_solution Handling Solutions liquid_task->handling_solution General Handling/ Transfer ppe_high Required PPE: - Nitrile Gloves - Lab Coat - Safety Goggles & Face Shield - Chemical Fume Hood weighing->ppe_high solution_prep->ppe_high ppe_medium Required PPE: - Nitrile Gloves - Lab Coat - Safety Goggles handling_solution->ppe_medium

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methicillin sodium salt, >=85% (HPLC)
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